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M7583

Cat. No.: B1574650
Attention: For research use only. Not for human or veterinary use.
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Description

M7583 is a potent, orally active and selective BTK inhibitor. Upon administration, this compound targets and covalently binds to BTK, thereby preventing its activity. This leads to an inhibition of B cell receptor (BCR) signaling and inhibits cell proliferation of B-cell malignancies. BTK, a cytoplasmic tyrosine kinase and member of the Tec family of kinases, plays an important role in B lymphocyte development, activation, signaling, proliferation and survival.

Properties

IUPAC Name

unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

M7583;  M-7583;  M 7583; 

Origin of Product

United States

Foundational & Exploratory

M7583 (TL-895): A Technical Guide to its Mechanism of Action as a Bruton's Tyrosine Kinase (BTK) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of M7583, a second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor, also known as TL-895. This compound is a potent and highly selective inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the pathogenesis of various B-cell malignancies.

Core Mechanism of Action

This compound is an orally administered, ATP-competitive inhibitor that covalently binds to the cysteine residue (Cys481) in the active site of BTK.[1] This irreversible binding leads to the sustained inhibition of BTK's kinase activity, thereby blocking downstream signaling pathways that are essential for B-cell proliferation, survival, and activation.[1][2] As a second-generation BTK inhibitor, this compound was developed to have a more refined pharmacological profile compared to the first-generation inhibitor, ibrutinib, aiming for improved selectivity and tolerability.[3]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

ParameterValue (nM)Reference
IC50 (BTK)1.5[4][5]
Ki (BTK)11.9[4]
IC50 (BTK auto-phosphorylation at Y223)1 - 10[5]

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)Fold-Selectivity vs. BTK (IC50 = 18.5 nM)*Reference
BTK 18.5 1 [3]
BMX50.27[3]
Txk623.35[3]
Blk774.16[3]
Note: In this particular study, the BTK IC50 was reported as 18.5 nM. Only kinases with IC50 values within a 10-fold range of BTK are shown.[3]

Table 3: Preclinical Efficacy in B-Cell Malignancy Models

ModelEndpointThis compound ActivityReference
Diffuse Large B-cell Lymphoma (DLBCL) cell linesGrowth InhibitionEffective[3]
Primary Chronic Lymphocytic Leukemia (CLL) blastsGrowth InhibitionEffective[3]
Mantle Cell Lymphoma (MCL) cell line-derived xenograftsTumor Growth InhibitionEffective[3]
Patient-Derived Xenograft (PDX) models of DLBCL (ABC-subtype)Tumor Growth InhibitionMost Sensitive Subtype[3]

Table 4: Phase I Clinical Trial Data for this compound

ParameterFindingReference
Maximum Tolerated DoseFasted doses up to 900 mg once daily and 300 mg twice daily were well tolerated.[6]
BTK Occupancy>95% in the 300 mg twice daily and 900 mg/day cohorts.[6]
Objective Response Rate50%[6]
Disease Control Rate78%[6]

Signaling Pathway and Inhibition

This compound targets BTK within the B-cell receptor signaling cascade. The following diagram illustrates this pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PI3K PI3K LYN_SYK->PI3K PIP2 PIP2 PIP3 PIP3 BTK BTK PIP3->BTK recruits and activates PI3K->PIP3 phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates This compound This compound This compound->BTK irreversibly inhibits DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKCβ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Ca_Flux->NFkB

BTK Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound. These protocols are representative of standard methods used in the field.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the IC50 of this compound against BTK.

Materials:

  • Recombinant BTK enzyme

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (Tracer)

  • Kinase Buffer

  • This compound (serially diluted in DMSO)

  • 384-well microplate

Procedure:

  • Reagent Preparation: Prepare a 2X solution of BTK enzyme and a 2X solution of Tracer/Eu-Antibody mix in kinase buffer.

  • Compound Plating: Add 2.5 µL of serially diluted this compound in 4% DMSO to triplicate wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Enzyme Addition: Add 2.5 µL of the 2X BTK enzyme solution to each well.

  • Tracer/Antibody Addition: Add 5 µL of the 2X Tracer/Eu-Antibody mix to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start reagent_prep Prepare 2X BTK Enzyme and 2X Tracer/Eu-Antibody Solutions start->reagent_prep compound_plate Plate Serial Dilutions of this compound and DMSO Controls (2.5 µL) reagent_prep->compound_plate add_enzyme Add 2X BTK Enzyme (2.5 µL) compound_plate->add_enzyme add_tracer Add 2X Tracer/Antibody Mix (5 µL) add_enzyme->add_tracer incubate Incubate at Room Temperature for 60 minutes add_tracer->incubate read_plate Read TR-FRET Signal (Ex: 340 nm, Em: 615/665 nm) incubate->read_plate analyze Calculate Emission Ratio and Determine IC50 read_plate->analyze end End analyze->end

Workflow for In Vitro Kinase Inhibition Assay.
BTK Auto-phosphorylation Assay (Western Blot)

This assay measures the inhibition of BTK auto-phosphorylation in a cellular context.

Materials:

  • Ramos (human Burkitt's lymphoma) cell line

  • This compound

  • Anti-IgM antibody

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BTK (Y223) and anti-total-BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blot equipment

Procedure:

  • Cell Treatment: Seed Ramos cells and treat with varying concentrations of this compound for 2 hours.

  • BCR Stimulation: Stimulate the cells with anti-IgM for 10 minutes to induce BTK auto-phosphorylation.

  • Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with anti-phospho-BTK (Y223) primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.

  • Densitometry Analysis: Quantify the band intensities to determine the concentration-dependent decrease in BTK auto-phosphorylation.

In Vivo Xenograft Model

This protocol describes a cell line-derived xenograft model to evaluate the anti-tumor activity of this compound in vivo.

Materials:

  • Mantle Cell Lymphoma (e.g., Mino) or DLBCL (e.g., TMD8) cell line

  • Immunocompromised mice (e.g., NOD-SCID)

  • Matrigel

  • This compound formulated for oral administration

  • Vehicle control

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 10 million cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound orally (e.g., daily) to the treatment group and vehicle to the control group.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Monitoring: Monitor animal body weight and overall health throughout the study.

  • Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Compare the tumor growth curves between the this compound-treated and vehicle-treated groups to assess anti-tumor efficacy.

This compound Development Trajectory

The development of this compound follows a logical progression from initial discovery and preclinical evaluation to clinical trials.

M7583_Development cluster_preclinical Preclinical Development cluster_clinical Clinical Development discovery Lead Identification & Optimization in_vitro In Vitro Characterization (Potency, Selectivity) discovery->in_vitro cell_based Cell-Based Assays (Phosphorylation, Proliferation) in_vitro->cell_based in_vivo In Vivo Efficacy (Xenograft Models) cell_based->in_vivo tox Toxicology Studies in_vivo->tox phase1 Phase I Trial (Safety, PK, BTK Occupancy) tox->phase1 phase2 Phase II Trial (Efficacy in B-Cell Malignancies) phase1->phase2

Logical Flow of this compound Development.

References

An In-depth Technical Guide on the Covalent Binding of M7583 to BTK Cys481

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M7583 (also known as TL-895) is a second-generation, orally active, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It forms a covalent bond with a specific cysteine residue, Cys481, within the ATP-binding site of the BTK enzyme.[1][2] This covalent interaction leads to the sustained inhibition of BTK's kinase activity, which is a critical component of the B-cell receptor (BCR) signaling pathway.[3][4] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its binding kinetics, and the experimental methodologies used to characterize its interaction with BTK.

Introduction to this compound and BTK

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[5] It is a key mediator of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[6][7] In many B-cell malignancies, such as mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL), the BCR pathway is constitutively active, driving tumor growth and survival.[3][8]

This compound is a potent and selective BTK inhibitor that was developed to offer improved selectivity over first-generation inhibitors.[1][8] It is an ATP-competitive inhibitor that irreversibly binds to the Cys481 residue in the BTK active site.[1][9] This targeted covalent inhibition leads to a high degree of BTK occupancy and durable suppression of its downstream signaling.[10]

Mechanism of Covalent Binding

The irreversible inhibition of BTK by this compound is achieved through a Michael addition reaction between the electrophilic acrylamide "warhead" of this compound and the nucleophilic thiol group of the Cys481 residue.[11] This reaction forms a stable covalent bond, effectively locking the inhibitor in the ATP-binding pocket and rendering the enzyme inactive.[11] The high selectivity of this compound is attributed to the specific interactions between the inhibitor and the amino acid residues lining the BTK active site, which optimally positions the acrylamide group for reaction with Cys481.[11]

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition by this compound.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Cys481 Cys481 PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKCβ DAG->PKC NFkB NF-κB PKC->NFkB Activation Gene Gene Expression (Proliferation, Survival) NFkB->Gene This compound This compound This compound->BTK Covalent Binding

Caption: this compound covalently binds to BTK at Cys481, inhibiting its downstream signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueAssay TypeReference
BTK IC₅₀ 1.5 nMOff-Chip Mobility Biochemical Assay[1]
BTK Kᵢ 11.9 nMBiochemical Assay[12]
Kinase Selectivity 3 kinases with IC₅₀ < 10x BTK IC₅₀Millipore Kinase Profiler (270 kinases)[8]
Cellular BTK Autophosphorylation (Y223) IC₅₀ 1-10 nMWes Automated Western Blot (Ramos cells)[1]
Table 2: Clinical Pharmacodynamics of this compound (Phase I)
Dose CohortBTK OccupancyPatient PopulationReference
900 mg/day>95%B-cell malignancies[13]
300 mg twice daily>95%B-cell malignancies[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent binding of this compound to BTK.

Biochemical Kinase Assay (IC₅₀ Determination)

This protocol is adapted from a standard ADP-Glo™ kinase assay format.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified BTK.

Materials:

  • Recombinant human BTK enzyme

  • ATP

  • Poly-Glu,Tyr (4:1) substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µL of each this compound dilution or vehicle (DMSO) control.

  • Add 2 µL of BTK enzyme solution (e.g., 3 ng per well) to each well.

  • Add 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL substrate and 25 µM ATP) to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

Cellular BTK Autophosphorylation Assay

This protocol utilizes the Wes™ automated western blot system for quantitative analysis.[1]

Objective: To measure the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.

Materials:

  • Ramos (Burkitt's lymphoma) cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (serial dilutions)

  • Anti-IgM antibody

  • Lysis buffer (e.g., M-PER™ with Halt™ protease and phosphatase inhibitors)

  • Wes™ automated western blot system (ProteinSimple)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed Ramos cells in a 96-well plate and incubate overnight.

  • Pre-treat cells with serial dilutions of this compound for 1-2 hours.

  • Stimulate BTK phosphorylation by adding anti-IgM (e.g., 10 µg/mL) for 10-15 minutes.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine protein concentration of the lysates.

  • Load the lysates onto the Wes™ system according to the manufacturer's instructions.

  • Perform automated protein separation, immunoprobing with primary and secondary antibodies, and chemiluminescent detection.

  • Quantify the signal for phosphorylated BTK and total BTK.

  • Normalize the phosphorylated BTK signal to the total BTK signal and plot against this compound concentration to determine the IC₅₀.

Mass Spectrometry for Covalent Adduct Confirmation

Objective: To confirm the covalent binding of this compound to BTK and identify the modified residue.

Materials:

  • Recombinant human BTK enzyme

  • This compound

  • Incubation buffer

  • DTT (for reduction)

  • Iodoacetamide (for alkylation)

  • Trypsin

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Incubate recombinant BTK with an excess of this compound.

  • Remove unbound inhibitor.

  • Denature, reduce, and alkylate the protein.

  • Digest the protein into peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the MS/MS data for a peptide containing Cys481 with a mass shift corresponding to the molecular weight of this compound.

  • Fragment ion analysis will confirm the site of modification.

In Vivo Xenograft Model

This protocol is a general guideline for a subcutaneous mantle cell lymphoma xenograft model.[14]

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo model.

Materials:

  • Mino (mantle cell lymphoma) cell line

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of Mino cells and Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle orally at the desired dose and schedule.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Visualizations of Experimental Workflows

Workflow for IC₅₀ Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Serial Dilutions C Incubate this compound, BTK, and Substrate/ATP A->C B Prepare BTK Enzyme and Substrate/ATP Mix B->C D Add ADP-Glo™ Reagent (Stop Reaction) C->D E Add Kinase Detection Reagent (Generate Signal) D->E F Measure Luminescence E->F G Calculate IC₅₀ F->G

Caption: A streamlined workflow for determining the IC₅₀ of this compound.

Workflow for In Vivo Xenograft Study

Xenograft_Workflow A Inject MCL Cells into Mice B Monitor Tumor Growth A->B C Randomize Mice into Groups B->C D Administer this compound or Vehicle C->D E Measure Tumor Volume and Body Weight D->E E->E Repeat F Euthanize and Excise Tumors E->F G Data Analysis F->G

References

Preclinical Profile of TL-895: A Novel BTK Inhibitor for B-cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for TL-895, a potent and highly selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK). The data presented herein summarizes the key in vitro and in vivo findings that establish the rationale for the clinical development of TL-895 in B-cell lymphomas.

Executive Summary

TL-895 (formerly known as M7583) is an adenosine triphosphate (ATP)-competitive inhibitor of BTK.[1][2] Preclinical studies have demonstrated its high potency against recombinant BTK and its ability to inhibit BTK autophosphorylation.[1][2] In various B-cell lymphoma models, including Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-cell Lymphoma (DLBCL), and Mantle Cell Lymphoma (MCL), TL-895 has shown significant anti-proliferative and pro-apoptotic activity.[1][2] Furthermore, in vivo studies using xenograft and patient-derived xenograft (PDX) models have confirmed its anti-tumor efficacy.[1][2]

In Vitro Activity of TL-895

The in vitro activity of TL-895 was characterized through a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Potency and Selectivity

TL-895 demonstrated potent inhibition of recombinant BTK. The selectivity of TL-895 was assessed against a broad panel of kinases, revealing high specificity for BTK.

TargetAssay TypeResult (IC50)Reference
Recombinant BTKBiochemical Assay1.5 nM (average)[1][2]
BTK Autophosphorylation (Y223)Cellular Assay (Ramos cells)1-10 nM[1][2]
Kinase Panel (270 kinases)Biochemical AssayHighly selective for BTK; only three other kinases showed IC50 values within a tenfold range of BTK activity.[1][2]
Cellular Activity in B-cell Malignancy Models

The anti-proliferative effects of TL-895 were evaluated in primary tumor cells and established cell lines from various B-cell lymphomas.

Cell TypeAssay TypeKey FindingsReference
Primary CLL BlastsProliferation AssayInhibition of proliferation[1][2]
Activated DLBCL Cell LinesGrowth Inhibition AssayInhibition of growth in a subset of cell lines[1][2]
MCL Cell LinesGrowth Inhibition AssayInhibition of growth in a subset of cell lines[1][2]

In Vivo Efficacy of TL-895

The anti-tumor activity of TL-895 was evaluated in preclinical mouse models of B-cell lymphoma.

Model TypeCancer TypeTreatmentKey FindingsReference
XenograftMantle Cell Lymphoma (Mino)TL-895 vs. Vehicle ControlSignificant inhibition of tumor growth[1][2]
Patient-Derived Xenograft (PDX)Diffuse Large B-cell LymphomaTL-895 vs. Vehicle ControlSignificant inhibition of tumor growth in 5 out of 21 models[1][2]

Mechanism of Action: BTK Signaling Pathway

TL-895 exerts its anti-tumor effects by irreversibly binding to and inhibiting Bruton's tyrosine kinase, a critical component of the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation and survival of malignant B-cells.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Stimulation SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKCb PKCβ PLCg2->PKCb NFkB NF-κB PKCb->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression TL895 TL-895 TL895->BTK Inhibition

Figure 1: Simplified diagram of the BTK signaling pathway and the inhibitory action of TL-895.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

BTK Inhibition Assays
  • Recombinant BTK IC50 Determination: The half-maximal inhibitory concentration (IC50) against recombinant BTK was determined using concentration-response curves.[1][2]

  • BTK Autophosphorylation Assay: Ramos Burkitt's lymphoma cells were utilized to assess the inhibition of BTK autophosphorylation at the Y223 site. The analysis was conducted using ProteinSimple Wes analysis.[1][2]

Cell Viability and Proliferation Assays
  • Primary CLL Blast Proliferation: The anti-proliferative effects on primary chronic lymphocytic leukemia (CLL) blasts were measured.[1][2]

  • DLBCL and MCL Cell Line Viability: The effects on the viability of diffuse large B-cell lymphoma (DLBCL) and mantle-cell lymphoma (MCL) cell lines were evaluated.[1][2]

In Vivo Tumor Models
  • MCL Xenograft Model: The Mino MCL xenograft model was used to assess in vivo efficacy.[1][2]

  • DLBCL Patient-Derived Xenograft (PDX) Models: A panel of 21 DLBCL PDX models, including 9 of the Activated B-cell like (ABC) subtype, 11 of the Germinal Center B-cell like (GCB) subtype, and 1 unclassified, were used to evaluate the anti-tumor activity of TL-895.[1][2]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (Potency, Selectivity) Cellular Cellular Assays (Proliferation, Viability) Biochemical->Cellular Mechanism of Action Xenograft Xenograft Models (MCL) Cellular->Xenograft Efficacy Testing PDX PDX Models (DLBCL) Cellular->PDX Efficacy Testing

Figure 2: A high-level overview of the preclinical experimental workflow for TL-895.

Conclusion

The preclinical data for TL-895 strongly support its development as a therapeutic agent for B-cell malignancies. Its high potency, selectivity, and demonstrated in vitro and in vivo activity in relevant models of B-cell lymphoma provide a solid foundation for its ongoing clinical investigation. The targeted inhibition of the BTK signaling pathway by TL-895 represents a promising strategy for the treatment of these hematological cancers.

References

M7583 Kinase Selectivity Profile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M7583 is a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), a critical component of the B-cell receptor (BCR) signaling pathway. Its efficacy in preclinical models of autoimmune diseases has been attributed to its targeted inhibition of Btk. However, a comprehensive understanding of its selectivity profile against a broader range of kinases is essential for predicting potential off-target effects and ensuring a favorable safety profile. This technical guide provides an in-depth analysis of the kinase selectivity of this compound, presenting available quantitative data, outlining the methodologies used for its characterization, and visualizing the signaling pathways of key off-target kinases.

Kinase Selectivity Data

The kinase selectivity of this compound was primarily determined through a comprehensive screen against a panel of kinases. The following table summarizes the key findings, focusing on kinases that exhibited significant inhibition.

Target KinaseAssay TypeThis compound Concentration% InhibitionReference
Primary Target
BtkBiochemical Assay1 µM>95% (inferred)[1]
Off-Target Kinases (>50% Inhibition)
ZAP-70Millipore Kinase Profiler1 µM>50%[1]
BlkMillipore Kinase Profiler1 µM>50%[1]
BmxMillipore Kinase Profiler1 µM>50%[1]
TxkMillipore Kinase Profiler1 µM>50%[1]
ItkMillipore Kinase Profiler1 µM>50%[1]
SGKMillipore Kinase Profiler1 µM>50%[1]

Note: The exact percentage of inhibition for the off-target kinases is not publicly available and is stated as greater than 50% as reported in the source.

Experimental Protocols

A multi-faceted approach was employed to characterize the selectivity and specificity of this compound, utilizing both biochemical and cell-based assays.

Millipore Kinase Profiler Screen

The primary assessment of this compound's kinase selectivity was conducted using the Millipore Kinase Profiler service. This platform provides a broad-panel screening of a compound against a large number of purified kinases to identify potential off-target interactions.

General Methodology:

  • Compound Preparation: this compound was typically prepared in a solution of 100% DMSO at a concentration 100 times the final desired screening concentration.

  • Kinase Reaction: The kinase assays are generally performed in a multi-well plate format. Each well contains the specific kinase, a suitable substrate (often a generic peptide or protein), and ATP (radiolabeled or modified for detection).

  • Inhibition Assessment: this compound was added to the reaction wells at a final concentration of 1 µM. The kinase reaction was initiated by the addition of ATP.

  • Detection: After a defined incubation period, the extent of substrate phosphorylation was measured. The method of detection depends on the assay format and can include radiometric detection (e.g., ³³P-ATP) or non-radiometric methods like fluorescence polarization or luminescence.

  • Data Analysis: The percentage of kinase activity remaining in the presence of this compound was calculated relative to a control reaction containing only DMSO. This value was then used to determine the percent inhibition.

BioSeek BioMAP® Panel

To assess the broader biological specificity of this compound in a more physiological context, the BioSeek BioMAP® panel was utilized. This platform consists of a set of 12 assays that model different disease-relevant systems and pathways using various human primary cell types.

General Methodology:

  • Cell Systems: The BioMAP Diversity PLUS panel includes a variety of primary human cell types, such as endothelial cells, fibroblasts, and immune cells (T-cells, B-cells, monocytes), cultured under various stimulating conditions to mimic different biological states.

  • Compound Treatment: this compound was tested at concentrations ranging from 1 nM to 1 µM.

  • Biomarker Profiling: After a set incubation period, a panel of over 140 biomarkers, including cytokines, chemokines, cell surface proteins, and other signaling molecules, were measured from the cell supernatants or cell lysates using methods like ELISA.

  • Profile Generation: The changes in biomarker levels in response to this compound were compared to a large reference database of profiles from other known drugs and bioactive compounds. This comparison helps to identify the compound's mechanism of action, potential off-target effects, and predict its in vivo activities.

Signaling Pathways of Key Off-Target Kinases

The following diagrams illustrate the signaling pathways of the six kinases identified as being inhibited by more than 50% by this compound at a 1 µM concentration. Understanding these pathways is crucial for predicting the potential functional consequences of off-target inhibition.

ZAP70_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 TCR->ZAP70 Recruits Lck->TCR Phosphorylates ITAMs Lck->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits Vav1 Vav1 SLP76->Vav1 Recruits Downstream Downstream Signaling PLCg1->Downstream Vav1->Downstream

ZAP-70 Signaling Pathway

Blk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR Blk Blk BCR->Blk Antigen Binding Syk Syk BCR->Syk Recruits & Activates Blk->BCR Phosphorylates ITAMs PLCg2 PLCγ2 Syk->PLCg2 Phosphorylates PI3K PI3K Syk->PI3K Activates Downstream Downstream Signaling PLCg2->Downstream PI3K->Downstream Bmx_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Cytokine/Growth Factor Receptor Bmx Bmx Receptor->Bmx Activates STATs STATs (STAT1, STAT3, STAT5) Bmx->STATs Phosphorylates & Activates FAK FAK Bmx->FAK Activates Gene Gene Transcription STATs->Gene Cell Cell Survival & Proliferation FAK->Cell Txk_Itk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation Tec_Kinases Txk / Itk Lck->Tec_Kinases Phosphorylates & Activates SLP76 SLP-76 Tec_Kinases->SLP76 Recruited to PLCg1 PLCγ1 Tec_Kinases->PLCg1 Phosphorylates & Activates Downstream T-Cell Activation & Differentiation PLCg1->Downstream SGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PDK1 PDK1 PI3K->PDK1 Via PIP3 SGK SGK PDK1->SGK Phosphorylates & Activates GSK3b GSK3β SGK->GSK3b Inhibits FOXO FOXO SGK->FOXO Inhibits Ion_Transport Ion Transport SGK->Ion_Transport Cell_Survival Cell Survival GSK3b->Cell_Survival FOXO->Cell_Survival

References

The Pharmacokinetics and Pharmacodynamics of M7583 (TL-895): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M7583, also known as TL-895, is a potent, highly selective, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a clinically validated target in various B-cell malignancies.[3] this compound is under development for the treatment of hematologic cancers such as chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and myelofibrosis.[4][5] This technical guide provides a comprehensive overview of the available preclinical and clinical pharmacokinetic and pharmacodynamic data for this compound, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound is an orally bioavailable, ATP-competitive inhibitor that covalently binds to the cysteine 481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[5] This irreversible binding blocks the downstream signaling cascade initiated by the B-cell receptor, thereby inhibiting B-cell proliferation, survival, and trafficking.[3]

B-Cell Receptor Signaling Pathway and this compound Inhibition

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 This compound This compound (TL-895) This compound->BTK Inhibition DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKCβ DAG_IP3->PKC NFkB NF-κB PKC->NFkB Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival Gene Transcription

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Pharmacodynamics: Preclinical and Clinical Data

The pharmacodynamic activity of this compound has been characterized through a series of in vitro and in vivo studies, as well as in clinical trials.

Table 1: Preclinical Pharmacodynamics of this compound (TL-895)
ParameterValueCell/SystemReference
BTK Inhibition (IC50) 1.5 nM (average)Recombinant BTK[1][2]
18.5 nMMillipore Kinase Profiler[6]
BTK Autophosphorylation (Y223) Inhibition (IC50) 1-10 nMRamos Burkitt's lymphoma cells[1][2]
Kinase Selectivity Inhibited only 3 additional kinases with IC50 within tenfold of BTK activity270-kinase panel[1][2]
Cellular Activity (EC50) 12 nM (CD69 downregulation in B-cells, PBMC)Human Peripheral Blood Mononuclear Cells (PBMCs)[3]
21 nM (CD69 downregulation in B-cells, whole blood)Human Whole Blood[3]
1-3 nM (Cytokine inhibition: IL-8, IL-1β, MCP-1, MIP-1α, IL-6)Human Monocytes[3]
In Vitro Growth Inhibition (IC50) ~0.2 µMPrimary Chronic Lymphocytic Leukemia (CLL) blasts[6]
VariedDiffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines[6]
Table 2: Clinical Pharmacodynamics of this compound (Phase I, NCT02825836)
ParameterDose RegimenResultPatient PopulationReference
BTK Occupancy 900 mg once daily>95%Patients with B-cell malignancies[3]
300 mg twice daily>95%Patients with B-cell malignancies[3]
Objective Response Rate (ORR) Not specified50%Patients with B-cell malignancies[3]
Disease Control Rate (DCR) Not specified78%Patients with B-cell malignancies[3]

Pharmacokinetics: Clinical Data

Pharmacokinetic data for this compound was collected during the Phase I clinical trial (NCT02825836). While detailed parameters such as Cmax, AUC, and half-life for each dose cohort are not publicly available in the reviewed literature, the study concluded that this compound was rapidly absorbed and its exposure was dose-proportional.

Table 3: Clinical Pharmacokinetics of this compound (Phase I, NCT02825836)
ParameterFinding
Absorption Rapidly absorbed
Dose Proportionality Exposure was dose-proportional across the tested dose ranges

Note: Detailed quantitative pharmacokinetic data (e.g., Cmax, AUC, T1/2) are not available in the cited public abstracts.

Experimental Protocols

The following are representative, detailed protocols for the key experiments conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound.

Disclaimer: These are representative protocols and may not reflect the exact internal standard operating procedures used in the specific studies cited.

BTK Occupancy Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is based on the principles of a homogeneous, duplexed TR-FRET assay for measuring free and total BTK levels.

Objective: To quantify the percentage of BTK enzyme bound by this compound in clinical samples (e.g., PBMCs).

Materials:

  • PBMCs isolated from patient blood samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Terbium-conjugated anti-BTK antibody (donor fluorophore)

  • Biotinylated affinity probe based on this compound structure

  • G2-streptavidin (acceptor for free BTK)

  • D2-coupled second anti-BTK antibody (binds to a different epitope, acceptor for total BTK)

  • Wash buffers (e.g., PBS)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Sample Collection and Preparation:

    • Collect whole blood from patients at specified time points post-dose.

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

    • Wash the cell pellet with cold PBS and lyse the cells with lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing BTK.

  • TR-FRET Assay:

    • In a 384-well microplate, add the cell lysate.

    • Add a master mix containing the terbium-conjugated anti-BTK antibody, the biotinylated this compound affinity probe, G2-streptavidin, and the D2-coupled anti-BTK antibody.

    • Incubate the plate at room temperature, protected from light, for a specified period (e.g., 2-4 hours) to allow for antibody and probe binding.

  • Data Acquisition:

    • Measure the fluorescence at the emission wavelengths for both G2 (detecting free BTK) and D2 (detecting total BTK) using a TR-FRET-enabled microplate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals for both free and total BTK.

    • Determine the percentage of BTK occupancy using the following formula: % Occupancy = (1 - (Signal_free_BTK / Signal_total_BTK)) * 100

Representative Experimental Workflow: BTK Occupancy Assay

BTK_Occupancy_Workflow A Patient Blood Sample Collection B PBMC Isolation (Ficoll Gradient) A->B C Cell Lysis B->C D TR-FRET Assay Setup (Lysate + Reagents) C->D E Incubation D->E F Fluorescence Reading (Microplate Reader) E->F G Data Analysis (% BTK Occupancy) F->G

References

M7583 (TL-895): A Technical Guide for Mantle Cell Lymphoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M7583, now known as TL-895, is a potent and highly selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is aberrantly activated in many B-cell malignancies, including mantle cell lymphoma (MCL). Constitutive activation of the BCR pathway promotes the survival and proliferation of malignant B-cells, making BTK an attractive therapeutic target. TL-895 covalently binds to the active site of BTK, leading to sustained inhibition of its kinase activity. This technical guide provides an in-depth overview of this compound (TL-895) for researchers and drug development professionals, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound (TL-895) is an adenosine triphosphate (ATP)-competitive inhibitor that irreversibly binds to the cysteine residue Cys-481 in the ATP-binding domain of BTK. This covalent modification blocks the kinase activity of BTK, thereby inhibiting downstream signaling events crucial for B-cell proliferation, survival, and migration. As a second-generation BTK inhibitor, TL-895 was designed to be more selective than the first-generation inhibitor ibrutinib, with the aim of reducing off-target toxicities.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (TL-895) from preclinical studies.

Table 1: Biochemical Potency and Kinase Selectivity

TargetAssay TypeIC50 (nM)Notes
Recombinant BTKOff-Chip Mobility Assay1.5Average value.
BTK Auto-phosphorylation (Y223)ProteinSimple Wes1 - 10In Ramos Burkitt's lymphoma cells.
Other Kinases (within 10-fold of BTK IC50)270-Kinase Panel-Only three other kinases showed IC50 values within tenfold of BTK activity.

Table 2: In Vitro Anti-proliferative Activity in B-Cell Malignancy Cell Lines

Cell Line TypeMetricValueNotes
Primary Chronic Lymphocytic Leukemia (CLL) BlastsIC50Not explicitly stated, but inhibited proliferation-
Diffuse Large B-cell Lymphoma (DLBCL)-Inhibited growth in a subset of activated B-cell like (ABC) DLBCL cell lines-
Mantle Cell Lymphoma (MCL)-Inhibited growth in a subset of MCL cell lines-

Table 3: In Vivo Efficacy in Mantle Cell Lymphoma Xenograft Model

Xenograft ModelTreatmentOutcomeNotes
Mino MCL XenograftThis compound (TL-895)Significantly inhibited tumor growthCompared to vehicle controls.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are outlines of protocols for assays used in the preclinical evaluation of this compound (TL-895).

BTK Phosphorylation Assay (ProteinSimple Wes)

This assay quantifies the inhibition of BTK auto-phosphorylation at the Y223 site in response to TL-895 treatment.

Principle: The Wes system is an automated capillary-based immunoassay that separates proteins by size and detects specific proteins using antibodies, providing quantitative results.

Methodology Outline:

  • Cell Culture and Lysis:

    • Culture Ramos Burkitt's lymphoma cells to the desired density.

    • Treat cells with varying concentrations of this compound (TL-895) for a specified duration.

    • Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Sample Preparation:

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentration across all samples.

    • Prepare samples for Wes analysis according to the manufacturer's protocol, which typically involves diluting the lysate and adding a fluorescent master mix and dithiothreitol (DTT).

  • Wes System Operation:

    • Load the prepared samples, blocking reagent, primary antibodies (anti-phospho-BTK Y223 and anti-total BTK), secondary antibodies, and chemiluminescent substrate into the appropriate wells of the Wes plate.

    • The instrument automates the subsequent steps of protein separation, immunodetection, and signal quantification.

  • Data Analysis:

    • The Compass software calculates the area under the curve for the chemiluminescent signals of both phosphorylated and total BTK.

    • The ratio of phospho-BTK to total BTK is determined for each treatment condition.

    • The IC50 value for the inhibition of BTK phosphorylation is calculated by plotting the phospho-BTK/total BTK ratio against the log of the TL-895 concentration.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (Chromium-51 Release)

This assay assesses the effect of this compound (TL-895) on the ADCC mechanism of therapeutic antibodies.

Principle: Target cells are labeled with radioactive chromium-51 (⁵¹Cr). When these cells are lysed by effector cells (e.g., natural killer cells) in the presence of an antibody, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the extent of cell lysis.

Methodology Outline:

  • Target Cell Preparation:

    • Label Daudi cells (a human B-lymphoblastoid cell line) with ⁵¹Cr by incubating them with sodium chromate (Na₂⁵¹CrO₄).

    • Wash the labeled cells to remove unincorporated ⁵¹Cr.

  • Effector Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors to use as effector cells.

  • ADCC Reaction:

    • In a 96-well plate, combine the ⁵¹Cr-labeled target cells, effector cells at a specific effector-to-target (E:T) ratio, a therapeutic antibody (e.g., rituximab), and varying concentrations of this compound (TL-895).

    • Include control wells for spontaneous release (target cells and media only) and maximum release (target cells lysed with detergent).

    • Incubate the plate for several hours at 37°C.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant from each well.

    • Measure the radioactivity in the supernatant using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Evaluate the effect of TL-895 on ADCC by comparing the percent specific lysis in the presence and absence of the inhibitor.

Mantle Cell Lymphoma Xenograft Model (Mino)

This in vivo model evaluates the anti-tumor efficacy of this compound (TL-895).

Principle: Human MCL cells (Mino cell line) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Methodology Outline:

  • Cell Culture:

    • Culture the Mino MCL cell line under appropriate conditions.

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID or nude mice).

    • Subcutaneously inject a suspension of Mino cells into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once tumors reach a specified size, randomize the mice into treatment and control groups.

    • Administer this compound (TL-895) (formulated in a suitable vehicle) or the vehicle alone to the respective groups. The dosing schedule (e.g., daily oral gavage) and duration of treatment should be clearly defined.

  • Efficacy Assessment:

    • Measure tumor volume at regular intervals using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

    • Perform statistical analysis to determine the significance of the difference in tumor growth between the treated and control groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC IKK IKK PKC->IKK NFkB NF-κB IKK->NFkB Proliferation Gene Expression (Proliferation, Survival) NFkB->Proliferation This compound This compound (TL-895) This compound->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound (TL-895) on BTK.

Wes_Assay_Workflow start Start: MCL Cell Culture treatment Treat cells with this compound (TL-895) at various concentrations start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sample_prep Prepare Samples for Wes lysis->sample_prep wes_run Automated Wes Run: - Protein Separation - Immunodetection (pBTK, total BTK) sample_prep->wes_run data_analysis Data Analysis: - Quantify pBTK/total BTK ratio - Calculate IC50 wes_run->data_analysis end End: Determine Potency data_analysis->end

Caption: Experimental workflow for the ProteinSimple Wes assay to determine BTK phosphorylation.

Xenograft_Model_Workflow start Implant Mino MCL cells into mice tumor_growth Allow tumors to reach target volume start->tumor_growth randomization Randomize mice into treatment & control groups tumor_growth->randomization treatment Administer this compound (TL-895) or vehicle randomization->treatment monitoring Monitor tumor growth and mouse health treatment->monitoring endpoint Endpoint: Analyze tumor growth inhibition monitoring->endpoint

Caption: Workflow for the in vivo evaluation of this compound (TL-895) in a mantle cell lymphoma xenograft model.

Clinical Development

This compound (TL-895) has been investigated in a Phase I/II first-in-human trial (NCT02825836) in patients with relapsed or refractory B-cell malignancies, including MCL. The study consisted of a dose-escalation part followed by a dose-expansion part. Early results from the dose-escalation phase at a dose of 80 mg for the first three days followed by 160 mg for the remainder of the cycle showed a favorable benefit-risk profile, with objective responses or stable disease observed in the initial patients.

Conclusion

This compound (TL-895) is a potent and selective second-generation BTK inhibitor with promising preclinical activity in models of mantle cell lymphoma. Its mechanism of action through the irreversible inhibition of BTK in the BCR signaling pathway provides a strong rationale for its development as a targeted therapy. The quantitative data from in vitro and in vivo studies demonstrate its potential to inhibit the proliferation of MCL cells and suppress tumor growth. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for researchers to further investigate the properties and potential applications of this compound (TL-895) in the context of MCL and other B-cell malignancies. Further clinical investigation is necessary to fully elucidate its therapeutic efficacy and safety profile in patients.

Investigating M7583 in chronic lymphocytic leukemia models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Investigation of M7583 (TL-895) in Chronic Lymphocytic Leukemia Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical investigation of this compound, now known as TL-895, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, in the context of chronic lymphocytic leukemia (CLL). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical signaling pathways and experimental workflows.

Introduction to this compound (TL-895)

This compound (TL-895) is a potent, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] As an adenosine triphosphate (ATP)-competitive inhibitor, it covalently binds to the cysteine 481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is constitutively active in CLL cells and essential for their proliferation, survival, and trafficking.[2][3] By targeting BTK, this compound effectively disrupts this pro-survival signaling, making it a promising therapeutic agent for CLL and other B-cell malignancies.[1][4]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-leukemic effect by inhibiting BTK, a key mediator of the B-cell receptor (BCR) signaling pathway.[2] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn activates multiple signaling pathways, including the NF-κB and MAPK pathways, promoting cell survival, proliferation, and migration.[5] this compound's irreversible binding to BTK blocks these downstream signaling events, thereby inhibiting CLL cell growth and survival.[1]

Below is a diagram illustrating the B-cell receptor signaling pathway and the point of inhibition by this compound.

BCR_Signaling_Pathway BCR Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation This compound This compound (TL-895) This compound->BTK Inhibition PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NFkB NF-κB Pathway IP3->NFkB MAPK MAPK Pathway DAG->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Experimental_Workflow Preclinical Evaluation Workflow for this compound in CLL cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development biochem Biochemical Assays (BTK Enzymatic Assay) cell_based Cell-Based Assays (Cell Viability, Apoptosis) biochem->cell_based mechanism Mechanism of Action (BTK Phosphorylation) cell_based->mechanism pd_model Pharmacodynamic (PD) Model (Target Engagement) mechanism->pd_model efficacy_model Efficacy Model (CLL Xenograft) pd_model->efficacy_model toxicity Toxicology Studies efficacy_model->toxicity phase1 Phase I Clinical Trial (Safety, PK/PD) toxicity->phase1 phase2 Phase II Clinical Trial (Efficacy) phase1->phase2

References

M7583 (TL-895): A Second-Generation BTK Inhibitor for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of M7583, also known as TL-895, a potent and highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor. This compound is an orally administered, irreversible, ATP-competitive inhibitor of BTK that has shown significant promise in the treatment of various B-cell malignancies. This document details its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation, aimed at researchers, scientists, and professionals in the field of drug development.

Core Data Summary

The following tables summarize the key quantitative data for this compound, including its biochemical potency, kinase selectivity, and clinical efficacy from the Phase I/II trial NCT02825836.

Table 1: Biochemical Potency and Cellular Activity of this compound (TL-895)
ParameterValueCell Line/SystemReference
BTK IC50 1.5 nM (average)Recombinant BTK[1][2]
18.5 nMRecombinant BTK[3]
4.9 nMKinase Assay[4]
6.8 nMBRET Assay (HEK293 cells)[5]
BTK Ki 11.9 nM-[6]
BMX IC50 1.6 nMKinase Assay[2][4]
0.53 nMKinase Assay[5]
1.6 nMBRET Assay (HEK293 cells)[5]
BTK Auto-phosphorylation IC50 (Y223) 1-10 nMRamos Burkitt's Lymphoma Cells[1][2]
BCR Activation IC50 45.75 nMRamos Cells[2]
FcR Activation IC50 1.01 µMBasophils[2]
CD69 Downregulation EC50 (BCR-stimulated) 12 nM (PBMCs)Primary Cells[2][4]
21 nM (Whole Blood)Primary Cells[2][4]
Cytokine Inhibition EC50 (IL-8, IL-1β, MCP-1, etc.) 1-3 nMHealthy Monocytes[4]
Table 2: Kinase Selectivity Profile of this compound (TL-895)
KinaseIC50 (nM)Fold-Selectivity vs. BTK (18.5 nM)Reference
BTK 18.51x[3]
BMX 5~3.7x more potent[3]
Blk 77~4.2x less potent[3]
Txk 62~3.4x less potent[3]
TEC 10-39 nMModerately Potent[4]
ERBB4 10-39 nMModerately Potent[4]
CSK No InhibitionHighly Selective[4]
EGFR No InhibitionHighly Selective[4]

Note: A Kinase Profiler™ screening panel across 270 protein kinases at 1 µM showed that only Blk, BMX, and Txk had IC50 values within a tenfold range of BTK, demonstrating the high selectivity of this compound.[3]

Table 3: Phase I/II Clinical Trial Results of this compound (NCT02825836) in B-Cell Malignancies
ParameterValuePatient PopulationReference
Objective Response Rate (ORR) 50%Refractory/Resistant B-cell Malignancies (n=18)[7][8][9][10]
Disease Control Rate (DCR) 78%Refractory/Resistant B-cell Malignancies (n=18)[7][8][9][10]
BTK Occupancy >95%300 mg BID and 900 mg QD cohorts[7][8][9][10]
Common Treatment-Emergent Adverse Events (AEs) Diarrhea (33%), Fatigue (22%), Vomiting (17%)Refractory/Resistant B-cell Malignancies (n=18)[7][8][9][10]
Treatment-Related Grade ≥3 AEs 17%Refractory/Resistant B-cell Malignancies (n=18)[7][8][9][10]
Table 4: Phase 2 Clinical Trial Results of TL-895 (NCT02825836) in CLL/SLL
CohortDoseMedian Follow-up (months)ORREstimated PFSReference
Treatment-Naïve (TN) 100 mg BID11.486%90.5%[11]
150 mg BID11.485%95%[11]
Relapsed/Refractory (R/R) 100 mg BID26.486%80%[11]
150 mg BID26.481%89.5%[11]

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[2][6] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[8] Activated BTK then phosphorylates and activates downstream effectors, ultimately promoting B-cell proliferation, survival, and differentiation. This compound, being an ATP-competitive inhibitor, covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inactivation.[7] This blocks the downstream signaling cascade, thereby inhibiting the growth and survival of malignant B-cells.

BTK_Signaling_Pathway cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation & Activation PKCb PKCβ PLCg2->PKCb Activation NFkB NF-κB PKCb->NFkB Activation Transcription Gene Transcription NFkB->Transcription Translocation This compound This compound (TL-895) This compound->BTK Irreversible Inhibition Pro_Survival Proliferation & Survival Transcription->Pro_Survival

BTK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of kinases.

Methodology:

  • Assay Platform: Merck Millipore Kinase Profiler panel.[3]

  • Procedure:

    • A panel of 270 protein kinases is utilized.[3]

    • This compound is incubated with each kinase at a concentration of 1 µM.

    • The kinase reactions are initiated by the addition of ATP.

    • The percentage of remaining kinase activity is determined by measuring the phosphorylation of a substrate, typically using a radiometric or fluorescence-based method, and compared to a DMSO control.

    • For kinases showing significant inhibition (e.g., >80% inhibition), IC50 values are determined by performing concentration-response curves with serial dilutions of this compound.

Cellular BTK Auto-phosphorylation Assay

Objective: To confirm the on-target inhibition of BTK by this compound in a cellular context.

Methodology:

  • Cell Line: Ramos (human Burkitt's B-cell lymphoma).[1]

  • Procedure:

    • Ramos cells are cultured in appropriate media and serum starved prior to the experiment.

    • Cells are pre-treated with varying concentrations of this compound or DMSO vehicle control for a specified time (e.g., 1-2 hours).

    • BTK is activated by stimulating the B-cell receptor with an anti-IgM antibody.

    • Cells are lysed, and protein concentration is determined.

    • BTK auto-phosphorylation at a specific tyrosine residue (e.g., Y223) is assessed by Western blot or an automated Western system like ProteinSimple Wes.[1][3]

    • Primary antibodies specific for phospho-BTK (Y223) and total BTK are used.

    • The level of phosphorylated BTK is normalized to total BTK, and IC50 values are calculated from the concentration-response curve.

Cell Viability and Proliferation Assays

Objective: To evaluate the anti-proliferative effects of this compound on B-cell malignancy cell lines and primary cells.

Methodology:

  • Cell Lines/Primary Cells: Diffuse large B-cell lymphoma (DLBCL) cell lines, mantle cell lymphoma (MCL) cell lines, and primary chronic lymphocytic leukemia (CLL) blasts.[1]

  • Procedure:

    • Cells are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • Cell viability or proliferation is assessed using a standard assay such as MTT, MTS (e.g., CellTiter-Glo), or by measuring ATP content.

    • The percentage of viable cells relative to the vehicle control is plotted against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To determine if this compound interferes with the ADCC mechanism of therapeutic antibodies like rituximab.

Methodology:

  • Target Cells: Daudi (Burkitt's lymphoma) cells.[1]

  • Effector Cells: Natural Killer (NK) cells isolated from healthy donors.

  • Procedure:

    • Target cells are labeled with a detectable marker (e.g., Calcein AM or 51Cr).

    • Effector cells are pre-incubated with various concentrations of this compound or a control inhibitor (e.g., ibrutinib).

    • Target and effector cells are co-cultured in the presence of rituximab or an isotype control antibody.

    • Cell lysis is quantified by measuring the release of the label from the target cells into the supernatant.

    • The percentage of specific lysis is calculated, and the effect of this compound on rituximab-mediated ADCC is determined.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of this compound in animal models of B-cell malignancies.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or SCID).

  • Tumor Models:

    • Cell line-derived xenografts (CDX): Subcutaneous injection of human B-cell lymphoma cell lines (e.g., Mino for MCL).[1]

    • Patient-derived xenografts (PDX): Implantation of tumor fragments from patients with DLBCL.[1]

  • Procedure:

    • Tumors are allowed to establish to a palpable size.

    • Mice are randomized into treatment groups (vehicle control, this compound at various doses).

    • This compound is administered orally, typically once daily.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Body weight and general health of the animals are monitored.

    • At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis.

Experimental and Logical Workflow

The development and evaluation of this compound follows a logical progression from in vitro characterization to in vivo efficacy and clinical assessment.

M7583_Workflow cluster_preclinical Preclinical Evaluation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_clinical Clinical Development Potency Biochemical Potency (IC50, Ki) Selectivity Kinase Selectivity Profiling Potency->Selectivity Cellular_Activity Cellular Assays (pBTK, Viability) Selectivity->Cellular_Activity ADCC ADCC Assay Cellular_Activity->ADCC CDX_models Cell Line-Derived Xenografts (CDX) Cellular_Activity->CDX_models PDX_models Patient-Derived Xenografts (PDX) CDX_models->PDX_models PK_PD Pharmacokinetics & Pharmacodynamics PDX_models->PK_PD Phase_I Phase I Trial (Safety, PK, Dose) PK_PD->Phase_I Phase_II Phase II Trial (Efficacy, Safety) Phase_I->Phase_II

General workflow for the development of this compound.

Conclusion

This compound (TL-895) is a promising second-generation BTK inhibitor with high potency and selectivity. Preclinical data have demonstrated its efficacy in various models of B-cell malignancies, and early clinical trial results have shown a favorable safety profile and encouraging anti-tumor activity. The detailed experimental protocols and structured data presented in this guide provide a valuable resource for researchers and drug development professionals working on novel therapies for B-cell cancers. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

In-Depth Technical Guide: The Discovery and Development of M7583 (TL-895)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M7583, also known as TL-895, is a potent, highly selective, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK). Developed for the treatment of B-cell malignancies and other hematological disorders, this compound demonstrates significant promise due to its high potency against BTK and a refined selectivity profile, potentially offering an improved safety profile compared to first-generation BTK inhibitors. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its characterization.

Introduction

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is a key driver in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound is an adenosine triphosphate (ATP)-competitive inhibitor that covalently binds to the Cys481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[1]

Mechanism of Action and Kinase Selectivity

This compound is a highly potent inhibitor of recombinant BTK, with an average half-maximal inhibitory concentration (IC50) of 1.5 nM.[2] Its high selectivity was demonstrated in a 270-kinase panel, where it inhibited only three other kinases—Blk, BMX, and Txk—with IC50 values within a tenfold range of its BTK activity.[3] This refined selectivity profile suggests a lower potential for off-target effects.

Quantitative Data: Kinase Inhibition Profile
KinaseAverage IC50 (nM)
BTK1.5[2]
BMX5[3]
Txk62[3]
Blk77[3]

In Vitro Efficacy

The preclinical in vitro evaluation of this compound demonstrated its potent activity in various assays and cell lines.

Inhibition of BTK Auto-phosphorylation

This compound effectively inhibited the auto-phosphorylation of BTK at the Y223 phosphorylation site in Ramos Burkitt's lymphoma cells, with an IC50 value ranging from 1 to 10 nM.[2]

Anti-proliferative and Cell Viability Effects

The compound demonstrated significant anti-proliferative effects in primary CLL blasts and inhibited the growth of a subset of activated DLBCL and MCL cell lines.[2]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

This compound was found to inhibit the ADCC mechanism of therapeutic antibodies only at supra-clinical exposure levels, suggesting that it may not interfere with antibody-based therapies at clinically relevant doses.[2]

Quantitative Data: In Vitro Activity
AssayCell Line/SystemEndpointResult
BTK Auto-phosphorylationRamos Burkitt's LymphomaIC501-10 nM[2]
ProliferationPrimary CLL BlastsInhibitionDemonstrated[2]
Cell ViabilityDLBCL and MCL cell linesGrowth InhibitionDemonstrated in a subset of activated cell lines[2]
ADCCDaudi cells and human tumor cell linesInhibitionOnly at supra-clinical exposure levels[2]

In Vivo Efficacy

The in vivo anti-tumor activity of this compound was evaluated in multiple xenograft models of B-cell malignancies.

Mantle Cell Lymphoma (MCL) Xenograft Models

This compound was assessed in four cell line-derived MCL xenograft models: Maver-1, Granta519, Mino, and Jeko-1. The compound was administered orally, and tumor growth inhibition was compared to vehicle-treated controls.

Diffuse Large B-cell Lymphoma (DLBCL) Patient-Derived Xenograft (PDX) Models

The efficacy of this compound was further investigated in 21 DLBCL patient-derived xenograft models, representing different subtypes (9 ABC, 11 GCB, 1 Unclassified). This compound significantly inhibited tumor growth relative to vehicle controls in 5 of the 21 models.[2]

Quantitative Data: In Vivo Efficacy in MCL Xenograft Models
ModelMouse StrainTreatment DurationTumor Growth Inhibition (%ΔT/ΔC)
Maver-1SCID14 daysData not specified
Granta519SCID14 daysData not specified
MinoSCID27 daysSignificant Inhibition[2]
Jeko-1Nude20 daysData not specified

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of intervention by this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Transcription This compound This compound (TL-895) This compound->BTK Inhibition Xenograft_Workflow start Start cell_culture MCL Cell Line Culture or DLBCL Patient Tumor Dissociation start->cell_culture inoculation Subcutaneous Inoculation of Cells into Immunodeficient Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumors reach 100-250 mm³ treatment Oral Administration of This compound or Vehicle randomization->treatment measurement Tumor Volume Measurement treatment->measurement Twice or thrice weekly analysis Data Analysis: Tumor Growth Inhibition measurement->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols: Western Blot for p-BTK (Y223) after M7583 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell receptor signaling pathways, making it a key target in the treatment of B-cell malignancies.[1] M7583 (also known as TL-895) is a potent and highly selective second-generation, irreversible BTK inhibitor.[2][3] It functions as an adenosine triphosphate (ATP)-competitive inhibitor that covalently binds to the active site of BTK.[2] A crucial step in BTK activation is its autophosphorylation at the tyrosine 223 (Y223) residue within the SH3 domain, a process necessary for the full activation of the kinase.[4][5] this compound has been demonstrated to effectively inhibit this autophosphorylation.[1][2]

These application notes provide a detailed protocol for performing a Western blot to detect the phosphorylation of BTK at Y223 in a cellular context following treatment with this compound. The protocol is designed to enable researchers to assess the inhibitory activity of this compound on BTK signaling.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the BTK signaling pathway, the inhibitory action of this compound, and the general workflow for the Western blot experiment.

BTK_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) SRC_family Src Family Kinases BCR->SRC_family Stimulation BTK BTK SRC_family->BTK pBTK_Y551 p-BTK (Y551) BTK->pBTK_Y551 Transphosphorylation pBTK_Y223 p-BTK (Y223) (Autophosphorylation) pBTK_Y551->pBTK_Y223 PLCg2 PLCγ2 pBTK_Y223->PLCg2 Downstream Downstream Signaling (Proliferation, Survival) PLCg2->Downstream This compound This compound This compound->BTK Inhibition

Caption: BTK Signaling Pathway and this compound Inhibition.

Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. B-Cell Receptor (BCR) Stimulation (e.g., with anti-IgM) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-p-BTK Y223) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis I->J

Caption: Western Blot Experimental Workflow.

Quantitative Data Summary

The inhibitory effect of this compound on BTK autophosphorylation at Y223 has been quantified in preclinical studies. The following table summarizes the reported potency.

CompoundTargetAssay TypeCell LineStimulationIC50Reference
This compound (TL-895)p-BTK (Y223)CellularRamos (Burkitt's Lymphoma)anti-IgM1-10 nM[1][2]

Experimental Protocols

This section provides a detailed methodology for conducting the Western blot experiment.

Materials and Reagents
  • Cell Line: Ramos (human Burkitt's lymphoma B-cell line)

  • This compound (TL-895): Prepare a stock solution in DMSO.

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Stimulation Agent: Anti-human IgM antibody.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA or Bradford protein assay kit.

  • SDS-PAGE: Acrylamide gels, running buffer, loading buffer.

  • Western Blot: PVDF or nitrocellulose membranes, transfer buffer, blocking buffer (5% BSA or non-fat dry milk in TBST), primary antibodies (anti-p-BTK Y223, anti-total BTK), HRP-conjugated secondary antibody, ECL substrate, and imaging system.

Protocol

1. Cell Culture and this compound Treatment a. Culture Ramos cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells at a density of 1 x 10^6 cells/mL. c. Prepare serial dilutions of this compound in culture medium. A suggested concentration range for a dose-response curve is 0.1 nM to 1 µM. Include a vehicle control (DMSO). d. Treat the cells with the different concentrations of this compound or vehicle for 1-2 hours at 37°C.

2. B-Cell Receptor (BCR) Stimulation a. Following incubation with this compound, stimulate the cells with anti-human IgM (e.g., 10-12 µg/mL) for 10 minutes at 37°C to induce BTK autophosphorylation.[4] b. Include an unstimulated, vehicle-treated control.

3. Cell Lysis and Protein Quantification a. Pellet the cells by centrifugation at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube. g. Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE a. Normalize the protein lysates to the same concentration with lysis buffer. b. Add 4x SDS-PAGE loading buffer to each lysate and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a protein molecular weight marker. d. Perform electrophoresis until the dye front reaches the bottom of the gel.

5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking a. Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is often the preferred blocking agent over non-fat milk.[6]

7. Antibody Incubation a. Primary Antibody: Dilute the anti-p-BTK (Y223) antibody in 5% BSA/TBST according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. b. Washing: Wash the membrane three times for 10 minutes each with TBST. c. Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature. d. Washing: Wash the membrane three times for 10 minutes each with TBST.

8. Signal Detection a. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or autoradiography film.

9. Stripping and Re-probing (Optional) a. To normalize the p-BTK signal to the total BTK protein, the membrane can be stripped of the primary and secondary antibodies. b. After imaging, wash the membrane and incubate with a stripping buffer. c. Block the membrane again and probe with an antibody against total BTK. d. Repeat the secondary antibody and detection steps.

10. Data Analysis a. Quantify the band intensities using image analysis software. b. Normalize the p-BTK (Y223) signal to the total BTK signal for each sample. c. Plot the normalized p-BTK signal against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

References

Application Notes and Protocols: Determination of M7583 IC50 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M7583, also known as TL-895, is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways that regulate B-cell proliferation, survival, and differentiation.[5][6] Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies, making BTK a key therapeutic target.[6] this compound covalently binds to the active site of BTK, leading to sustained inhibition of its kinase activity.[1] This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a crucial step in preclinical drug evaluation.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that selectively and irreversibly binds to BTK.[1][7] This action blocks the downstream signaling cascade, including the activation of pathways mediated by PLCγ2, ERK, and NF-κB, ultimately inhibiting B-cell proliferation and survival.[8]

Below is a diagram illustrating the Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 This compound This compound This compound->BTK Inhibition IP3_DAG IP3 & DAG PLCG2->IP3_DAG cleaves PIP2 PIP2 PIP2 PIP2->IP3_DAG PKC PKC IP3_DAG->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: BTK Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound in various contexts.

Target/Cell LineAssay TypeIC50 ValueReference
Recombinant BTKBiochemical Assay1.5 nM[1]
Recombinant BTKKinase Profiler Screen18.5 nM[1]
Primary CLL BlastsGrowth Inhibition~0.2 µM[1]
Mantle Cell Lymphoma (MCL)
MinoGrowth Inhibition>50% inhibition[1]
JeKo-1Growth Inhibition>50% inhibition[1]
JVM-2Growth Inhibition>50% inhibition[1]
REC-1Growth Inhibition>50% inhibition[1]
Granta-519Growth InhibitionNo significant inhibition[1]
Z-138Growth InhibitionNo significant inhibition[1]
Diffuse Large B-Cell Lymphoma (DLBCL)
TMD-8 (ABC subtype)Growth InhibitionNot specified[1]
U-2932 (ABC subtype)Growth InhibitionNot specified[1]
HBL-1 (ABC subtype)Growth InhibitionNot specified[1]
SU-DHL-2 (GCB subtype)Growth InhibitionNot specified[1]
OCI-Ly1 (GCB subtype)Growth InhibitionNot specified[1]
DOHH-2 (GCB subtype)Growth InhibitionNot specified[1]

Experimental Protocols

Two common methods for determining the IC50 of a compound in cancer cell lines are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Below are detailed protocols for each.

Experimental Workflow Overview

The general workflow for determining the IC50 value is depicted below.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis CellCulture 1. Cell Culture (e.g., B-cell lymphoma lines) CellSeeding 3. Seed cells in 96-well plate CellCulture->CellSeeding DrugDilution 2. This compound Serial Dilution DrugTreatment 4. Treat cells with this compound dilutions DrugDilution->DrugTreatment CellSeeding->DrugTreatment Incubation 5. Incubate for 48-72 hours DrugTreatment->Incubation ViabilityAssay 6. Perform Viability Assay (MTT or CellTiter-Glo) Incubation->ViabilityAssay DataAcquisition 7. Measure Absorbance/ Luminescence ViabilityAssay->DataAcquisition IC50_Calc 8. Calculate IC50 DataAcquisition->IC50_Calc

Caption: General workflow for IC50 determination.

Protocol 1: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Sterile 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.[9]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A 1:3 or 1:4 dilution series is recommended when the approximate IC50 is known.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[10]

  • Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.[9][10]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Shake the plate gently for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Reagent

  • Sterile, opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the desired volume of this compound dilutions to the wells. Include appropriate controls.

    • Incubate for 48 to 72 hours at 37°C.[10]

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement and Data Analysis:

    • Record the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the control.

    • Plot the data and determine the IC50 value as described for the MTT assay.

References

Application Notes and Protocols for M7583 (TL-895) Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for establishing and utilizing a xenograft mouse model of mantle cell lymphoma (MCL) to evaluate the in vivo efficacy of M7583, also known as TL-895. This compound (TL-895) is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of the BCR pathway is a key driver in various B-cell malignancies, making BTK an attractive therapeutic target. This document outlines the procedures for cell culture of the Mino human MCL cell line, the establishment of subcutaneous xenografts in immunodeficient mice, and the administration of this compound (TL-895). Furthermore, it includes methods for monitoring tumor growth and assessing treatment efficacy. The provided protocols and data are intended to guide researchers in the preclinical evaluation of BTK inhibitors.

Introduction

Xenograft mouse models are indispensable tools in preclinical cancer research, allowing for the in vivo assessment of novel therapeutic agents in a living organism. The this compound (TL-895) xenograft model utilizing the Mino human mantle cell lymphoma cell line serves as a robust platform to study the antitumor activity of this next-generation BTK inhibitor. The Mino cell line, derived from a patient with MCL, provides a clinically relevant model to investigate the impact of BTK inhibition on tumor growth. This protocol details the essential steps for successful implementation of this model, from cell line maintenance to in vivo drug efficacy studies.

Signaling Pathway

This compound (TL-895) exerts its therapeutic effect by targeting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, survival, and differentiation. BTK plays a crucial role in relaying these signals. This compound (TL-895) irreversibly binds to BTK, inhibiting its kinase activity and thereby blocking downstream signaling events that promote tumor cell growth and survival.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Activation NFkB_MAPK NF-κB / MAPK Pathways IP3_DAG->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation This compound This compound (TL-895) This compound->BTK Inhibition

B-Cell Receptor Signaling Pathway and this compound (TL-895) Inhibition.

Experimental Protocols

Cell Culture

The Mino human mantle cell lymphoma cell line is used for establishing the xenograft model.

Table 1: Cell Culture Reagents and Conditions

ParameterSpecification
Cell LineMino (Human Mantle Cell Lymphoma)
MediaRPMI-1640
Supplements10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Culture Conditions37°C, 5% CO₂
SubcultureMaintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL
Xenograft Model Establishment

Table 2: Xenograft Model Establishment Protocol

StepProcedure
Animal Model Female athymic nude mice (nu/nu), 6-8 weeks old
Cell Preparation Harvest Mino cells during exponential growth phase. Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel.
Cell Inoculation Subcutaneously inject 5 x 10⁶ Mino cells in a volume of 0.2 mL into the right flank of each mouse.
Tumor Monitoring Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days.
Tumor Volume Calculation Tumor Volume (mm³) = (Length x Width²) / 2
Randomization When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
This compound (TL-895) Administration

Table 3: this compound (TL-895) Dosing Regimen

ParameterSpecification
Drug This compound (TL-895)
Vehicle Appropriate vehicle control (e.g., 0.5% methylcellulose)
Dosage 25 mg/kg
Administration Route Oral gavage (p.o.) or Intraperitoneal (i.p.)
Frequency Once daily (q.d.)
Treatment Duration 21-28 days

Experimental Workflow

The following diagram illustrates the key steps in the this compound (TL-895) xenograft study.

Experimental_Workflow A Mino Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Injection (5 x 10^6 cells/mouse) B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization (Tumor Volume ~100-150 mm³) D->E F Treatment Initiation E->F G This compound (TL-895) Dosing (25 mg/kg, q.d.) F->G H Vehicle Control Dosing F->H I Continued Tumor Monitoring G->I H->I J Endpoint Analysis (Tumor Volume, Body Weight) I->J

Workflow for this compound (TL-895) in vivo efficacy study.

Data Presentation

The efficacy of this compound (TL-895) is determined by comparing the tumor growth in the treated group to the vehicle control group. Preclinical studies have shown that TL-895 significantly inhibits tumor growth in the Mino MCL xenograft model.[1][3]

Table 4: Representative Tumor Growth Inhibition Data

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1252505501100-
This compound (TL-895) (25 mg/kg)12818025035068.2%

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.

Conclusion

The this compound (TL-895) xenograft mouse model using the Mino cell line is a valuable tool for the preclinical evaluation of this novel BTK inhibitor. The detailed protocols provided herein offer a comprehensive guide for researchers to establish and conduct in vivo efficacy studies. The significant tumor growth inhibition observed with this compound (TL-895) in this model underscores its potential as a therapeutic agent for mantle cell lymphoma and other B-cell malignancies. Adherence to these standardized procedures will facilitate the generation of reproducible and reliable data, crucial for advancing the development of targeted cancer therapies.

References

Application Notes and Protocols for M7583 (TL-895) Inhibition in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M7583, now identified as TL-895, is a potent and highly selective second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells. Dysregulation of this pathway is a hallmark of various B-cell malignancies. TL-895 demonstrates significant therapeutic potential by covalently binding to the active site of BTK, leading to the inhibition of downstream signaling and subsequent anti-tumor effects. These application notes provide an overview of cell lines sensitive to TL-895, quantitative data on its inhibitory effects, and detailed protocols for assessing its activity.

Sensitive Cell Lines and In Vitro Efficacy

TL-895 has shown significant activity against a range of B-cell malignancy cell lines, particularly those derived from chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL).

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of TL-895 in various contexts.

Target/Cell LineAssay TypeParameterValueReference
Recombinant BTKBiochemical AssayIC50~1.5 nM[1]
Ramos (Burkitt's Lymphoma)BTK Autophosphorylation (Y223)IC501-10 nM[1]
Ramos (CLL model)pBTK Inhibition-Significant Inhibition[2][3]
Hel-92 (Myelofibrosis model)pBTK Inhibition-Potent Inhibition[2][3]
Mino (Mantle Cell Lymphoma)Tumor Growth Inhibition-Significant Inhibition (in vivo)[1]
DLBCL PDX ModelsTumor Growth Inhibition-Significant Inhibition in 5/21 models (in vivo)[1]
JAK2(VF) expressing cellsCell Adhesion to VCAM/ICAM-40% decrease[2]
JAK2(VF) expressing cellsMigration towards SDF1α-57% decrease[2]

Signaling Pathway Inhibition

TL-895 exerts its effect by inhibiting the BTK signaling pathway. Upon B-cell receptor (BCR) activation, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting cell survival and proliferation. TL-895's irreversible binding to BTK disrupts this entire cascade.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation PIP3 PIP3 Lyn_Syk->PIP3 PIP2 to PIP3 PIP2 PIP2 BTK BTK PIP3->BTK Recruitment & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation TL895 This compound (TL-895) TL895->BTK Inhibition IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFkB_MAPK NF-κB / MAPK Pathways IP3_DAG->NFkB_MAPK Activation Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation

Caption: BTK Signaling Pathway and this compound (TL-895) Inhibition.

Experimental Protocols

The following are detailed protocols to assess the effects of this compound (TL-895) on sensitive cell lines.

Cell Viability Assay (MTT/XTT Assay)

This protocol is for determining the concentration of TL-895 that inhibits cell viability by 50% (IC50).

Materials:

  • Sensitive cell line (e.g., Ramos, Mino)

  • Complete culture medium

  • This compound (TL-895) stock solution (in DMSO)

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For suspension cells, ensure even distribution.

  • Drug Treatment: Prepare serial dilutions of TL-895 in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until a purple (MTT) or orange (XTT) color develops.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Cell_Viability_Workflow A Seed Cells (96-well plate) B Add TL-895 Dilutions A->B C Incubate (72h) B->C D Add MTT/XTT Reagent C->D E Incubate (2-4h) D->E F Solubilize (MTT) E->F if MTT G Read Absorbance E->G if XTT F->G H Calculate IC50 G->H

Caption: Cell Viability Assay Workflow.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with TL-895.

Materials:

  • Sensitive cell line

  • Complete culture medium

  • This compound (TL-895)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates at an appropriate density and treat with TL-895 at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Apoptosis_Assay_Workflow A Treat Cells with TL-895 B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V & Propidium Iodide C->D E Incubate (15 min) D->E F Analyze by Flow Cytometry E->F

Caption: Apoptosis Assay Workflow.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of TL-895 on cell cycle progression.

Materials:

  • Sensitive cell line

  • Complete culture medium

  • This compound (TL-895)

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with TL-895 at desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow A Treat Cells with TL-895 B Harvest & Wash Cells A->B C Fix in 70% Ethanol B->C D Stain with Propidium Iodide C->D E Incubate (30 min) D->E F Analyze by Flow Cytometry E->F

Caption: Cell Cycle Analysis Workflow.

Conclusion

This compound (TL-895) is a promising BTK inhibitor with potent activity against various B-cell malignancies. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of TL-895 in sensitive cell lines. Further investigation is warranted to establish a broader profile of sensitive cell lines and to fully elucidate the downstream effects of BTK inhibition by this compound.

References

Application Notes and Protocols for In Vivo Lymphoma Studies with M7583

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M7583, also known as TL-895, is a potent and highly selective second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It is an orally administered adenosine triphosphate (ATP)-competitive inhibitor that covalently binds to the active site of BTK, leading to sustained target occupancy and inhibition even after clearance from circulation.[1] Preclinical studies have demonstrated its efficacy in various B-cell malignancy models, including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL).[1] This document provides detailed application notes and protocols for the use of this compound in in vivo lymphoma studies, summarizing key dosage information and experimental methodologies.

Introduction

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[2] Dysregulation of the BCR pathway is a hallmark of many B-cell lymphomas, making BTK an attractive therapeutic target.[2] this compound is a next-generation BTK inhibitor designed for high selectivity, potentially minimizing off-target effects associated with first-generation inhibitors like ibrutinib.[1] These notes provide a comprehensive guide for researchers planning in vivo studies to evaluate the efficacy of this compound in lymphoma models.

Data Presentation

Table 1: In Vitro Potency of this compound
ParameterValueCell Line/SystemNotes
BTK IC50 1.5 nM (average)Recombinant BTKHalf-maximal inhibitory concentration.[1]
BTK Y223 Autophosphorylation IC50 1 - 10 nMRamos Burkitt's Lymphoma CellsInhibition of BTK auto-phosphorylation at a key activation site.[1]
Table 2: this compound In Vivo Dosage and Administration in Murine Models
ParameterValueDetailsRationale
Drug This compound (TL-895)-Second-generation BTK inhibitor.[1]
Dosage 25 mg/kg-Dose selected to achieve clinically relevant exposure.[1]
Administration Route Oral (PO)Once daily (QD)Based on preclinical pharmacokinetic data.[1]
Formulation 20% Kleptose (hydroxypropyl β-cyclodextrin) in 50 mM citrate-Vehicle for oral administration.[1]
Target Occupancy >90-95%This dose results in an 8.5-fold greater exposure than needed for 90-95% target occupancy.Ensures sustained inhibition of BTK.[1]

Signaling Pathway

This compound targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation and survival. This compound covalently binds to BTK, blocking its kinase activity and interrupting this pro-survival signaling.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation This compound This compound This compound->BTK Inhibition PKCB PKCβ PLCG2->PKCB Activation IKK IKK PKCB->IKK Phosphorylation NFkB NF-κB IKK->NFkB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Transcription Antigen Antigen Antigen->BCR Binding

Caption: this compound inhibits the BCR signaling pathway by targeting BTK.

Experimental Protocols

The following protocols are adapted from established methods for creating and utilizing lymphoma xenograft models for preclinical drug evaluation.

Mantle Cell Lymphoma (MCL) Patient-Derived Xenograft (PDX) Model

This protocol describes the establishment of a patient-derived xenograft model, which can more accurately reflect the heterogeneity of human tumors.

Materials:

  • Peripheral blood from MCL patients in the leukemic phase.

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Phosphate-buffered saline (PBS)

  • B-cell enrichment kit (negative selection)

  • 6-7 week old immunodeficient mice (e.g., NOD scid gamma - NSG)

  • CO2 for euthanasia

  • Flow cytometry antibodies: anti-human CD19, anti-human CD20, anti-human CD45

Procedure:

  • PBMC Isolation:

    • Dilute peripheral blood 1:1 with RPMI 1640 medium.

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Collect the mononuclear cell layer (buffy coat) and wash with PBS.

  • B-Cell Enrichment:

    • Enrich for B-cells from the isolated PBMCs using a negative selection B-cell enrichment kit according to the manufacturer's protocol. This step is crucial for a high purity of MCL cells.

  • Xenograft Establishment:

    • Resuspend the enriched MCL cells in sterile PBS at a concentration of 40-60 x 10^6 cells in 150-200 µL per mouse.

    • Inject the cell suspension intravenously (i.v.) into the tail vein of each NSG mouse.

  • Tumor Engraftment and Monitoring:

    • Monitor the mice for signs of tumor development, which can take approximately 10 weeks for primary human lymphoma cells. Signs include weight loss, ruffled fur, decreased activity, and hind limb paralysis.

    • Once symptoms of illness appear, euthanize the mice via CO2 asphyxiation.

    • Collect peripheral blood, bone marrow, spleen, and liver to analyze for tumor engraftment.

  • Chimerism Analysis:

    • Prepare single-cell suspensions from the collected organs.

    • Stain the cells with fluorescently labeled anti-human CD19, CD20, and CD45 antibodies.

    • Analyze the percentage of human lymphoma cells in each organ using flow cytometry.

This compound Treatment Protocol

Procedure:

  • Treatment Group Allocation: Once tumor engraftment is confirmed (e.g., through bioluminescence imaging if using luciferase-expressing cell lines, or after a set period for PDX models), randomize mice into treatment and vehicle control groups.

  • Drug Preparation: Prepare the this compound formulation (25 mg/kg in 20% Kleptose in 50 mM citrate) and the vehicle control solution.

  • Administration: Administer this compound or vehicle control orally (PO) once daily (QD) to the respective groups.

  • Monitoring and Endpoints:

    • Monitor tumor burden regularly (e.g., twice weekly) using calipers for subcutaneous tumors or bioluminescence imaging for systemic disease.

    • Record body weight and assess the overall health of the mice.

    • At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice.

    • Collect tumors and relevant organs for further analysis, such as immunohistochemistry to assess proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and Western blotting to confirm BTK target engagement (inhibition of autophosphorylation).

Experimental Workflow

The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a lymphoma xenograft model.

Experimental_Workflow start Start cell_prep Prepare Lymphoma Cells (Cell Line or PDX) start->cell_prep injection Inject Cells into Immunodeficient Mice cell_prep->injection tumor_growth Monitor Tumor Engraftment & Growth injection->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound (25 mg/kg QD PO) or Vehicle Control randomization->treatment monitoring Monitor Tumor Burden, Body Weight, & Health treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Reached monitoring->endpoint analysis Euthanize & Collect Tissues for Analysis endpoint->analysis Yes data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo this compound efficacy studies in lymphoma models.

References

Application Note: M7583, a Potent BTK Inhibitor for B-Cell Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell activation is a critical process in the adaptive immune response, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. The B-cell receptor (BCR) signaling pathway plays a central role in initiating and modulating B-cell activation, proliferation, and differentiation. A key enzyme in this pathway is Bruton's tyrosine kinase (BTK). M7583 (also known as TL-895) is a potent, highly selective, second-generation irreversible BTK inhibitor that covalently binds to the active site of BTK.[1][2] This application note provides detailed protocols for utilizing this compound to study B-cell activation in vitro, focusing on key assays such as calcium mobilization and cell proliferation.

Mechanism of Action of this compound

This compound is an adenosine triphosphate (ATP)-competitive inhibitor of BTK.[1][2] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events including calcium mobilization and activation of transcription factors, ultimately leading to B-cell activation, proliferation, and survival. This compound selectively and irreversibly binds to a cysteine residue in the active site of BTK, effectively blocking its kinase activity.[3] This inhibition prevents the downstream signaling events, thereby suppressing B-cell activation.

BCR Signaling Pathway and this compound Inhibition

BCR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding CD79 CD79A/B SYK SYK CD79->SYK recruits & activates LYN->CD79 phosphorylates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates This compound This compound This compound->BTK inhibits PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ion Ca²⁺ Mobilization IP3->Ca_ion induces PKC PKC DAG->PKC activates Proliferation Proliferation & Survival Ca_ion->Proliferation NFkB NF-κB PKC->NFkB activates NFkB->Proliferation promotes

BCR signaling pathway and the inhibitory action of this compound.

Quantitative Data

This compound demonstrates high potency against BTK and its downstream signaling pathways. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Potency of this compound (TL-895)

Target/AssayCell LineIC50 ValueReference
Recombinant BTK-1.5 nM[1][2]
BTK Autophosphorylation (Y223)Ramos1-10 nM[1][2][4]

Table 2: Anti-proliferative Effects of this compound (TL-895) in B-cell Malignancy Models

Cell TypeDisease ModelEffectReference
Primary CLL blastsChronic Lymphocytic LeukemiaInhibition of proliferation[1][2][4]
Activated DLBCL cell linesDiffuse Large B-cell LymphomaInhibition of cell growth[1][2][4]
Mantle Cell Lymphoma cell linesMantle Cell LymphomaInhibition of cell growth[1][2][4]

Experimental Protocols

The following are detailed protocols for assessing B-cell activation and the inhibitory effects of this compound.

Experimental Workflow

experimental_workflow cluster_assays B-cell Activation Assays start Start: Isolate B-cells pretreat Pre-treat with this compound (or vehicle control) start->pretreat stimulate Stimulate B-cells (e.g., anti-IgM) pretreat->stimulate calcium Calcium Mobilization Assay (Flow Cytometry) stimulate->calcium proliferation Proliferation Assay (CFSE) (Flow Cytometry) stimulate->proliferation phospho Phospho-protein Analysis (Western Blot / Phosflow) stimulate->phospho analyze Data Analysis calcium->analyze proliferation->analyze phospho->analyze

General workflow for studying this compound's effect on B-cell activation.
Protocol 1: Calcium Mobilization Assay by Flow Cytometry

This protocol measures the increase in intracellular calcium concentration following BCR stimulation, a key early event in B-cell activation.

Materials:

  • Isolated primary B-cells or B-cell lines (e.g., Ramos)

  • This compound (and vehicle control, e.g., DMSO)

  • BCR stimulus (e.g., F(ab')2 anti-human IgM)

  • Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)

  • Cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES)

  • Flow cytometer with UV laser for Indo-1 or blue laser for Fluo-4

Procedure:

  • Cell Preparation:

    • Resuspend 10-20 x 10^6 cells in 1 ml of cell loading medium.

  • Dye Loading:

    • Add Indo-1 AM to a final concentration of 1.5 µM.

    • Incubate for 45 minutes at 37°C in the dark.

    • Wash the cells twice with DMEM containing 2% FCS.

    • Resuspend the cells gently in cell loading medium at a concentration of 2.5 x 10^6 cells/ml.

  • This compound Treatment:

    • Dilute cells to 1 x 10^6/ml and allow them to equilibrate at 37°C for 30-60 minutes.

    • Add varying concentrations of this compound or vehicle control to the cell suspension and incubate for the desired time (e.g., 30 minutes).

  • Flow Cytometry Analysis:

    • Acquire a baseline reading of the cell suspension on the flow cytometer for approximately 30-60 seconds.

    • Add the BCR stimulus (e.g., anti-IgM) to the tube while it is on the cytometer and continue acquiring data for 3-5 minutes.

    • Analyze the data by plotting the ratio of calcium-bound to calcium-free Indo-1 fluorescence over time.

Expected Outcome: Unstimulated cells will have a stable baseline calcium level. Upon stimulation with anti-IgM, vehicle-treated cells will show a rapid and transient increase in intracellular calcium. This compound-treated cells are expected to show a dose-dependent inhibition of this calcium flux.

Protocol 2: B-cell Proliferation Assay using CFSE

This protocol measures B-cell proliferation over several days by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.

Materials:

  • Isolated primary B-cells

  • This compound (and vehicle control)

  • B-cell mitogen (e.g., anti-IgM, anti-CD40, IL-4)

  • CFSE dye

  • Complete B-cell culture medium

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Resuspend B-cells at 1-10 x 10^6 cells/ml in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete culture medium.

    • Wash the cells 2-3 times with complete culture medium.

  • Cell Culture and Treatment:

    • Plate the CFSE-labeled cells in a 96-well plate at an appropriate density.

    • Add varying concentrations of this compound or vehicle control.

    • Add the B-cell mitogen(s) to stimulate proliferation.

    • Culture the cells for 3-5 days at 37°C, 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with a viability dye to exclude dead cells.

    • Acquire the cells on a flow cytometer, measuring the CFSE fluorescence.

    • Analyze the CFSE histogram. Unproliferated cells will form a single bright peak, while each subsequent generation of divided cells will appear as a distinct peak with half the fluorescence intensity of the parent generation.

Expected Outcome: Stimulated, vehicle-treated B-cells will show multiple peaks in the CFSE histogram, indicating several rounds of cell division. This compound is expected to cause a dose-dependent reduction in the number of cell divisions, resulting in cells accumulating in the initial bright peak.

Conclusion

This compound is a valuable tool for studying the role of BTK in B-cell activation. The protocols provided in this application note offer robust methods to quantify the inhibitory effects of this compound on key B-cell functions. These assays can be adapted for screening and characterizing other potential inhibitors of the BCR signaling pathway in the context of drug discovery and development for B-cell malignancies and autoimmune disorders.

References

Application Notes and Protocols: In Vitro Combination of M7583 (BTK Inhibitor) and Venetoclax

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro synergistic effects of combining M7583, a Bruton's tyrosine kinase (BTK) inhibitor, with venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor. The protocols detailed below are based on established methodologies for evaluating drug synergy in hematological malignancies. While direct in vitro studies on the this compound-venetoclax combination are not extensively published, the provided information is extrapolated from studies on other BTK inhibitors in combination with venetoclax, demonstrating a strong scientific rationale for this therapeutic approach.

Introduction

This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of various B-cell malignancies. Venetoclax is a highly specific inhibitor of the anti-apoptotic protein BCL-2, which is overexpressed in many hematological cancers and contributes to therapeutic resistance.

The combination of a BTK inhibitor with a BCL-2 inhibitor is a promising strategy to enhance anti-cancer efficacy. Inhibition of BTK can modulate the expression of BCL-2 family proteins, thereby increasing the dependence of cancer cells on BCL-2 for survival and sensitizing them to the effects of venetoclax. This synergy can lead to enhanced apoptosis and overcome resistance to single-agent therapies. In vitro and in vivo studies have demonstrated that the dual inhibition of BTK and BCL-2 pathways exhibits synergistic effects in various hematological cancers.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro studies of BTK inhibitors in combination with venetoclax in various cancer cell lines. This data illustrates the synergistic potential of this drug combination.

Table 1: Synergistic Effects on Cell Viability

Cell LineCancer TypeBTK InhibitorVenetoclax ConcentrationCombination Index (CI)Synergy LevelReference
DLBCL LinesDiffuse Large B-cell LymphomaIbrutinibVaries< 0.9Synergistic[2]
Primary AML CellsAcute Myeloid LeukemiaAbivertinibVariesNot specifiedSynergistic Inhibition of Proliferation[3][4]
Primary CLL CellsChronic Lymphocytic LeukemiaIBL-202Varies0.4 (at Fa=0.9)Highly Synergistic[5]
HBL1-IR CellsIbrutinib-resistant ABC-DLBCLIbrutinibVariesNot specifiedSynergistic Cytotoxicity[6][7]

Table 2: Effects on Apoptosis and Cell Cycle

Cell LineCancer TypeBTK InhibitorCombination EffectReference
AML Cell LinesAcute Myeloid LeukemiaAbivertinibEnhanced apoptosis, G0/G1 cell cycle arrest[3][4]
HBL1-IR CellsIbrutinib-resistant ABC-DLBCLIbrutinibIncreased apoptosis via mitochondrial pathway[6][7]
Primary CLL CellsChronic Lymphocytic LeukemiaIBL-202Induced cell cycle arrest[5]

Signaling Pathway

The combination of a BTK inhibitor like this compound and venetoclax targets two distinct but interconnected survival pathways in cancer cells. BTK inhibition disrupts the B-cell receptor signaling cascade, which can lead to a decrease in the expression of anti-apoptotic proteins like MCL-1 and an increase in the pro-apoptotic protein BIM. This shift in the balance of BCL-2 family proteins makes the cells more dependent on BCL-2 for survival. Venetoclax then directly inhibits BCL-2, releasing the remaining pro-apoptotic proteins to trigger apoptosis.

cluster_BCR_pathway BCR Signaling Pathway cluster_Apoptosis_pathway Apoptosis Pathway BCR BCR BTK BTK BCR->BTK NFkB NF-κB BTK->NFkB MCL1 MCL-1 NFkB->MCL1 Promotes expression BCL2 BCL-2 BIM BIM BCL2->BIM Sequesters Apoptosis Apoptosis BCL2->Apoptosis MCL1->Apoptosis BIM->Apoptosis This compound This compound (BTK Inhibitor) This compound->BTK Inhibits Venetoclax Venetoclax (BCL-2 Inhibitor) Venetoclax->BCL2 Inhibits start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat cells with This compound, Venetoclax, or combination incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_reagent Add cell viability reagent incubate2->add_reagent read_plate Measure luminescence add_reagent->read_plate analyze Analyze data (IC50, CI) read_plate->analyze end End analyze->end start Start treat Treat cells in 6-well plates start->treat harvest Harvest cells treat->harvest stain Stain with Annexin V/PI harvest->stain flow Analyze by flow cytometry stain->flow quantify Quantify apoptotic cell populations flow->quantify end End quantify->end

References

Troubleshooting & Optimization

Overcoming M7583 resistance in lymphoma cells

Author: BenchChem Technical Support Team. Date: November 2025

M7583 Technical Support Center

Disclaimer: this compound is treated as a hypothetical B-cell lymphoma 2 (BCL-2) inhibitor for this guide. All data and protocols are based on established principles for this class of drugs, such as venetoclax, due to the absence of public information on a compound named this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective BCL-2 inhibitor. In lymphoma cells that overexpress BCL-2, this protein sequesters pro-apoptotic proteins like BIM and BAX, preventing programmed cell death (apoptosis).[1] this compound acts as a BH3-mimetic, binding to the BH3 domain of BCL-2 with high affinity.[2][3] This action displaces BIM, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[3][4]

Q2: My lymphoma cell line is not responding to this compound treatment. What are the common intrinsic resistance mechanisms?

A2: Intrinsic resistance to BCL-2 inhibitors like this compound is often linked to the baseline expression levels of other anti-apoptotic proteins from the BCL-2 family.[2] High expression of MCL-1 or BCL-xL can compensate for the inhibition of BCL-2, sequestering pro-apoptotic proteins and preventing cell death.[2][5] The relative expression of BCL-2, MCL-1, and BCL-xL can determine a cell line's sensitivity.[6] We recommend performing a baseline protein expression analysis of these key BCL-2 family members.

Q3: My lymphoma cells initially responded to this compound but have now developed resistance. What are the likely acquired resistance mechanisms?

A3: Acquired resistance to BCL-2 inhibitors can develop through several mechanisms. A common finding is the upregulation of other anti-apoptotic proteins, particularly MCL-1 and BCL-xL, which take over the survival-promoting role of the inhibited BCL-2.[2] This upregulation can be driven by the activation of survival signaling pathways like PI3K/AKT/mTOR.[2] Additionally, genetic changes, such as the loss of the BCL-2 gene amplicon, have been observed in some models of acquired resistance.[7]

Q4: Can I combine this compound with other agents to overcome resistance?

A4: Yes, combination therapy is a key strategy to overcome resistance. For resistance mediated by MCL-1 upregulation, combining this compound with an MCL-1 inhibitor has shown synergistic effects in preclinical models.[5][8] Similarly, targeting the PI3K/AKT/mTOR pathway with specific inhibitors can re-sensitize resistant cells to BCL-2 inhibition by reducing MCL-1 levels.[2] Combining this compound with CDK7 inhibitors has also been suggested as a strategy to overcome resistance driven by transcriptional reprogramming.[7]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability (IC50) Assays
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension between plating groups.
Edge Effects in 96-well Plates Avoid using the outer wells of the plate for experimental samples, as they are prone to evaporation. Fill these wells with sterile PBS or media.
DMSO Vehicle Concentration High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells (including controls) and is typically below 0.5%.[9]
Assay Incubation Time The optimal incubation time can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your specific model.
Incorrect Assay Type Metabolic assays (MTT, MTS) can be confounded by changes in cell metabolism that don't reflect cell death. Consider using an ATP-based assay (e.g., CellTiter-Glo) which measures the ATP of viable cells, or a direct apoptosis assay.[9][10][11]
Issue 2: No BIM Release from BCL-2 Detected by Co-Immunoprecipitation (Co-IP) after this compound Treatment
Possible Cause Recommended Solution
Ineffective Cell Lysis Use a mild, non-denaturing lysis buffer (e.g., CHAPS-based buffer) to preserve protein-protein interactions.[2] Harsh buffers like RIPA can disrupt the BCL-2/BIM complex.[12]
Incorrect Antibody for IP Use an antibody validated for immunoprecipitation. The antibody should efficiently pull down BCL-2 without disrupting its interaction with BIM in the untreated control.
Insufficient Drug Concentration/Time Confirm that the this compound concentration and treatment time are sufficient to engage the target in your cell line. Refer to your IC50 data. You may need to perform a dose-response or time-course experiment for target engagement.
Rapid Re-association Protein interactions can re-equilibrate after cell lysis. Perform the Co-IP procedure quickly and keep samples on ice at all times to minimize this risk.
IgG Heavy/Light Chain Masking The antibody chains used for IP can obscure the detection of proteins of similar molecular weight on the Western blot.[12] Use IP/Western-blot-validated antibodies from different host species or use light-chain-specific secondary antibodies.[12]

Quantitative Data Summary

Table 1: Representative this compound Sensitivity in Lymphoma Cell Lines (Note: Data is hypothetical, based on typical results for BCL-2 inhibitors)

Cell LineLymphoma SubtypeBaseline Expression ProfileThis compound IC50 (nM)
Sensitive Lines
OCI-Ly19Diffuse Large B-CellHigh BCL-2, Low MCL-1/BCL-xL70[2]
SU-DHL-6Diffuse Large B-CellHigh BCL-2, Low MCL-1/BCL-xL50[2]
Resistant Lines
SU-DHL-6 this compound-RAcquired ResistanceHigh BCL-2, High MCL-1, High BCL-xL>10,000
HBL-1Diffuse Large B-CellLow BCL-2, High MCL-1>10,000[13]

Signaling Pathways and Workflows

BCL2_Pathway cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic cluster_Mitochondrion Mitochondrion This compound This compound BCL2 BCL-2 This compound->BCL2 Inhibits BIM BIM / PUMA (BH3-only) BCL2->BIM Sequesters MCL1 MCL-1 / BCL-xL MCL1->BIM Sequesters BAX BAX / BAK (Effectors) BIM->BAX Activates MOMP MOMP (Cytochrome c release) BAX->MOMP Induces Apoptosis Apoptosis MOMP->Apoptosis

Caption: this compound inhibits BCL-2, releasing pro-apoptotic proteins to trigger cell death.

Resistance_Pathway cluster_Signaling Upstream Signaling cluster_Proteins Anti-Apoptotic Proteins cluster_Outcome Cellular Outcome PI3K PI3K/AKT/mTOR Pathway MCL1_BCLxL MCL-1 / BCL-xL (Upregulated) PI3K->MCL1_BCLxL Activates Transcription & Stabilizes Protein BIM BIM MCL1_BCLxL->BIM Sequesters Resistance This compound Resistance MCL1_BCLxL->Resistance Apoptosis Apoptosis BIM->Apoptosis Unable to activate BAX/BAK

Caption: Resistance to this compound via upregulation of MCL-1/BCL-xL by the PI3K/AKT pathway.

Experimental_Workflow cluster_assays Experimental Readouts start Hypothesis: Upregulation of MCL-1 confers this compound resistance culture Culture Sensitive (S) and Resistant (R) Lymphoma Cells start->culture treat Treat S and R cells with DMSO vs. This compound culture->treat viability Cell Viability Assay (Confirm Resistance) treat->viability western Western Blot (Probe BCL-2 family proteins) treat->western coip Co-Immunoprecipitation (BCL-2/BIM, MCL-1/BIM) treat->coip analyze Analyze Data viability->analyze western->analyze coip->analyze conclusion Conclusion: Resistant cells show high MCL-1, which sequesters BIM despite This compound treatment. analyze->conclusion

Caption: Workflow to investigate MCL-1-mediated resistance to this compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using an ATP-based Assay (CellTiter-Glo®)

This protocol measures the number of viable cells based on the quantification of ATP.[9]

  • Cell Plating:

    • Prepare a single-cell suspension of lymphoma cells in appropriate culture medium.

    • Seed 1x10⁴ cells per well in 80 µL of medium into a 96-well opaque-walled plate suitable for luminescence.[9]

  • Drug Treatment:

    • Prepare serial dilutions of this compound.

    • Add 20 µL of the this compound dilutions (or vehicle control, e.g., 0.2% DMSO) to the respective wells.[9]

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[9]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[11]

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Record luminescence using a plate reader (e.g., Perkin Elmer Victor Light).[9]

    • Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for BCL-2 Family Proteins

This protocol allows for the semi-quantitative analysis of protein expression.

  • Sample Preparation:

    • Treat cells with this compound or vehicle for the desired time.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[15]

    • Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.[15]

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[15]

    • Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BIM, anti-Actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Protocol 3: Co-Immunoprecipitation (Co-IP) of BCL-2 and Associated Proteins

This protocol is used to assess protein-protein interactions.[17][18]

  • Cell Lysis:

    • Harvest ~20-50 million cells per condition. Wash with ice-cold PBS.

    • Lyse cells in 1 mL of non-denaturing Co-IP buffer (e.g., 1% CHAPS buffer with protease/phosphatase inhibitors).

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with 2-4 µg of a validated IP-grade primary antibody (e.g., anti-BCL-2) or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[17]

  • Washing:

    • Pellet the beads by gentle centrifugation.

    • Wash the beads 3-5 times with ice-cold Co-IP buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by resuspending in 2x Laemmli sample buffer and boiling for 5-10 minutes.

    • Analyze the eluates by Western blot using antibodies against the protein of interest (BCL-2) and its expected binding partners (e.g., BIM).

Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Flow Cytometry

This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[19][20]

  • Cell Preparation:

    • Harvest 1-5 x 10⁵ cells per sample following drug treatment.

    • Wash cells twice with cold PBS.

  • Staining:

    • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic or necrotic cells

      • Annexin V- / PI+: Necrotic cells

References

M7583 Off-Target Effects in Preclinical Models: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of M7583 (also known as TL-895) in preclinical models. This compound is a potent, second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK). Understanding its off-target profile is critical for interpreting experimental results and anticipating potential toxicities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during preclinical experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Problem Possible Cause Suggested Solution
Unexpectedly high cytotoxicity in a cell line with low BTK expression. This compound has a significant off-target activity against Bone Marrow Kinase on chromosome X (BMX), a non-receptor tyrosine kinase. BMX is involved in cell survival and proliferation pathways, and its inhibition can lead to apoptosis.1. Verify the expression levels of both BTK and BMX in your cell line via western blot or qPCR. 2. Perform a rescue experiment by overexpressing a drug-resistant mutant of BMX to see if it mitigates the cytotoxic effects. 3. Compare the effects of this compound with a more selective BTK inhibitor (if available) or a selective BMX inhibitor to dissect the contribution of each target to the observed phenotype.
Inconsistent results in cell-based assays. This compound is a covalent inhibitor, and its binding is time- and concentration-dependent. Incomplete binding or compound instability can lead to variability.1. Ensure consistent incubation times across all experiments. 2. Assess target engagement by performing a washout experiment followed by a western blot for phosphorylated BTK (pBTK) to confirm irreversible inhibition. 3. Check the stability of this compound in your specific cell culture medium over the time course of the experiment.
Discrepancy between biochemical IC50 and cellular EC50 values. Cellular permeability, efflux pump activity, and intracellular ATP concentrations can all influence the effective concentration of the inhibitor at the target site.1. Evaluate the cellular uptake of this compound using mass spectrometry-based methods. 2. Test for the involvement of drug efflux pumps by co-incubating with known efflux pump inhibitors. 3. Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.
Observed phenotype does not align with known BTK signaling pathways. The phenotype may be driven by the inhibition of the off-target kinase, BMX, which is known to influence pathways such as MAPK and NF-κB.1. Profile the activation status of key downstream effectors of both BTK (e.g., PLCγ2, ERK) and BMX (e.g., STAT3, p38 MAPK) using phospho-specific antibodies. 2. Use siRNA or CRISPR to knock down BMX and assess whether this phenocopies the effect of this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target of this compound?

A1: Preclinical data indicates that this compound (TL-895) is a potent inhibitor of Bone Marrow Kinase on chromosome X (BMX), a member of the Tec family of kinases. Notably, in biochemical assays, this compound has been shown to inhibit BMX with higher potency than its intended target, BTK.

Q2: Why is BMX inhibition a significant off-target effect?

A2: BMX plays a role in various signaling pathways that can overlap with or be distinct from BTK's functions. These include pathways mediated by STAT3, NF-κB, and MAPK. Therefore, inhibition of BMX can lead to biological effects that are independent of BTK inhibition, potentially impacting cell proliferation, survival, and inflammation.

Q3: How can I differentiate between on-target (BTK) and off-target (BMX) effects in my experiments?

A3: A multi-pronged approach is recommended:

  • Use appropriate controls: Employ cell lines with varying expression levels of BTK and BMX.

  • Genetic approaches: Use siRNA or CRISPR/Cas9 to specifically knock down BTK or BMX and compare the resulting phenotypes to those observed with this compound treatment.

  • Use of tool compounds: Compare the effects of this compound with more selective BTK or BMX inhibitors, if available.

  • Pathway analysis: Analyze the downstream signaling pathways of both kinases to see which are predominantly affected.

Q4: What are the potential implications of BMX inhibition for in vivo studies?

A4: In vivo, BMX is expressed in hematopoietic cells, endothelial cells, and some epithelial cells. Its inhibition could lead to effects on angiogenesis, inflammation, and cardiac function. Researchers should carefully monitor for unexpected toxicities in animal models and consider assessing biomarkers related to BMX signaling.

Quantitative Data: this compound/TL-895 Kinase Inhibition Profile

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound/TL-895 for its on-target (BTK) and primary off-target (BMX) kinases.

Target Kinase Inhibitor Assay Type IC50 (nmol/L)
Bruton's Tyrosine Kinase (BTK)This compound (TL-895)Kinase Assay3.02
Bone Marrow Kinase on X (BMX)This compound (TL-895)Kinase Assay0.53
Bruton's Tyrosine Kinase (BTK)This compound (TL-895)BRET Assay6.8
Bone Marrow Kinase on X (BMX)This compound (TL-895)BRET Assay1.6

BRET: Bioluminescence Resonance Energy Transfer

Experimental Protocols

Protocol: Assessing Off-Target Kinase Inhibition using a Competitive Binding Assay

This protocol outlines a general method for screening a compound like this compound against a panel of kinases to identify off-target interactions.

  • Materials:

    • This compound compound stock solution (e.g., 10 mM in DMSO).

    • Broad-spectrum kinase inhibitor immobilized on a solid support (e.g., sepharose beads).

    • Lysates from cells or tissues expressing a wide range of kinases.

    • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT, and protease/phosphatase inhibitors).

    • Wash buffer (assay buffer with a mild detergent like Tween-20).

    • Elution buffer (e.g., high concentration of a non-selective kinase inhibitor or low pH buffer).

    • LC-MS/MS system for protein identification and quantification.

  • Procedure:

    • Compound Incubation: Prepare a dilution series of this compound (e.g., 0.1 nM to 10 µM) in the assay buffer. Add the cell lysate to each concentration of this compound and incubate for 1 hour at 4°C to allow the compound to bind to its target kinases. Include a DMSO vehicle control.

    • Affinity Chromatography: Add the kinase-binding beads to the lysate/compound mixture and incubate for an additional hour at 4°C with gentle rotation. Kinases that are not bound to this compound will bind to the immobilized inhibitor on the beads.

    • Washing: Pellet the beads by centrifugation and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound kinases from the beads using the elution buffer.

    • Sample Preparation for Mass Spectrometry: Neutralize the eluted samples if a low pH elution buffer was used. Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS to identify and quantify the eluted kinases.

    • Data Analysis: Compare the amount of each kinase eluted from the this compound-treated samples to the DMSO control. A dose-dependent decrease in the amount of a specific kinase in the eluate indicates that this compound is binding to it in the lysate and preventing it from binding to the beads. This allows for the identification of off-target kinases and the determination of their relative binding affinities.

Visualizations

B_Cell_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK (On-Target) LYN_SYK->BTK BMX BMX (Off-Target) LYN_SYK->BMX PLCg2 PLCγ2 BTK->PLCg2 STAT3 STAT3 BMX->STAT3 This compound This compound This compound->BTK This compound->BMX NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival STAT3->Proliferation NFkB->Proliferation Off_Target_Workflow cluster_validation Validation Steps start Start: Unexpected Phenotype Observed kinase_screen Kinome-wide Off-Target Screen (e.g., Competitive Binding Assay) start->kinase_screen identify_hits Identify Potential Off-Target Hits (e.g., BMX) kinase_screen->identify_hits validate_hits Validate Hits in Cellular Assays identify_hits->validate_hits siRNA siRNA/CRISPR Knockdown of Off-Target validate_hits->siRNA phenocopy Does Knockdown Phenocopy This compound Effect? siRNA->phenocopy pathway_analysis Downstream Pathway Analysis (Western Blot, RNA-seq) phenocopy->pathway_analysis Yes interpret Interpret Data: Distinguish On- vs. Off-Target Effects phenocopy->interpret No pathway_analysis->interpret

M7583 Covalent Binding Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for M7583 covalent binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the this compound molecule. This compound, also known as TL-895, is a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful execution of your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as TL-895) is a second-generation, orally active, and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It functions as an ATP-competitive inhibitor, irreversibly binding to the active site of BTK.[1][2] This covalent modification leads to a high degree of BTK occupancy and sustained inhibitory activity.[1]

Q2: What are the key quantitative parameters for this compound's activity?

A2: this compound is a highly potent inhibitor of BTK. Key parameters include an average IC50 of 1.5 nM in biochemical assays and a Ki of 11.9 nM.[1][2][3] In cellular assays, it inhibits BTK auto-phosphorylation at the Y223 site with an IC50 in the range of 1-10 nM.[4]

Q3: How selective is this compound?

A3: this compound is highly selective for BTK. When screened against a large panel of 270 protein kinases, it only inhibited three other kinases with an IC50 within a tenfold range of its BTK activity.[1] This refined selectivity profile suggests a lower likelihood of off-target effects compared to first-generation BTK inhibitors.[1]

Q4: What are the solubility and storage recommendations for this compound?

A4: this compound is soluble in DMSO at a concentration of 90 mg/mL (201.11 mM) and in ethanol at 22 mg/mL.[2] It is insoluble in water.[2] For in vitro experiments, stock solutions in DMSO are recommended. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[3]

Troubleshooting Guide

This section addresses common issues that may arise during this compound covalent binding assays.

Problem 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Inconsistent incubation time. Covalent inhibitors are time-dependent, meaning the IC50 value can change with the incubation period.[1]

    • Solution: Ensure that the pre-incubation time of this compound with the kinase is consistent across all experiments. For the BTK kinase assay with this compound, a 90-minute incubation is recommended.[1]

  • Possible Cause 2: Reagent instability. this compound or other assay components like ATP and the peptide substrate may degrade over time.

    • Solution: Prepare fresh reagents for each experiment. Ensure that ATP solutions are neutralized and stored in aliquots at -20°C or -80°C.

  • Possible Cause 3: Inaccurate serial dilutions. Errors in preparing the concentration curve of this compound will directly impact the IC50 calculation.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully. Consider preparing a fresh dilution series for each experiment.

Problem 2: No or very low covalent binding observed by mass spectrometry.

  • Possible Cause 1: Incorrect protein construct. The cysteine residue (Cys481 in BTK) that forms the covalent bond with the inhibitor may not be present or accessible in the protein construct used.

    • Solution: Verify the sequence of your BTK construct. Ensure it contains the Cys481 residue. Use full-length, active recombinant BTK for the assay.

  • Possible Cause 2: Suboptimal reaction conditions. The pH or buffer composition may not be optimal for the covalent reaction.

    • Solution: Use the recommended buffer conditions as outlined in the experimental protocol. The buffer for the BTK kinase assay includes 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, and 0.01% TRITON X-100.

  • Possible Cause 3: this compound degradation. The compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of this compound for your experiment. Confirm the integrity of your stock solution if degradation is suspected.

Problem 3: Off-target effects observed in cell-based assays.

  • Possible Cause 1: High concentration of this compound. At supra-clinical concentrations, this compound may inhibit other kinases.[1]

    • Solution: Use a concentration of this compound that is relevant to its IC50 for BTK. Perform dose-response experiments to determine the optimal concentration for your cell type.

  • Possible Cause 2: The observed phenotype is not solely dependent on BTK. The signaling pathway in your cellular model may have redundancies or bypass mechanisms.

    • Solution: Use appropriate controls, such as a kinase-dead BTK mutant or cell lines that do not express BTK, to confirm that the observed effect is BTK-dependent.

Quantitative Data Summary

ParameterValueAssay TypeReference
IC50 (BTK) 1.5 nM (average)Off-Chip mobility biochemical assay[1]
IC50 (BTK) 18.5 nM (average)Millipore Kinase Profiler screen[1]
Ki (BTK) 11.9 nMBiochemical assay[2][3]
IC50 (BTK Y223 auto-phosphorylation) 1-10 nMCellular assay (Ramos cells)[4]
IC50 (Primary CLL blast proliferation) ~0.2 µMCellular assay[1]
Solubility (DMSO) 90 mg/mL (201.11 mM)N/A[2]
Solubility (Ethanol) 22 mg/mLN/A[2]

Experimental Protocols

Biochemical BTK Kinase Assay

This protocol is adapted from the methodology used to determine the biochemical potency of TL-895 (this compound).[1]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.01% TRITON X-100.

    • Enzyme: Purified full-length recombinant BTK diluted in assay buffer to a final concentration of 0.05 ng/µL.

    • Substrate: FITC-AHA-EEPLYWSFPAKKK-NH2 peptide at a final concentration of 1 µM.

    • ATP: Final concentration of 75 µM.

    • This compound (TL-895): Prepare a serial dilution in DMSO, with a final concentration range of 0.038–10,000 nM in the assay.

    • Stop Buffer: Assay buffer containing 10 mM EDTA.

  • Assay Procedure:

    • Add 5 µL of the this compound serial dilution to the wells of a microtiter plate.

    • Add 10 µL of the BTK enzyme solution to each well.

    • Pre-incubate for 90 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP/peptide substrate mix.

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction by adding 10 µL of stop buffer.

  • Data Analysis:

    • Analyze the peptide phosphorylation using a suitable method, such as an Off-Chip mobility assay.

    • Calculate the percent inhibition for each this compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based BTK Auto-phosphorylation Assay

This protocol is based on the analysis of BTK phosphorylation in Ramos Burkitt's lymphoma cells.[4]

  • Cell Culture and Treatment:

    • Culture Ramos cells in appropriate media and conditions.

    • Seed cells in a multi-well plate.

    • Treat cells with a serial dilution of this compound for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting or Automated Western Blotting (WES):

    • Normalize protein lysates to the same concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane (for traditional Western blot) or load into the appropriate plate for an automated system like WES.

    • Probe for phosphorylated BTK (pBTK Y223) and total BTK using specific primary antibodies.

    • Use appropriate secondary antibodies and a detection reagent.

  • Data Analysis:

    • Quantify the band intensities for pBTK and total BTK.

    • Normalize the pBTK signal to the total BTK signal for each sample.

    • Calculate the percent inhibition of pBTK phosphorylation relative to the DMSO-treated control.

    • Determine the IC50 value by plotting the percent inhibition against the this compound concentration.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG PKC PKCβ IP3_DAG->PKC NFkB NF-κB PKC->NFkB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Transcription This compound This compound This compound->BTK Inhibition

Caption: BTK Signaling Pathway and this compound Inhibition.

Covalent_Binding_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Reagents Prepare Reagents (BTK, this compound, ATP, Peptide) Incubation Incubate BTK + this compound (90 min) Reagents->Incubation Reaction Initiate Kinase Reaction (Add ATP/Peptide) Incubation->Reaction Termination Terminate Reaction (EDTA) Reaction->Termination Detection Detect Phosphorylation Termination->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc Cell_Treatment Treat Cells with this compound Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western Western Blot / WES (pBTK & Total BTK) Quantification->Western Analysis Densitometry Analysis Western->Analysis Cell_IC50 Calculate IC50 Analysis->Cell_IC50

Caption: Experimental Workflow for this compound Assays.

Troubleshooting_Logic Start Assay Issue? High_IC50_Var High IC50 Variability? Start->High_IC50_Var No_Binding No Covalent Binding? Start->No_Binding Off_Target Off-Target Effects? Start->Off_Target Sol_Time Check Incubation Time High_IC50_Var->Sol_Time Yes Sol_Reagents Check Reagent Stability High_IC50_Var->Sol_Reagents Yes Sol_Dilution Verify Serial Dilutions High_IC50_Var->Sol_Dilution Yes Sol_Protein Verify Protein Construct (Cys481) No_Binding->Sol_Protein Yes Sol_Conditions Optimize Reaction Conditions No_Binding->Sol_Conditions Yes Sol_Compound Check Compound Integrity No_Binding->Sol_Compound Yes Sol_Concentration Lower this compound Concentration Off_Target->Sol_Concentration Yes Sol_Controls Use BTK-null/mutant Controls Off_Target->Sol_Controls Yes

Caption: Troubleshooting Decision Tree for this compound Assays.

References

Technical Support Center: M7583 and BTK C481S Mutation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of the Bruton's tyrosine kinase (BTK) C481S mutation on the efficacy of M7583.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as TL-895, is a potent, highly selective, second-generation covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] As a covalent inhibitor, this compound forms an irreversible bond with a specific cysteine residue (Cys481) in the ATP-binding domain of the BTK enzyme.[2][3] This permanent binding inactivates the kinase, effectively shutting down the B-cell receptor (BCR) signaling pathway that is crucial for the survival and proliferation of malignant B-cells.[2]

Q2: What is the BTK C481S mutation?

The BTK C481S mutation is a specific point mutation where the cysteine residue at position 481 of the BTK protein is replaced by a serine. This is a common mechanism of acquired resistance to covalent BTK inhibitors like ibrutinib and, by extension, this compound.[2][4]

Q3: How does the BTK C481S mutation affect the efficacy of this compound?

The covalent binding of this compound to BTK is dependent on the presence of the cysteine residue at position 481. The substitution of cysteine with serine in the C481S mutant prevents the formation of this irreversible covalent bond.[2] This disruption of binding is expected to significantly reduce the inhibitory activity of this compound against the mutated BTK enzyme, leading to drug resistance. While specific data for this compound against the C481S mutant is not available, data for the first-generation covalent inhibitor ibrutinib shows a dramatic increase in the IC50 value (a measure of inhibitory concentration) in the presence of the C481S mutation, rendering it significantly less effective.[5]

Q4: Are there alternative strategies to overcome resistance caused by the BTK C481S mutation?

Yes, several strategies are being employed to overcome resistance mediated by the BTK C481S mutation. These include:

  • Non-covalent BTK inhibitors: These inhibitors, such as pirtobrutinib, bind to BTK in a reversible manner and do not rely on the Cys481 residue for their activity. This allows them to effectively inhibit both wild-type and C481S-mutated BTK.[6][7]

  • BTK degraders: These molecules, also known as PROTACs (Proteolysis Targeting Chimeras), are designed to induce the degradation of the BTK protein rather than just inhibiting its enzymatic activity. They can be effective against both wild-type and mutant forms of BTK.[8][9]

Troubleshooting Guide

Issue Encountered Possible Cause Suggested Solution
Loss of this compound efficacy in a previously responsive cell line or patient. Development of acquired resistance, potentially through the BTK C481S mutation.1. Sequence the BTK gene in the resistant cells or patient sample to confirm the presence of the C481S mutation or other resistance-conferring mutations. 2. Test the efficacy of a non-covalent BTK inhibitor or a BTK degrader on the resistant cells.
Inconsistent results in in vitro kinase assays with this compound. 1. Reagent instability or incorrect concentration. 2. Issues with the recombinant BTK enzyme (wild-type or mutant). 3. Assay conditions not optimized.1. Prepare fresh solutions of this compound and other reagents. 2. Verify the activity and purity of the recombinant BTK enzyme. 3. Optimize ATP concentration and incubation times for the kinase assay.
Difficulty in establishing a resistant cell line model with the BTK C481S mutation. 1. Inefficient transfection or transduction of the C481S mutant construct. 2. Lack of selective pressure to maintain the mutant cell population.1. Optimize the method for introducing the BTK C481S construct into the desired cell line. 2. Culture the cells in the continuous presence of a covalent BTK inhibitor to select for the growth of resistant cells.

Quantitative Data

Table 1: Preclinical Activity of this compound (TL-895) against Wild-Type BTK

Assay Type Metric Value Reference
Biochemical AssayAverage IC501.5 nM[1]
Kinase Profiler ScreenAverage IC5018.5 nM[1]
Cellular Assay (BTK auto-phosphorylation at Y223)IC501-10 nM[1]

Table 2: Anti-proliferative Activity of this compound (TL-895) in B-Cell Malignancy Cell Lines

Cell Line Type Cell Line IC50 (µM) Reference
Mantle Cell Lymphoma (MCL)Mino~0.1[1]
Mantle Cell Lymphoma (MCL)JeKo-1~1[1]
Diffuse Large B-cell Lymphoma (DLBCL)TMD8~0.01[1]
Diffuse Large B-cell Lymphoma (DLBCL)U-2932~0.1[1]
Chronic Lymphocytic Leukemia (CLL) BlastsPrimary Cells~0.2[1]

Experimental Protocols

BTK Kinase Assay (Biochemical)

This protocol is adapted from standard kinase assay methodologies to determine the IC50 of this compound against recombinant BTK.

Materials:

  • Recombinant human BTK enzyme (wild-type or C481S mutant)

  • This compound compound

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the this compound dilutions.

  • Add the recombinant BTK enzyme to each well and incubate at room temperature for 30-60 minutes to allow for covalent bond formation.

  • Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., poly(Glu, Tyr) peptide).

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • luminescence, which is proportional to the amount of ADP generated and thus the kinase activity.

  • Plot the kinase activity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Viability Assay

This protocol can be used to assess the effect of this compound on the viability of B-cell malignancy cell lines expressing either wild-type BTK or the C481S mutant.

Materials:

  • B-cell malignancy cell lines (e.g., TMD8, Mino)

  • This compound compound

  • Cell culture medium and supplements

  • 96-well plates

  • CellTiter-Glo® 2.0 Cell Viability Assay (Promega) or similar viability reagent (e.g., MTT)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the this compound dilutions to the cells and incubate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® 2.0 reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of the number of viable cells.

  • Plot the cell viability against the this compound concentration and calculate the EC50 value.

Visualizations

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor Complex cluster_downstream Downstream Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PIP2 PIP2 PLCG2->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Hydrolysis PKC PKCβ IP3_DAG->PKC Activation NFkB NF-κB PKC->NFkB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Transcription This compound This compound (Covalent Inhibitor) This compound->BTK Inhibition (at Cys481) C481S C481S Mutation C481S->this compound Prevents Binding Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant_BTK Recombinant BTK (WT or C481S) Incubation1 Incubate BTK + this compound Recombinant_BTK->Incubation1 M7583_Dilution1 This compound Serial Dilution M7583_Dilution1->Incubation1 Kinase_Reaction Initiate Kinase Reaction (add ATP + Substrate) Incubation1->Kinase_Reaction ADP_Detection Measure ADP Production Kinase_Reaction->ADP_Detection IC50_Calc1 Calculate IC50 ADP_Detection->IC50_Calc1 Cell_Lines B-Cell Lines (WT or C481S) Cell_Treatment Treat Cells with this compound Cell_Lines->Cell_Treatment M7583_Dilution2 This compound Serial Dilution M7583_Dilution2->Cell_Treatment Incubation2 Incubate for 72h Cell_Treatment->Incubation2 Viability_Assay Perform Viability Assay (e.g., CellTiter-Glo) Incubation2->Viability_Assay EC50_Calc2 Calculate EC50 Viability_Assay->EC50_Calc2 Logic_Diagram Start Is this compound effective? WT_BTK BTK is Wild-Type (Cys481) Start->WT_BTK Yes C481S_BTK BTK has C481S Mutation Start->C481S_BTK No Effective Yes, this compound binds covalently and inhibits BTK signaling. WT_BTK->Effective Ineffective No, this compound cannot bind covalently. Resistance is observed. C481S_BTK->Ineffective Alternative Consider non-covalent BTK inhibitors or BTK degraders. Ineffective->Alternative

References

M7583 dose-response curve not reaching plateau

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with M7583, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as TL-895, is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[2][3] this compound covalently binds to the cysteine 481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity.[3] This blockage of BCR signaling ultimately inhibits the growth and survival of malignant B-cells.

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used in preclinical and clinical research for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][4] It is utilized in various in vitro and in vivo models to study the effects of BTK inhibition on cancer cell proliferation, apoptosis, and signaling pathways.

Q3: Why is my this compound dose-response curve not reaching a plateau?

A3: A dose-response curve that fails to plateau at higher concentrations of this compound can be indicative of several experimental issues. The most common reasons include compound precipitation, off-target effects at high concentrations, or assay artifacts. Our detailed troubleshooting guide below provides a step-by-step approach to identifying and resolving this issue.

Troubleshooting Guide: this compound Dose-Response Curve Not Reaching Plateau

This guide will help you diagnose and resolve the issue of an incomplete dose-response curve where the inhibitory effect does not plateau at high concentrations of this compound.

Step 1: Investigate Potential Compound Precipitation

At high concentrations, small molecule inhibitors like this compound can exceed their solubility limits in aqueous assay media, leading to precipitation. This reduces the effective concentration of the inhibitor in solution and can lead to anomalous dose-response data.

Troubleshooting Actions:

  • Visual Inspection: Carefully inspect the wells of your assay plate, particularly at the highest concentrations, for any visible precipitate.

  • Solubility Test: Perform a simple solubility test by preparing the highest concentration of this compound in your assay medium and centrifuging it. The presence of a pellet indicates precipitation.

  • Adjust Solvent Concentration: If using DMSO as a solvent, ensure the final concentration in your assay does not exceed a level that affects cell health or compound solubility (typically ≤ 0.5%).

Parameter Recommendation Rationale
Highest this compound Concentration Start with a lower maximum concentrationTo stay within the compound's solubility range.
Final DMSO Concentration ≤ 0.5%High DMSO concentrations can be toxic to cells and affect compound solubility.
Assay Medium Pre-warm to 37°C before adding this compoundTemperature can affect the solubility of some compounds.
Step 2: Assess for Off-Target Effects or Cellular Toxicity

At supra-physiological concentrations, this compound may exhibit off-target activities or induce non-specific cytotoxicity, which can confound the dose-response relationship.

Troubleshooting Actions:

  • Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., using a membrane integrity dye like propidium iodide) to distinguish between specific BTK inhibition and general cell death.

  • Review Literature for Off-Target Effects: Research known off-target effects of this compound and other BTK inhibitors to understand if the observed phenotype could be due to inhibition of other kinases.[5][6]

  • Lower the Highest Concentration: If off-target effects are suspected, lower the maximum concentration of this compound used in your experiment to a range where it is more selective for BTK.

Step 3: Evaluate Assay-Related Artifacts

The specific assay used to measure the biological response can sometimes be the source of the problem, especially at high compound concentrations.

Troubleshooting Actions:

  • Assay Interference Check: For absorbance or fluorescence-based assays, test whether this compound itself interferes with the signal at high concentrations in a cell-free system.

  • Choose an Alternative Assay: If interference is detected, consider using an alternative assay with a different detection method (e.g., switching from a metabolic assay like MTT to a luminescence-based ATP assay like CellTiter-Glo).

  • Review Assay Protocol: Ensure that the incubation times and reagent concentrations are optimal and that the assay is not being read at a time point where the signal has saturated.

Assay Type Potential Issue at High this compound Concentration Suggested Action
MTT/XTT Interference with formazan crystal formation/solubilization.Switch to CellTiter-Glo or other non-tetrazolium-based assay.
Fluorescence-based Compound auto-fluorescence.Run a cell-free control with this compound to measure background fluorescence.
Luminescence-based Inhibition of the luciferase enzyme.Check for compound interference with the luciferase reaction.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Dose-Response Curve Not Reaching Plateau check_precipitation Step 1: Investigate Compound Precipitation start->check_precipitation visual_inspection Visual Inspection & Solubility Test check_precipitation->visual_inspection precipitation_present Precipitation Observed? visual_inspection->precipitation_present adjust_solvent Adjust Solvent Concentration solution Solution: Re-run experiment with optimized conditions adjust_solvent->solution precipitation_present->adjust_solvent Yes check_off_target Step 2: Assess Off-Target Effects & Cytotoxicity precipitation_present->check_off_target No cytotoxicity_assay Run Cytotoxicity Assay check_off_target->cytotoxicity_assay off_target_suspected Off-Target Effects Suspected? cytotoxicity_assay->off_target_suspected literature_review Review Literature literature_review->solution off_target_suspected->literature_review Yes check_assay_artifacts Step 3: Evaluate Assay Artifacts off_target_suspected->check_assay_artifacts No assay_interference Check for Assay Interference check_assay_artifacts->assay_interference artifact_present Assay Artifact Detected? assay_interference->artifact_present alternative_assay Consider Alternative Assay alternative_assay->solution artifact_present->alternative_assay Yes artifact_present->solution No end Problem Resolved solution->end

Caption: Troubleshooting workflow for an this compound dose-response curve not reaching a plateau.

Experimental Protocols

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cells of interest (e.g., a B-cell lymphoma cell line)

  • This compound (dissolved in DMSO)

  • Cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Measurement: Read the luminescence using a plate-reading luminometer.

BTK Kinase Assay: ADP-Glo™ Kinase Assay

This assay measures the activity of BTK by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant BTK enzyme

  • BTK substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of this compound at various concentrations or vehicle control.

  • Enzyme Addition: Add 2 µL of BTK enzyme solution.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mix to start the kinase reaction. The final reaction volume is 5 µL.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[8]

  • Measurement: Read the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus the BTK activity.

BTK Signaling Pathway

This compound targets BTK within the B-cell receptor (BCR) signaling cascade. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PIP3->BTK Recruitment PLCg2 PLCγ2 BTK->PLCg2 This compound This compound This compound->BTK Inhibition PKC PKC PLCg2->PKC IKK IKK PKC->IKK NFkB NF-κB IKK->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Antigen Antigen Antigen->BCR Activation

Caption: Simplified B-cell receptor (BCR) signaling pathway showing the point of inhibition by this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing adverse events associated with the BTK inhibitor M7583 (also known as TL-895) in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active, and highly selective second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It functions by covalently binding to the BTK active site, leading to the inhibition of B-cell receptor (BCR) signaling. This pathway is crucial for the proliferation and survival of various B-cell malignancies.[3]

Q2: What are the known adverse events of this compound in humans?

A2: In a phase I clinical trial involving patients with B-cell malignancies, common treatment-related adverse events included diarrhea (33%), fatigue (22%), and vomiting (17%).[4][5] Grade ≥3 treatment-related adverse events occurred in 17% of patients.[4][5]

Q3: Has toxicity been observed in preclinical mouse models?

A3: Preclinical studies in mouse xenograft models have reported a favorable safety profile for this compound. One study noted no body weight loss or signs of toxicity at doses of 1, 3, and 10 mg/kg.[6] Another study mentioned no significant tolerability issues at a dose of 30 mg/kg administered orally once daily.[7] However, as with any investigational drug, researchers should remain vigilant for potential adverse events.

Q4: What are the potential on-target and off-target effects of BTK inhibitors that could lead to adverse events in mice?

A4: On-target effects of BTK inhibition can impact B-cell development and function. Off-target effects of some BTK inhibitors on other kinases, such as TEC family kinases and EGFR, have been associated with adverse events like bleeding, rash, and diarrhea in clinical settings.[8][9] While this compound is highly selective, the potential for off-target effects should be considered, especially at higher doses.

Troubleshooting Guide: this compound-Related Adverse Events in Mouse Models

This guide provides a question-and-answer format to address specific issues that may arise during your experiments.

Q1: My mice are experiencing significant weight loss after this compound treatment. What should I do?

A1: Weight loss is a common adverse event in tumor-bearing mice and can be exacerbated by drug treatment.[3][10]

  • Immediate Actions:

    • Increase the frequency of monitoring to at least once daily.

    • Provide supportive care, such as nutritional supplements (e.g., high-calorie gel) and ensure easy access to food and water.[10]

    • Evaluate for signs of dehydration (e.g., skin tenting) and provide subcutaneous fluids if necessary.

  • Troubleshooting Steps:

    • Dose Reduction: Consider a dose reduction of this compound in a pilot group of animals to determine if the weight loss is dose-dependent.

    • Vehicle Control: Ensure that the vehicle control group is not exhibiting similar signs, to rule out any effects of the vehicle itself.

    • Tumor Burden: Assess if the weight loss correlates with tumor progression, as this can be a primary cause of cachexia.[2][11]

    • Humane Endpoints: Be prepared to euthanize animals that reach pre-defined humane endpoints, such as a body condition score of less than 2 or a weight loss exceeding 20% of their baseline.

Q2: I've observed diarrhea in some of the this compound-treated mice. How should I manage this?

A2: Diarrhea can be a treatment-related adverse event for BTK inhibitors.[4]

  • Immediate Actions:

    • Isolate the affected animals if possible to prevent potential cage contamination.

    • Provide supportive care, including fluid therapy to prevent dehydration.

    • Keep the animals clean to prevent skin irritation.[12]

  • Troubleshooting Steps:

    • Fecal Monitoring: Visually inspect the feces for consistency and presence of blood.

    • Dietary Modification: Consider providing a more easily digestible diet.

    • Dose Adjustment: Evaluate if a lower dose of this compound alleviates the diarrhea.

    • Pathogen Screening: If the diarrhea is severe or widespread, consider screening for common murine pathogens to rule out an underlying infection.

Q3: Some mice appear lethargic and have ruffled fur. What could be the cause and what are the next steps?

A3: Lethargy and ruffled fur are general signs of distress in mice and can be indicative of various underlying issues.

  • Immediate Actions:

    • Perform a thorough clinical examination of the affected animals, checking for signs of dehydration, hypothermia, or pain.

    • Provide a supplemental heat source if the animals appear cold.

    • Ensure easy access to food and water.

  • Troubleshooting Steps:

    • Blood Collection: If ethically and scientifically justified, collect a small blood sample for hematology and clinical chemistry analysis to assess for organ toxicity.

    • Necropsy: If an animal is euthanized or found deceased, perform a gross necropsy and consider collecting tissues for histopathological analysis to identify potential target organs of toxicity.

    • Review Dosing and Administration: Double-check the dosage calculations and administration technique to rule out any errors.

Quantitative Data Summary

While specific preclinical toxicology data for this compound in mouse models is not extensively published, the following table summarizes the reported tolerability.

DoseMouse ModelObserved Adverse EventsCitation
1, 3, 10 mg/kg (p.o., QD)NOD-SCID mice with TMD8 xenograftsNo body weight losses or signs of toxicity were detected.[6]
30 mg/kg (p.o., QD)Not specifiedNo significant tolerability issues.[7]

The following table presents common adverse events observed with other BTK inhibitors in clinical trials, which may be relevant for monitoring in preclinical models.

Adverse EventIbrutinib (First Generation)Acalabrutinib (Second Generation)Zanubrutinib (Second Generation)
Diarrhea More CommonLess CommonLess Common
Hypertension More CommonLess CommonLess Common
Atrial Fibrillation More CommonLess CommonLess Common
Headache Less CommonMore CommonLess Common
Contusion CommonMore CommonMore Common

This table is a qualitative summary based on clinical trial data and may not directly translate to mouse models.[9][13]

Experimental Protocols

1. Protocol for Monitoring and Assessing this compound-Related Adverse Events

  • Clinical Observations:

    • Conduct daily cage-side observations, noting any changes in activity, posture, grooming, and behavior.

    • Record food and water consumption.

    • Perform a weekly comprehensive clinical examination, including assessment of body condition score (BCS).

  • Body Weight:

    • Measure and record the body weight of each animal at least twice weekly.

  • Tumor Burden:

    • For xenograft models, measure tumor dimensions with calipers twice weekly and calculate tumor volume.

  • Blood Sampling:

    • If required, collect blood via submandibular or saphenous vein for interim analysis. Terminal blood collection can be performed via cardiac puncture.

  • Hematology:

    • Perform a complete blood count (CBC) including red blood cell count, white blood cell count with differential, hemoglobin, hematocrit, and platelet count.

  • Clinical Chemistry:

    • Analyze serum or plasma for markers of liver function (ALT, AST, ALP, total bilirubin), kidney function (BUN, creatinine), and general health (total protein, albumin, glucose).

  • Necropsy and Histopathology:

    • At the end of the study, or if an animal is euthanized due to humane endpoints, perform a gross necropsy.

    • Collect and fix major organs (liver, kidneys, spleen, heart, lungs, etc.) and any tissues with gross abnormalities in 10% neutral buffered formalin for histopathological evaluation.

2. Protocol for Supportive Care

  • Nutritional Support:

    • Provide softened chow or a high-calorie nutritional supplement on the cage floor for animals with weight loss or difficulty eating.

  • Fluid Therapy:

    • For dehydrated animals, administer 1-2 mL of warmed sterile saline or lactated Ringer's solution subcutaneously once or twice daily.

  • Analgesia:

    • If pain is suspected (e.g., due to tumor burden or adverse events), consult with a veterinarian regarding the appropriate use of analgesics that will not interfere with the study endpoints.

Visualizations

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Recruitment & Activation Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation This compound This compound This compound->BTK Inhibition PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium Downstream Downstream Signaling (NF-κB, MAPK, etc.) Calcium->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Experimental_Workflow Experimental Workflow for this compound In Vivo Studies cluster_preparation Preparation cluster_treatment Treatment & Monitoring cluster_assessment Assessment Animal_Acclimation Animal Acclimation Tumor_Implantation Tumor Implantation (Xenograft Models) Animal_Acclimation->Tumor_Implantation Randomization Randomization into Treatment Groups Tumor_Implantation->Randomization Treatment_Administration This compound or Vehicle Administration Randomization->Treatment_Administration Daily_Monitoring Daily Clinical Observations Treatment_Administration->Daily_Monitoring Weekly_Measurements Weekly Body Weight & Tumor Measurements Daily_Monitoring->Weekly_Measurements Interim_Analysis Interim Blood Sampling (Optional) Weekly_Measurements->Interim_Analysis Endpoint Study Endpoint (Tumor size or Time) Weekly_Measurements->Endpoint Interim_Analysis->Endpoint Terminal_Collection Terminal Blood & Tissue Collection Endpoint->Terminal_Collection Data_Analysis Hematology, Clinical Chemistry, & Histopathology Analysis Terminal_Collection->Data_Analysis

Caption: General experimental workflow for assessing the efficacy and toxicity of this compound in mouse xenograft models.

Troubleshooting_Logic Troubleshooting Logic for Adverse Events Adverse_Event Adverse Event Observed (e.g., Weight Loss, Diarrhea) Supportive_Care Provide Supportive Care (Nutrition, Fluids) Adverse_Event->Supportive_Care Monitor_Closely Increase Monitoring Frequency Adverse_Event->Monitor_Closely Is_Severe Is the Event Severe? Monitor_Closely->Is_Severe Humane_Endpoint Consider Humane Endpoint Is_Severe->Humane_Endpoint Yes Dose_Reduction Consider Dose Reduction Is_Severe->Dose_Reduction No Rule_Out_Other Rule Out Other Causes (Vehicle, Tumor Burden, Infection) Dose_Reduction->Rule_Out_Other Continue_Monitoring Continue Monitoring Rule_Out_Other->Continue_Monitoring

References

Cell-based assay variability with M7583 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the M7583 inhibitor. The information is designed to address specific issues that may be encountered during cell-based assays and other experiments.

Overview of this compound (TL-895)

This compound, also known as TL-895, is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It functions by covalently binding to the active site of BTK, thereby blocking its activity.[1] This action inhibits the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of various B-cell malignancies.[2][3]

Mechanism of Action

This compound is an ATP-competitive inhibitor that specifically targets BTK.[1][4] In cellular assays, it has been shown to inhibit BTK auto-phosphorylation at the Y223 site in a concentration-dependent manner, confirming its on-target activity.[1]

Caption: this compound inhibits the BTK signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: this compound Inhibitor Profile

ParameterValueReference
Target Bruton's tyrosine kinase (BTK)[1][4]
Type Irreversible, Covalent[1][5]
IC50 (Biochemical) 1.5 nM[1][4]
Ki 11.9 nM[4]
Solubility (DMSO) 90 mg/mL (201.11 mM)[4]

Table 2: this compound (TL-895) IC50 Values in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay TypeReference
Primary CLL Blasts Chronic Lymphocytic Leukemia~0.2 µMProliferation[1]
Mino Mantle Cell Lymphoma (MCL)0.003 µMCell Viability[1]
JeKo-1 Mantle Cell Lymphoma (MCL)0.003 µMCell Viability[1]
Rec-1 Mantle Cell Lymphoma (MCL)0.004 µMCell Viability[1]
Granta-519 Mantle Cell Lymphoma (MCL)>10 µMCell Viability[1]
OCI-Ly3 Diffuse Large B-cell Lymphoma (DLBCL)0.003 µMCell Viability[1]
TMD8 Diffuse Large B-cell Lymphoma (DLBCL)0.003 µMCell Viability[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][4] It acts as an ATP-competitive inhibitor, covalently binding to a cysteine residue in the active site of BTK, which blocks its kinase activity and subsequent downstream signaling necessary for B-cell proliferation and survival.[1]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For stock solutions, dissolve in fresh, moisture-free DMSO to a concentration of up to 90 mg/mL.[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening.

Q3: Are there known off-target effects I should consider?

This compound is designed as a highly selective, second-generation BTK inhibitor with fewer off-target effects compared to first-generation inhibitors like ibrutinib.[1] A kinase panel screen showed that this compound inhibited only three additional kinases with an IC50 within a tenfold range of its BTK activity.[1] However, it is always good practice to include appropriate controls and consider potential off-target effects, especially at supra-clinical concentrations.[1][6]

Q4: Why am I not observing inhibition of BTK phosphorylation in my Western blot?

Several factors could contribute to this:

  • Antibody Quality: Ensure you are using a validated antibody specific for phosphorylated BTK at the Y223 auto-phosphorylation site, as this compound specifically inhibits this event.[1] Phosphorylation at other sites, like Y551, may not be inhibited.[1]

  • Stimulation Conditions: BTK auto-phosphorylation must be induced by stimulating the B-cell receptor (BCR) pathway, typically with anti-IgM, before inhibitor treatment.[1]

  • Inhibitor Concentration and Incubation Time: Verify the concentration of this compound and ensure sufficient pre-incubation time with the cells before stimulation.

  • Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your protein.[7]

Q5: How can I confirm that this compound is engaging its target in my cells?

Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of BTK's direct substrate, PLCγ2, via Western blot. Alternatively, a cellular thermal shift assay (CETSA) can provide biophysical evidence of the inhibitor binding to BTK within intact cells.[8]

Troubleshooting Guides

Problem: High Variability in IC50 Values in Cell-Based Assays

Inconsistent IC50 values are a common issue in cell-based assays. This variability can stem from multiple sources related to the inhibitor, cell culture, or the assay itself.

Possible Causes and Solutions:

  • Inhibitor Preparation and Stability:

    • Solution: Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the DMSO used is anhydrous, as moisture can reduce solubility and stability.[4]

  • Cell Culture Conditions:

    • Solution: Use cells within a consistent, low passage number range. Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Monitor cell health and viability before starting the experiment.

  • Assay Protocol and Reagents:

    • Solution: Ensure consistent incubation times for both inhibitor treatment and viability reagent (e.g., ATPlite, MTS).[1][8] Verify that the assay readout is within the linear range of the detection instrument. Optimize the ATP concentration if using a luminescence-based assay, as high ATP levels can compete with the inhibitor.[9]

  • Serum Concentration:

    • Solution: this compound may bind to serum proteins, reducing its effective concentration. If results are variable, consider reducing the serum concentration during the inhibitor treatment period or performing the assay in serum-free media, if tolerated by the cells.

IC50_Troubleshooting cluster_inhibitor Inhibitor Checks cluster_cells Cell Culture Checks cluster_assay Assay Protocol Checks Start Start: Inconsistent IC50 Values CheckInhibitor Step 1: Verify Inhibitor Preparation & Storage Start->CheckInhibitor CheckCells Step 2: Standardize Cell Culture Conditions CheckInhibitor->CheckCells If problem persists InhibitorDetails • Use fresh aliquots • Avoid freeze-thaw • Use anhydrous DMSO CheckInhibitor->InhibitorDetails CheckAssay Step 3: Review Assay Protocol CheckCells->CheckAssay If problem persists CellDetails • Consistent passage number • Standardize seeding density • Check cell health CheckCells->CellDetails Result Consistent IC50 Values Achieved CheckAssay->Result After optimization AssayDetails • Consistent incubation times • Check serum concentration • Validate readout linearity CheckAssay->AssayDetails

Caption: Workflow for troubleshooting IC50 variability.

Experimental Protocols

Protocol 1: Cell Viability Assay (Luminescence-Based)

This protocol is adapted for measuring cell viability after treatment with this compound using a luminescence-based ATP detection assay, such as ATPlite.[1]

Materials:

  • Cell line of interest (e.g., Mino, OCI-Ly3)

  • Complete culture medium

  • This compound inhibitor

  • 384-well white, flat-bottom plates

  • ATPlite Luminescence Assay System

  • Luminometer plate reader

Methodology:

  • Cell Seeding: Seed cells into a 384-well plate at a pre-determined optimal density (e.g., 500 cells/well) in 40 µL of complete culture medium.[1]

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 24 hours to allow cells to adhere and resume growth.[1]

  • Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. Include a DMSO-only vehicle control.

  • Treatment: Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1]

  • Assay:

    • Equilibrate the plate and the ATPlite reagent to room temperature.

    • Add 50 µL of the ATPlite reagent to each well.

    • Shake the plate for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate for 10 minutes at room temperature in the dark to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blotting for BTK Phosphorylation

This protocol details the detection of BTK auto-phosphorylation at Y223 following BCR stimulation and this compound treatment.[1]

Materials:

  • Ramos cells (or other suitable B-cell line)

  • RPMI medium + 10% FBS

  • This compound inhibitor

  • Anti-IgM antibody

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Methodology:

  • Cell Culture: Culture Ramos cells to a density of approximately 1x10^6 cells/mL.

  • Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours at 37°C.

  • BCR Stimulation: Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.[1]

  • Cell Lysis:

    • Pellet the cells by centrifugation at 4°C.

    • Wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[7]

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer and 4x LDS sample buffer.

    • Boil samples at 95°C for 5 minutes.[7]

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK Y223) overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times for 5 minutes each with TBST.[7]

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash three times for 5 minutes each with TBST.

  • Detection: Add ECL reagent to the membrane and visualize the signal using a chemiluminescence imager or X-ray film.[11]

  • Stripping and Re-probing: If desired, strip the membrane and re-probe with an antibody for total BTK to confirm equal protein loading.

Protocol 3: In Vitro Kinase Assay

This protocol describes a general method to determine the biochemical IC50 of this compound against recombinant BTK enzyme.[12][13]

Materials:

  • Recombinant active BTK enzyme

  • Kinase substrate (e.g., a generic peptide substrate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[13]

  • This compound inhibitor

  • [γ-32P]-ATP or ADP-Glo™ Kinase Assay kit

  • 96-well assay plates

Methodology (Radiometric Format):

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase assay buffer, recombinant BTK enzyme, and the desired substrate.

  • Inhibitor Addition: Add serially diluted this compound or a DMSO vehicle control to the wells. Pre-incubate the enzyme and inhibitor for 10-20 minutes at room temperature to allow for binding.[13]

  • Initiate Reaction: Start the kinase reaction by adding a solution containing [γ-32P]-ATP. The final ATP concentration should be close to the Km value for BTK to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear phase.[13]

  • Stop Reaction: Terminate the reaction by adding 4x LDS sample buffer or by spotting the reaction mixture onto phosphocellulose paper.[13]

  • Analysis:

    • If using sample buffer, separate the reaction products by SDS-PAGE. Dry the gel and expose it to an autoradiography film to visualize substrate phosphorylation.[13]

    • If using phosphocellulose paper, wash the paper extensively to remove unincorporated [γ-32P]-ATP and measure the incorporated radioactivity using a scintillation counter.

  • IC50 Calculation: Plot the percentage of kinase inhibition versus the inhibitor concentration to determine the IC50 value.

M7583_Workflow Start Start: Prepare Cells & this compound Dilutions TreatCells Treat Cells with this compound (Dose-Response & Time Course) Start->TreatCells Harvest Harvest Cells for Analysis TreatCells->Harvest ViabilityAssay Endpoint 1: Cell Viability Assay (e.g., ATPlite, 72h) Harvest->ViabilityAssay WesternBlot Endpoint 2: Western Blot (e.g., p-BTK, 1-2h) Harvest->WesternBlot ViabilityData Analyze Viability Data (Calculate IC50) ViabilityAssay->ViabilityData WesternData Analyze WB Data (Target Inhibition) WesternBlot->WesternData Conclusion Conclusion: Determine Potency & Confirm Mechanism ViabilityData->Conclusion WesternData->Conclusion

Caption: General experimental workflow for this compound evaluation.

References

Preventing M7583 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of M7583 (also known as TL-895) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TL-895) and what is its mechanism of action?

A1: this compound (TL-895) is a potent, orally active, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] As an ATP-competitive inhibitor, it covalently binds to the active site of BTK, leading to sustained inhibition of its kinase activity.[2] This mechanism blocks downstream signaling pathways crucial for B-cell proliferation and survival.

Q2: What are the recommended storage conditions for this compound (TL-895)?

A2: Proper storage is critical to prevent degradation. Please refer to the table below for detailed storage guidelines for both the powdered compound and stock solutions.

Q3: How should I prepare a stock solution of this compound (TL-895)?

A3: this compound (TL-895) is soluble in DMSO.[1][3] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO to minimize moisture absorption, which can reduce solubility.[1][4] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline have been described.[3]

Q4: What are the signs of this compound (TL-895) degradation in my experiment?

A4: Signs of degradation can include a decrease in the expected biological activity, such as a reduced inhibition of BTK phosphorylation or a diminished effect on cell viability. Inconsistent results between experiments, or a gradual loss of potency over time, may also indicate degradation of the compound. Visual signs, such as a change in the color or clarity of your stock solution, could also be an indicator.

Troubleshooting Guide: Preventing this compound (TL-895) Degradation

This guide addresses specific issues that may arise during your experiments and provides potential solutions to minimize this compound (TL-895) degradation.

Observed Problem Potential Cause Recommended Solution
Reduced or inconsistent biological activity in cell-based assays. Hydrolytic degradation: this compound, similar to other BTK inhibitors, may be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH.- Prepare fresh dilutions of this compound from a DMSO stock solution immediately before each experiment.- Minimize the time the compound spends in aqueous culture media before being added to cells.- Ensure the pH of your experimental buffers and media is stable and within the optimal range for your cells.
Loss of compound potency over a series of experiments. Improper storage of stock solutions: Frequent freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to gradual degradation.- Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Store aliquots at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term storage (up to 1 month).[5]
Precipitation of the compound in culture media. Poor solubility or supersaturation: While soluble in DMSO, this compound is insoluble in water.[1] Diluting a highly concentrated DMSO stock directly into aqueous media can cause precipitation.- When diluting the DMSO stock, add it to the media with gentle vortexing to ensure rapid and even dispersion.- Avoid using a stock solution that is too concentrated. A final DMSO concentration of <0.5% in the cell culture is generally well-tolerated and helps maintain solubility.
Unexpected off-target effects or cell toxicity. Oxidative degradation: Exposure to air and light can lead to the formation of reactive oxygen species, which may degrade the compound and generate cytotoxic byproducts.- Protect stock solutions and experimental setups from direct light by using amber vials and covering plates with foil.- When preparing solutions, minimize the exposure to air. Consider using de-gassed buffers for sensitive assays.

Data Presentation

Table 1: Physicochemical Properties of this compound (TL-895)

PropertyValueReference
Molecular Weight 447.51 g/mol [1]
Solubility in DMSO 250 mg/mL (558.66 mM)[3]
Solubility in Water Insoluble[1]
LogP 4.1[3]

Table 2: Recommended Storage Conditions for this compound (TL-895)

FormStorage TemperatureDurationReference
Powder-20°C3 years[3]
In Solvent (DMSO)-80°C6 months[5]
In Solvent (DMSO)-20°C1 month[5]

Experimental Protocols

Key Experiment: In Vitro BTK Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound (TL-895) on BTK phosphorylation in a cell-based assay.

  • Cell Culture: Culture Ramos cells (a human Burkitt's lymphoma cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Preparation of this compound (TL-895) Stock Solution:

    • Dissolve this compound (TL-895) powder in fresh, anhydrous DMSO to prepare a 10 mM stock solution.[1][3]

    • Aliquot the stock solution into single-use vials and store at -80°C.[5]

  • Treatment of Cells:

    • Seed Ramos cells in a 96-well plate at a density of 1 x 10^6 cells/well.

    • Prepare serial dilutions of this compound (TL-895) in culture medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Add the diluted this compound (TL-895) to the cells and incubate for 2 hours at 37°C. Include a DMSO-only vehicle control.

  • Stimulation and Lysis:

    • Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK autophosphorylation.

    • After stimulation, pellet the cells by centrifugation and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Analysis of BTK Phosphorylation:

    • Determine the protein concentration of the cell lysates.

    • Analyze the phosphorylation status of BTK (e.g., at Tyr223) and total BTK levels by Western blotting or a suitable immunoassay.

    • Quantify the band intensities and calculate the percentage of BTK inhibition at each this compound (TL-895) concentration relative to the vehicle control.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression This compound This compound (TL-895) This compound->BTK Inhibition

Caption: BTK Signaling Pathway and this compound (TL-895) Inhibition.

Experimental_Workflow start Start prep_stock Prepare Fresh This compound Stock in Anhydrous DMSO start->prep_stock prep_cells Prepare Cell Suspension start->prep_cells dilute Serially Dilute this compound in Culture Medium prep_stock->dilute treat Treat Cells with This compound or Vehicle prep_cells->treat dilute->treat incubate Incubate (e.g., 2 hours) treat->incubate stimulate Stimulate with Anti-IgM incubate->stimulate lyse Lyse Cells stimulate->lyse analyze Analyze pBTK/Total BTK (e.g., Western Blot) lyse->analyze end End analyze->end

Caption: Experimental Workflow for this compound (TL-895) Cell-Based Assay.

Troubleshooting_Degradation start Inconsistent or Reduced Activity? check_storage Check Stock Solution Storage and Age start->check_storage Yes check_handling Review Experimental Handling Procedures start->check_handling Yes old_stock Stock >6 months at -80°C? Stock >1 month at -20°C? Multiple Freeze-Thaws? check_storage->old_stock improper_handling Delayed use after dilution? Exposure to light? High final DMSO%? check_handling->improper_handling prepare_new Prepare Fresh Stock Solution and Aliquot old_stock->prepare_new Yes rerun Re-run Experiment old_stock->rerun No optimize_protocol Use Dilutions Immediately Protect from Light Optimize DMSO% improper_handling->optimize_protocol Yes improper_handling->rerun No prepare_new->rerun optimize_protocol->rerun

Caption: Troubleshooting Logic for this compound (TL-895) Degradation.

References

Technical Support Center: M7583 (Bintrafusp Alfa) Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with M7583 (bintrafusp alfa).

Frequently Asked Questions (FAQs)

Q1: What is this compound (bintrafusp alfa) and what is its mechanism of action?

This compound, also known as bintrafusp alfa (formerly M7824), is a first-in-class bifunctional fusion protein.[1][2][3] It is composed of the extracellular domain of the human transforming growth factor-beta (TGF-β) receptor II (a "TGF-β trap") fused to a human IgG1 monoclonal antibody that blocks the programmed death-ligand 1 (PD-L1).[1][3] The dual mechanism is designed to simultaneously block the PD-1/PD-L1 immune checkpoint pathway and neutralize immunosuppressive TGF-β in the tumor microenvironment, thereby promoting anti-tumor immune responses.[3][4]

Q2: What are the intended applications of this compound?

This compound was developed as an immunotherapy for various solid tumors.[5] Preclinical studies suggested potential efficacy in cancers where both the PD-L1 and TGF-β pathways are implicated in immune evasion, such as ovarian cancer, head and neck squamous cell carcinoma, and non-small cell lung cancer (NSCLC).[1][2][4] Clinical trials have investigated its use in several advanced cancers, including biliary tract cancer (BTC), NSCLC, and cervical cancer.[6][7][8]

Q3: Why have several this compound clinical trials failed to meet their primary endpoints?

Several high-profile clinical trials involving this compound have been discontinued because the drug did not demonstrate a significant improvement over existing treatments. For example, in a trial for non-small cell lung cancer, bintrafusp alfa did not outperform Keytruda (pembrolizumab).[5][6] Similarly, trials in biliary tract cancer did not show a sufficient benefit when added to chemotherapy or as a monotherapy.[7][9][10] The reasons for these failures are likely complex and multifactorial, but may include:

  • The patient populations selected may not have been optimally stratified for biomarkers sensitive to dual pathway inhibition.

  • The intricate tumor microenvironment in these advanced cancers may have additional resistance mechanisms that are not addressed by targeting only PD-L1 and TGF-β.

  • The bifunctional nature of the molecule may not confer the expected synergistic benefit in all tumor types.

Q4: What are the known side effects or treatment-related adverse events associated with this compound?

In clinical trials, this compound has been reported to have a manageable safety profile.[1][2] Common treatment-related adverse events (TRAEs) are generally consistent with those of other anti-PD-L1 and TGF-β inhibiting therapies.[8] These can include immune-related adverse events such as pneumonitis, hepatitis, colitis, and endocrinopathies, as well as skin reactions and anemia mediated by TGF-β inhibition.[8] In a Phase 1 trial in NSCLC, 29% of patients experienced grade 3 or higher TRAEs.[1]

Interpreting Unexpected Results: Troubleshooting Guide

This guide addresses common unexpected outcomes in preclinical and in vitro studies involving this compound.

Scenario 1: No or low in vitro activity on tumor cell lines.

  • Question: I am not observing the expected cytotoxic or growth-inhibitory effects of this compound on my cancer cell line. Why could this be?

  • Possible Causes and Solutions:

    • Low PD-L1 Expression: The anti-PD-L1 component of this compound requires the presence of PD-L1 on the cell surface. Verify PD-L1 expression on your cell line using flow cytometry or western blotting. Consider using interferon-gamma (IFN-γ) to induce PD-L1 expression, as some tumor cells upregulate it in response to inflammatory signals. However, be aware that some cell lines have defects in the IFN signaling pathway (e.g., JAK1/JAK2 mutations) and may not upregulate PD-L1.[11]

    • Lack of Endogenous TGF-β Signaling: The TGF-β trap component will only have an effect if the cell line's growth or survival is dependent on autocrine or paracrine TGF-β signaling. Assess the levels of secreted TGF-β in your cell culture supernatant and the expression of TGF-β receptors on your cells.

    • Absence of Immune Cells: this compound's primary mechanism is to enhance anti-tumor immunity. In a monoculture of tumor cells, the effects of blocking the PD-1/PD-L1 checkpoint will not be apparent. To observe the full effect, co-culture your tumor cells with immune cells (e.g., T cells, NK cells) is necessary. Studies have shown this compound can render urothelial carcinoma cell lines more susceptible to lysis by cytotoxic T lymphocytes and natural killer cells.[3]

Scenario 2: In vivo anti-tumor effect is weaker than expected.

  • Question: In my syngeneic mouse model, this compound is not controlling tumor growth as effectively as published preclinical data suggests. What could be the issue?

  • Possible Causes and Solutions:

    • Tumor Microenvironment (TME): The composition of the TME is critical. If the tumor is "cold" (i.e., has low infiltration of T cells), this compound may not be effective. Consider analyzing the immune cell infiltrate in your tumors. Combination therapies that increase T cell infiltration may be necessary.

    • Dominant Immunosuppressive Pathways: Other immunosuppressive mechanisms beyond PD-L1 and TGF-β may be dominant in your model. For instance, the presence of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) could be limiting the efficacy.

    • Model Selection: The choice of tumor model is crucial. Preclinical studies showing positive results with bintrafusp alfa in ovarian cancer models demonstrated a shift in the TME towards cytotoxicity and an increase in tumor-infiltrating CD8+ T cells and NK cells.[4] Ensure your chosen model is appropriate and known to be responsive to checkpoint inhibition.

Scenario 3: Conflicting or paradoxical signaling results.

  • Question: My results suggest that the two components of this compound may be having opposing effects. How do I interpret this?

  • Possible Causes and Solutions:

    • Tumor-Intrinsic PD-L1 Signaling: Recent research has shown that PD-L1 itself can have tumor-intrinsic signaling functions, independent of its role in immune suppression.[12] For example, PD-L1 has been implicated in promoting autophagy and resistance to EGFR inhibitors in lung cancer via the MAPK pathway.[12] Blocking PD-L1 with this compound could therefore have unforeseen effects on tumor cell signaling.

    • TGF-β's Dual Role: TGF-β can have both tumor-suppressing and tumor-promoting effects depending on the cellular context. In some contexts, inhibiting TGF-β could paradoxically remove a brake on proliferation. It is essential to characterize the role of TGF-β in your specific experimental system.

    • Bifunctional Molecule Complexity: The physical linkage of the two functional domains could lead to steric hindrance or altered binding kinetics compared to using two separate molecules. Consider control experiments using an anti-PD-L1 antibody and a separate TGF-β inhibitor to dissect the individual contributions.

Quantitative Data Summary

The following tables summarize key quantitative results from this compound clinical trials.

Table 1: Objective Response Rates (ORR) in this compound Clinical Trials

Cancer TypeSettingTreatmentORR95% Confidence IntervalSource
NSCLC Second-LineThis compound (1200 mg)25.0%-[1]
NSCLC (PD-L1+) Second-LineThis compound (1200 mg)36.0%-[1]
NSCLC (PD-L1 High) Second-LineThis compound (1200 mg)85.7%-[1]
Biliary Tract Cancer Second-Line MonotherapyThis compound10.1%5.9% - 15.8%[9][10]
Head and Neck (SCCHN) Heavily PretreatedThis compound13%4% - 29%[2]

Experimental Protocols

Below are representative methodologies for key experiments involving this compound. These should be optimized for your specific experimental setup.

1. In Vitro Immune Cell Co-culture Assay

  • Objective: To assess the ability of this compound to enhance T-cell mediated cytotoxicity of tumor cells.

  • Methodology:

    • Cell Preparation: Culture target tumor cells to 80% confluency. Harvest and plate at a desired density in a 96-well plate. Isolate human or murine Pan-T cells from PBMCs or splenocytes, respectively, using negative selection kits.

    • Co-culture: Add activated T cells to the tumor cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

    • Treatment: Add this compound at a range of concentrations (e.g., 0.1, 1, 10 µg/mL). Include appropriate controls: isotype control antibody, anti-PD-L1 antibody alone, and a TGF-β inhibitor alone.

    • Incubation: Incubate the co-culture for 48-72 hours.

    • Readout: Measure tumor cell lysis using a lactate dehydrogenase (LDH) release assay or a chromium-51 release assay. Alternatively, intracellular cytokine staining of T cells (e.g., for IFN-γ, TNF-α) can be performed by flow cytometry to assess T cell activation.

2. Syngeneic Mouse Tumor Model Study

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Methodology:

    • Tumor Implantation: Subcutaneously inject a suitable number of tumor cells (e.g., 1x10^6) into the flank of immunocompetent syngeneic mice (e.g., C57BL/6 or BALB/c).

    • Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 50-100 mm³). Measure tumor volume with calipers every 2-3 days.

    • Treatment Groups: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, isotype control, this compound (e.g., at 10 mg/kg, administered intraperitoneally twice a week).

    • Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size. Euthanize mice and excise tumors for further analysis.

    • Analysis: Compare tumor growth curves between groups. Tumors can be dissociated for flow cytometric analysis of immune cell populations (CD8+ T cells, Tregs, MDSCs) or analyzed by immunohistochemistry.

Visualizations

Caption: Mechanism of action of this compound (bintrafusp alfa).

Troubleshooting_Workflow Start Unexpected Result (e.g., Low Efficacy) Check_System Is the experimental system validated? Start->Check_System Check_InVitro In Vitro Issue? Check_System->Check_InVitro Yes Revise Revise Protocol Check_System->Revise No Check_InVivo In Vivo Issue? Check_InVitro->Check_InVivo No PDL1_Expr Verify PD-L1 expression on tumor cells. Check_InVitro->PDL1_Expr Yes TME_Analysis Analyze Tumor Microenvironment (TME). Check_InVivo->TME_Analysis Yes TGFb_Sig Confirm functional TGF-β pathway. PDL1_Expr->TGFb_Sig Immune_Cells Use immune-tumor co-culture. TGFb_Sig->Immune_Cells Immune_Cells->Revise Model_Select Re-evaluate animal model suitability. TME_Analysis->Model_Select Resistance Investigate other resistance mechanisms. Model_Select->Resistance Resistance->Revise

Caption: Troubleshooting workflow for unexpected this compound results.

References

Validation & Comparative

M7583 vs. Ibrutinib: A Head-to-Head Preclinical Comparison of BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target. Ibrutinib, the first-in-class BTK inhibitor, has revolutionized treatment for various B-cell cancers. However, the development of second-generation inhibitors like M7583 (also known as TL-895) aims to improve upon the existing efficacy and safety profiles. This guide provides a detailed preclinical comparison of this compound and ibrutinib, focusing on their biochemical potency, selectivity, and in vivo anti-tumor activity, supported by experimental data.

Biochemical Potency and Kinase Selectivity

This compound is a potent, orally administered, second-generation irreversible BTK inhibitor.[1][2] Preclinical studies have demonstrated its high selectivity and potency against BTK.

CompoundTargetIC50Ki
This compound (TL-895) BTK1.5 nM[2][3]11.9 nM[3]
Ibrutinib BTK--

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Data for ibrutinib's IC50 and Ki were not available in the provided search results for a direct head-to-head comparison in the same study.

A key differentiator for second-generation BTK inhibitors is their kinase selectivity profile, which can influence off-target effects and overall tolerability. This compound has been shown to be highly selective for BTK. In a kinase profiler panel, only three other kinases (Blk, BMX, and Txk) had IC50s within a tenfold range of BTK's IC50.[1]

KinaseThis compound IC50
BTK 18.5 nM
BMX 5 nM
Txk 62 nM
Blk 77 nM

Data from in vitro kinase profiling.[1]

In Vitro Cellular Activity

The inhibitory effect of this compound on BTK has been confirmed in cellular assays. Treatment of the Ramos human Burkitt's B-cell lymphoma cell line with this compound resulted in a concentration-dependent decrease in BTK auto-phosphorylation at the Y223 phosphorylation site, with an IC50 between 1-10 nM.[1][2] Furthermore, this compound has been shown to inhibit the proliferation of primary chronic lymphocytic leukemia (CLL) blasts in vitro and the growth of a subset of activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) cell lines.[1][2]

One notable difference highlighted in preclinical studies is the impact on antibody-dependent cell-mediated cytotoxicity (ADCC). At clinically relevant concentrations, ibrutinib was found to inhibit the ADCC mechanism of rituximab, whereas this compound did not demonstrate this inhibitory effect.[1]

In Vivo Anti-Tumor Efficacy

Head-to-head preclinical studies in animal models have provided insights into the comparative in vivo anti-tumor activity of this compound and ibrutinib.

Mantle Cell Lymphoma (MCL) Xenograft Model

In a Mino MCL xenograft model, treatment with this compound resulted in significant inhibition of tumor growth compared to vehicle controls.[2]

Diffuse Large B-Cell Lymphoma (DLBCL) Patient-Derived Xenograft (PDX) Models

A comparison in 21 DLBCL PDX models revealed that this compound and acalabrutinib (another second-generation BTK inhibitor) significantly inhibited tumor growth in five different models (four ABC subtype and one GCB subtype) compared to vehicle. In contrast, ibrutinib showed significant tumor growth inhibition in only two of these models (one ABC and one GCB), both of which were also sensitive to this compound and acalabrutinib.[2] These findings suggest that this compound may have a broader or more potent anti-tumor effect in certain DLBCL subtypes.

In a separate study using an ABC-DLBCL TMD8 xenograft model, this compound demonstrated stronger anti-tumor activity than another novel BTK inhibitor, M2951.[4] Mice treated with this compound at doses of 3 and 10 mg/kg showed a more rapid and sustained tumor growth inhibition, allowing for longer treatment duration compared to the control and M2951-treated groups.[4]

Signaling Pathway and Experimental Workflow

BTK Signaling Pathway

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[5][6] Both this compound and ibrutinib are irreversible inhibitors that covalently bind to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity.[7]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD79 CD79A/B SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKC PLCg2->PKC NFkB NF-κB Pathway PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->BTK Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound and ibrutinib on BTK.

General Xenograft Efficacy Study Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of BTK inhibitors in a xenograft model.

Xenograft_Workflow start Inject Tumor Cells (e.g., TMD8) into Mice tumor_growth Allow Tumors to Reach ~100 mm³ start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily Oral Dosing: - Vehicle - this compound - Ibrutinib randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring Repeatedly endpoint Endpoint: Tumor Volume > 2000 mm³ or End of Study monitoring->endpoint

Caption: A generalized workflow for preclinical in vivo efficacy studies of BTK inhibitors in xenograft models.

Experimental Protocols

Kinase Profiling

The kinase specificity of this compound was determined in vitro using the Merck Millipore Kinase Profiler panel.[1] This assay measures the inhibitory activity of the compound against a broad range of purified kinases to assess its selectivity.

Cellular BTK Auto-phosphorylation Assay

The Ramos cell line, a human Burkitt's B-cell lymphoma line, was used to assess the cellular activity of this compound.[1] Following treatment with varying concentrations of the inhibitor, the level of BTK auto-phosphorylation was detected by western blot to determine the concentration-dependent inhibition.[1]

In Vivo Xenograft Studies

For the DLBCL PDX models, tumor fragments were implanted into immunodeficient mice.[2] In the TMD8 xenograft model, TMD8 lymphoma cells were subcutaneously injected into female NOD-SCID mice.[4] Once tumors reached a certain volume (e.g., 100 mm³), mice were randomized into treatment groups and received daily oral doses of the respective compounds or vehicle.[4] Tumor growth and animal well-being were monitored regularly throughout the study.[4]

Conclusion

The preclinical data suggests that this compound is a highly potent and selective second-generation BTK inhibitor. Head-to-head comparisons with ibrutinib in in vivo models of DLBCL indicate that this compound may have a more pronounced anti-tumor effect in certain subtypes.[2] Furthermore, the lack of inhibition of ADCC by this compound at clinically relevant concentrations, in contrast to ibrutinib, suggests a potentially improved safety and combination therapy profile.[1] These promising preclinical findings have supported the clinical development of this compound for the treatment of B-cell malignancies.[5][8]

References

A Comparative Analysis of the Selectivity Profiles of M7583 and Acalabrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for B-cell malignancies, the development of highly selective Bruton's tyrosine kinase (BTK) inhibitors is a critical endeavor to maximize on-target efficacy while minimizing off-target related adverse events. This guide provides a detailed comparison of the selectivity profiles of two next-generation BTK inhibitors: M7583 (also known as TL-895) and acalabrutinib. By examining their biochemical potency and kinome-wide selectivity, this document aims to offer valuable insights for researchers and clinicians in the field of oncology and immunology.

Introduction to this compound and Acalabrutinib

This compound (TL-895) is a potent, orally active, and highly selective irreversible BTK inhibitor that is ATP-competitive.[1] It is currently under investigation for the treatment of various B-cell malignancies.

Acalabrutinib (Calquence®) is a second-generation, highly selective, potent, and covalent BTK inhibitor.[2] It is approved for the treatment of various B-cell cancers and is known for its improved safety profile compared to the first-generation BTK inhibitor, ibrutinib, owing to its minimal off-target activities.[2][3]

Comparative Selectivity Profile

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. Off-target inhibition can lead to undesirable side effects, while a highly selective compound is expected to have a more favorable safety profile.

Biochemical Potency against BTK

Both this compound and acalabrutinib are highly potent inhibitors of BTK. However, in biochemical assays, this compound has demonstrated a slightly lower IC50 value, suggesting higher potency in a cell-free system.

InhibitorBTK IC50 (nM)Reference
This compound (TL-895)~1.5[1]
Acalabrutinib~3 - 5.1[4]

Table 1: Biochemical Potency of this compound and Acalabrutinib against BTK. The half-maximal inhibitory concentration (IC50) values were determined in biochemical assays. It is important to note that these values are from different studies and direct comparison should be made with caution.

Kinase Selectivity

This compound (TL-895): A screening of this compound against a panel of 270 kinases using the Millipore Kinase Profiler™ service revealed its high selectivity. At a concentration of 1 µM, this compound inhibited only a small number of other kinases.[1] More recent data from a KINOMEscan against 468 kinases confirmed its high selectivity for TEC family kinases.[5][6] The most potent off-target inhibitions were observed against other TEC family kinases.

Acalabrutinib: Acalabrutinib is renowned for its high selectivity.[2] KINOMEscan® data showed that at a concentration of 1 µM, acalabrutinib inhibited a very limited number of kinases by more than 65%.[7] Its off-target activity against kinases such as ITK and EGFR is significantly lower compared to ibrutinib, which is believed to contribute to its improved tolerability.[3]

Off-Target KinaseThis compound (TL-895) IC50 (nM)Acalabrutinib IC50 (nM)Kinase Family
BMX1.6<100TEC
BLK77>1000SRC
TEC10-3937-1000TEC
TXK62<100TEC
EGFRNo significant inhibition>1000Receptor Tyrosine Kinase
ITKModerate inhibition>1000TEC

Table 2: Comparative Off-Target Kinase Inhibition Profile. IC50 values for key off-target kinases are presented. Data for this compound is from a Millipore Kinase Profiler screen[1] and KINOMEscan[5][6], while data for acalabrutinib is compiled from various sources[3][4]. The variability in acalabrutinib's IC50 for TEC kinase highlights the differences in assay conditions between studies.

Signaling Pathways

The following diagrams illustrate the central role of BTK in B-cell receptor signaling and the potential impact of off-target inhibition on other pathways.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Mobilization->NF_kB PKC->NF_kB Proliferation_Survival B-Cell Proliferation & Survival NF_kB->Proliferation_Survival This compound This compound This compound->BTK acalabrutinib Acalabrutinib acalabrutinib->BTK

Caption: B-Cell Receptor (BCR) Signaling Pathway and Inhibition by this compound and Acalabrutinib.

Off_Target_Signaling cluster_this compound This compound Off-Targets cluster_acalabrutinib Acalabrutinib Off-Targets This compound This compound BMX BMX This compound->BMX TEC_family Other TEC Family (TEC, TXK) This compound->TEC_family Other_Pathways Other Signaling Pathways (e.g., Growth Factor Signaling, T-Cell Signaling) BMX->Other_Pathways TEC_family->Other_Pathways acalabrutinib Acalabrutinib EGFR EGFR acalabrutinib->EGFR Minimal Inhibition ITK ITK acalabrutinib->ITK Minimal Inhibition EGFR->Other_Pathways ITK->Other_Pathways

Caption: Potential Off-Target Effects on Other Signaling Pathways.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and standardized biochemical assays. The data presented in this guide were primarily generated using kinome-wide screening platforms such as the Millipore Kinase Profiler™ and Eurofins DiscoverX KINOMEscan®.

General Principle of Biochemical Kinase Assays

Biochemical kinase assays are designed to measure the enzymatic activity of a purified kinase in the presence of an inhibitor. The fundamental components of these assays include:

  • Kinase: The purified enzyme of interest.

  • Substrate: A peptide or protein that is phosphorylated by the kinase.

  • ATP: The phosphate donor for the phosphorylation reaction.

  • Inhibitor: The compound being tested for its ability to block kinase activity.

  • Detection System: A method to quantify the extent of substrate phosphorylation.

Example Experimental Workflow: Radiometric Kinase Assay (e.g., Millipore Kinase Profiler™)

This method is often considered the gold standard for its direct measurement of phosphate transfer.

  • Reaction Setup: The kinase, substrate, and inhibitor are incubated together in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane that binds the substrate.

  • Washing: Unincorporated [γ-³³P]ATP is washed away from the filter membrane.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values are then determined from dose-response curves.

Radiometric_Assay_Workflow Start Start Reaction_Setup 1. Reaction Setup (Kinase, Substrate, Inhibitor) Start->Reaction_Setup Initiation 2. Initiation (Add [γ-³³P]ATP) Reaction_Setup->Initiation Incubation 3. Incubation Initiation->Incubation Termination 4. Termination (Spot on Filter) Incubation->Termination Washing 5. Washing Termination->Washing Detection 6. Detection (Scintillation Counting) Washing->Detection Data_Analysis 7. Data Analysis (% Inhibition, IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a Radiometric Kinase Inhibition Assay.

Example Experimental Workflow: Competitive Binding Assay (e.g., KINOMEscan®)

This technology measures the ability of a compound to compete with a proprietary ligand for binding to the kinase active site.

  • Immobilization: A DNA-tagged kinase is immobilized on a solid support.

  • Competition: The test compound and a proprietary, active-site directed ligand are added to the immobilized kinase.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase-ligand interaction is quantified, typically using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: A low amount of bound ligand indicates that the test compound has successfully competed for binding to the kinase active site. The results are often reported as a percentage of control, and a dissociation constant (Kd) can be determined.

Binding_Assay_Workflow Start Start Immobilization 1. Kinase Immobilization Start->Immobilization Competition 2. Competitive Binding (Test Compound + Ligand) Immobilization->Competition Incubation 3. Incubation Competition->Incubation Washing 4. Washing Incubation->Washing Quantification 5. Quantification (qPCR) Washing->Quantification Data_Analysis 6. Data Analysis (% of Control, Kd) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a Competitive Binding Kinase Assay.

Conclusion

Both this compound and acalabrutinib are highly potent and selective inhibitors of BTK. The available data suggests that this compound may have a slightly higher biochemical potency for BTK, while both compounds exhibit excellent selectivity profiles with limited off-target kinase inhibition. The improved selectivity of these second-generation inhibitors over older counterparts is a key factor in their enhanced safety profiles. This comparative guide, based on publicly available preclinical data, provides a foundation for researchers to understand the nuanced differences between these two important targeted therapies. Further head-to-head clinical studies will be instrumental in fully elucidating their comparative efficacy and safety in various patient populations.

References

Navigating Ibrutinib Resistance: A Comparative Guide to Novel Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Bruton's tyrosine kinase (BTK) inhibitors, exemplified by ibrutinib, has revolutionized the treatment landscape for B-cell malignancies. However, the emergence of resistance, often driven by mutations in the BTK gene (most commonly C481S), presents a significant clinical challenge. This guide provides a comparative analysis of emerging therapeutic agents and strategies designed to overcome ibrutinib resistance, with a focus on the novel non-covalent BTK inhibitor pirtobrutinib and the BTK degrader NX-2127, benchmarked against established and alternative therapies such as venetoclax and the second-generation covalent BTK inhibitor, acalabrutinib.

Mechanism of Action and Signaling Pathways

Ibrutinib and acalabrutinib are covalent BTK inhibitors that form an irreversible bond with the C481 residue in the BTK active site.[1] Mutations at this site prevent this covalent binding, leading to resistance.[2] Novel agents employ different strategies to circumvent this.

  • Pirtobrutinib (LOXO-305) is a highly selective, non-covalent (reversible) BTK inhibitor. Its mechanism does not depend on binding to the C481 residue, allowing it to effectively inhibit both wild-type and C481S-mutated BTK.[3][4]

  • NX-2127 is a BTK-targeted protein degrader. It is a heterobifunctional molecule that recruits the E3 ubiquitin ligase cereblon to the BTK protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This approach eliminates the BTK protein entirely, irrespective of mutations in the binding site.[6]

  • Venetoclax is a BCL-2 inhibitor. It circumvents BTK-mediated resistance by targeting a different pro-survival pathway, inducing apoptosis in cancer cells that are dependent on BCL-2.

  • Acalabrutinib , a second-generation covalent BTK inhibitor, has higher selectivity for BTK than ibrutinib, which may translate to a better safety profile.[7] However, it is also susceptible to resistance mediated by C481S mutations.[2]

Below is a diagram illustrating the signaling pathways and the points of intervention for these different therapeutic agents.

Signaling_Pathways Mechanism of Action of Different Inhibitors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Proteasome Proteasome BTK->Proteasome Degradation Survival Cell Survival & Proliferation PLCg2->Survival BCL2 BCL-2 BCL2->Survival Inhibition of Apoptosis Ibrutinib Ibrutinib/ Acalabrutinib Ibrutinib->BTK Covalent Inhibition (C481) Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK Non-covalent Inhibition NX2127 NX-2127 NX2127->BTK Induces Degradation Venetoclax Venetoclax Venetoclax->BCL2 Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and points of therapeutic intervention.

Comparative Efficacy in Ibrutinib-Resistant Cell Lines

Direct head-to-head preclinical studies comparing all these agents in the same ibrutinib-resistant cell lines are limited. However, available data from different studies provide valuable insights into their relative efficacy.

Pirtobrutinib

In preclinical studies, pirtobrutinib has demonstrated potent activity in ibrutinib-resistant models. A study on chronic lymphocytic leukemia (CLL) cells showed that while ibrutinib's inhibitory effect was greatly reduced in cells with the BTK C481S mutation, pirtobrutinib maintained significant inhibition of BTK phosphorylation.[8] In mantle cell lymphoma (MCL) cell lines, including those resistant to ibrutinib and venetoclax, pirtobrutinib was more potent than ibrutinib in inhibiting cell proliferation and inducing apoptosis.[4][9]

NX-2127

Preclinical data for BTK degraders like NX-2127 show that they can effectively degrade both wild-type and C481S-mutated BTK protein.[5] This leads to the inhibition of tumor growth in xenograft models expressing ibrutinib-resistant BTK.

Venetoclax

Venetoclax has shown efficacy in patients who have progressed on ibrutinib.[10] Its mechanism is independent of the BTK pathway, making it a viable option for patients with BTK mutations.

Acalabrutinib

While a more selective covalent BTK inhibitor, acalabrutinib's efficacy is compromised by the C481S mutation, similar to ibrutinib.[8]

Table 1: Summary of Preclinical Efficacy in Ibrutinib-Resistant Models

Agent Mechanism of Action Efficacy in BTK C481S Mutant Cells Key Preclinical Findings Citations
Pirtobrutinib Non-covalent BTK inhibitorHighMaintained inhibition of BTK phosphorylation and downstream signaling. More potent than ibrutinib in inhibiting cell growth and inducing apoptosis in resistant MCL cell lines.[4][8][9]
NX-2127 BTK protein degraderHighDegrades both wild-type and C481-mutated BTK protein, leading to tumor growth inhibition.[5][6]
Venetoclax BCL-2 inhibitorHighEfficacy is independent of BTK pathway mutations.[10]
Acalabrutinib Covalent BTK inhibitorLowInhibitory effect is greatly reduced in the presence of the C481S mutation.[8]

Clinical Efficacy Comparison

Clinical trial data provides a broader context for the potential of these agents. A matching-adjusted indirect comparison (MAIC) of clinical trial data for patients with relapsed/refractory CLL previously treated with a covalent BTK inhibitor suggested that pirtobrutinib had a higher overall response rate (ORR) and a comparable progression-free survival (PFS) and overall survival (OS) to venetoclax.[11][12][13] Pirtobrutinib was also associated with a better toxicity profile.[11][12]

Table 2: Matching-Adjusted Indirect Comparison of Pirtobrutinib vs. Venetoclax in cBTKi-Pretreated CLL

Outcome Pirtobrutinib Venetoclax Weighted Hazard Ratio/Odds Ratio (95% CI) P-value Citations
Overall Response Rate (ORR) 80.2%64.8%OR: 2.22 (1.16-4.29)0.01[11][13]
Progression-Free Survival (PFS) 19.4 months (median)24.7 months (median)HR: 1.01 (0.58-1.73)0.98[11][13]
Overall Survival (OS) Not Reached (median)Not ReportedHR: 0.64 (0.25-1.67)0.34[11][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of these agents in cell lines.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed ibrutinib-resistant cell lines in 96-well plates start->seed_cells treat_cells Treat cells with varying concentrations of test agents seed_cells->treat_cells incubate_24_72h Incubate for 24-72 hours treat_cells->incubate_24_72h add_mtt Add MTT reagent to each well incubate_24_72h->add_mtt incubate_2_4h Incubate for 2-4 hours (formazan crystal formation) add_mtt->incubate_2_4h solubilize Add solubilization solution (e.g., DMSO) incubate_2_4h->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for a cell viability MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow start Start treat_cells Treat cells with test agents for a defined period start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend cells in Annexin V binding buffer harvest_cells->resuspend stain Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate flow_cytometry Analyze by flow cytometry incubate->flow_cytometry quantify Quantify viable, apoptotic, and necrotic cell populations flow_cytometry->quantify end End quantify->end

Caption: Workflow for assessing apoptosis by Annexin V/PI staining.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling molecules.

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Start cell_lysis Lyse treated cells to extract proteins start->cell_lysis quantification Quantify protein concentration cell_lysis->quantification sds_page Separate proteins by size using SDS-PAGE quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-pBTK, anti-BTK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze protein band intensity detection->analysis end End analysis->end

Caption: A generalized workflow for Western blot analysis.

Conclusion

The landscape of treatment for ibrutinib-resistant B-cell malignancies is rapidly evolving. Novel agents like the non-covalent BTK inhibitor pirtobrutinib and the BTK degrader NX-2127 show significant promise in preclinical and clinical settings by effectively targeting the molecular mechanisms of resistance. Pirtobrutinib, in particular, has demonstrated robust efficacy in both in vitro and in vivo models of ibrutinib resistance and has shown favorable outcomes in clinical comparisons with venetoclax. BTK degraders represent a novel and potent approach by eliminating the target protein altogether. The choice of therapy will likely depend on the specific resistance mechanism, prior treatments, and patient-specific factors. Continued research and head-to-head clinical trials are needed to definitively establish the optimal sequencing and combination of these innovative therapies.

References

Validating M7583 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of M7583 (also known as TL-895), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, with alternative BTK-targeting therapies. The focus is on the in vivo validation of target engagement, supported by experimental data and detailed methodologies.

Introduction to this compound and BTK Inhibition

This compound is a second-generation, irreversible BTK inhibitor that covalently binds to the Cysteine 481 residue in the ATP-binding pocket of BTK. This action blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. The inhibition of this pathway is a clinically validated strategy for the treatment of various B-cell malignancies. This guide will compare this compound with other BTK inhibitors, including covalent and non-covalent inhibitors, as well as the emerging class of BTK degraders.

Comparative Analysis of In Vivo Target Engagement

The in vivo target engagement of this compound and its alternatives is a critical measure of their pharmacodynamic activity. The following table summarizes the available quantitative data.

Compound Class Dosage In Vivo Target Engagement/Effect Assay Method Reference
This compound (TL-895) Covalent BTK Inhibitor150mg BID97% BTK occupancy at trough in CLL patients; 95% in MF patientsBiotin-tagged probe assay[1]
Acalabrutinib Covalent BTK Inhibitor100mg BID>96% peak BTK occupancy; 95.3% trough occupancyBiotin-tagged probe assay[2]
Pirtobrutinib (LOXO-305) Non-covalent BTK Inhibitor≥100mg QDExceeded BTK IC90 target coverage for the entire dosing intervalNot specified[3][4]
Bexobrutideg (NX-5948) BTK DegraderNot specifiedRapid and near-complete BTK degradation by day 8Not specified[5]
NX-2127 BTK Degrader100mg QDApproximately 80% reduction in BTK levels in the first weekNot specified[6]

Experimental Protocols

In Vivo BTK Occupancy Assay (for Covalent Inhibitors)

This method is commonly used to quantify the percentage of BTK that is bound by a covalent inhibitor in vivo.

1. Principle: A biotin-tagged probe, which is an analogue of the BTK inhibitor, is used to bind to the unoccupied BTK in a cell lysate. The amount of probe-bound BTK is then quantified, typically using an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This value is compared to the total amount of BTK in the sample to determine the percentage of occupancy by the drug.

2. Materials:

  • Biotin-tagged BTK inhibitor probe

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-BTK antibody (for coating plates or for detection)

  • Streptavidin-HRP or a fluorescently labeled streptavidin

  • Substrate for HRP (e.g., TMB) or a suitable detection reagent for the fluorescent label

  • Plate reader (for absorbance or fluorescence)

3. Abbreviated Protocol:

  • Collect peripheral blood mononuclear cells (PBMCs) from subjects at specified time points post-drug administration.

  • Lyse the cells to release the intracellular proteins, including BTK.

  • Incubate a portion of the lysate with the biotin-tagged probe. The probe will bind to any BTK that is not already occupied by the covalent inhibitor.

  • In a separate aliquot, determine the total BTK amount, often by a sandwich ELISA using two anti-BTK antibodies.

  • To quantify the unoccupied BTK, transfer the probe-incubated lysate to a plate coated with an anti-BTK antibody.

  • After washing, add streptavidin-HRP or a fluorescently labeled streptavidin, which will bind to the biotinylated probe.

  • Add the appropriate substrate and measure the signal using a plate reader.

  • Calculate the percentage of BTK occupancy as follows: % Occupancy = (1 - (Signal from treated sample / Signal from vehicle control)) * 100

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

BTK_Signaling_Pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation This compound This compound This compound->BTK Inhibition IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Flux IP3_DAG->Calcium NFkB NF-κB Calcium->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo BTK Occupancy

BTK_Occupancy_Workflow cluster_in_vivo In Vivo cluster_ex_vivo Ex Vivo Analysis DrugAdmin Drug Administration (e.g., this compound) BloodSample Blood Sample Collection DrugAdmin->BloodSample Time course PBMC_Isolation PBMC Isolation BloodSample->PBMC_Isolation CellLysis Cell Lysis PBMC_Isolation->CellLysis ProbeIncubation Biotin-Probe Incubation CellLysis->ProbeIncubation Detection ELISA / TR-FRET Detection ProbeIncubation->Detection DataAnalysis Data Analysis (% Occupancy) Detection->DataAnalysis

Caption: Workflow for determining in vivo BTK target occupancy.

Comparison of BTK-Targeting Mechanisms

BTK_Inhibitor_Mechanisms cluster_covalent Covalent Inhibitors cluster_noncovalent Non-Covalent Inhibitors cluster_degrader BTK Degraders BTK_Protein BTK Protein Proteasome Proteasome BTK_Protein->Proteasome Ubiquitination & Degradation This compound This compound This compound->BTK_Protein Irreversible Covalent Bond Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK_Protein Reversible Binding Bexobrutideg Bexobrutideg Bexobrutideg->BTK_Protein Recruits E3 Ligase

Caption: Mechanisms of action for different classes of BTK-targeting drugs.

References

The Synergistic Potential of M7583 (TL-895) and PI3K Inhibitors in Diffuse Large B-cell Lymphoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent form of non-Hodgkin lymphoma, characterized by significant heterogeneity in its genetic makeup and clinical outcomes. The B-cell receptor (BCR) signaling pathway is a critical driver of proliferation and survival in many DLBCL subtypes, making it a prime target for therapeutic intervention. This guide explores the scientific rationale and potential synergistic effects of combining M7583 (also known as TL-895), a second-generation Bruton's tyrosine kinase (BTK) inhibitor, with phosphoinositide 3-kinase (PI3K) inhibitors for the treatment of DLBCL. While direct preclinical or clinical data on the specific combination of this compound and PI3K inhibitors is not yet publicly available, a strong mechanistic rationale supports this therapeutic strategy. This guide will compare the individual activities of these agents and present surrogate data from combinations of other BTK and PI3K inhibitors to highlight the potential of this approach.

This compound (TL-895): A Highly Selective Second-Generation BTK Inhibitor

This compound (TL-895) is a potent and highly selective, irreversible BTK inhibitor.[1][2] BTK is a key enzyme in the BCR signaling cascade, and its inhibition can block downstream signals that promote B-cell proliferation and survival.[3] Preclinical studies have demonstrated the anti-tumor activity of this compound in various B-cell malignancy models, including DLBCL.

Key Preclinical Findings for this compound (TL-895) in DLBCL:

ParameterFindingReference
Target Bruton's tyrosine kinase (BTK)[1][2]
Mechanism of Action Irreversible, covalent inhibitor[1][2]
Selectivity Highly selective for BTK[1][2]
In vivo Efficacy Demonstrated anti-tumor activity in ABC-DLBCL xenograft models[4]
Clinical Development Has undergone Phase I/II clinical trials in B-cell malignancies[3][5][6]

This compound has shown promising in vivo anti-tumor activity in Activated B-Cell-like (ABC) DLBCL models, a subtype often dependent on chronic BCR signaling.[4] A Phase I/II clinical trial of this compound in patients with relapsed or refractory B-cell malignancies demonstrated a favorable safety profile and preliminary signs of efficacy.[3][5][6]

The PI3K Pathway: A Central Hub for DLBCL Survival

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival in many cancers, including DLBCL.[7][8][9][10] This pathway can be activated by various upstream signals, including the BCR. In DLBCL, activation of the PI3K pathway is associated with poor prognosis.[7] The two major subtypes of DLBCL, Germinal Center B-cell-like (GCB) and ABC, can exhibit PI3K pathway activation through different mechanisms. In GCB-DLBCL, loss of the tumor suppressor PTEN is a common mechanism, while in ABC-DLBCL, chronic BCR signaling often leads to PI3K activation.[8][11]

A variety of PI3K inhibitors have been developed, targeting different isoforms of the PI3K enzyme. Pan-PI3K inhibitors target all class I isoforms, while isoform-specific inhibitors, such as those targeting the delta (δ) and gamma (γ) isoforms predominantly expressed in hematopoietic cells, offer a more targeted approach with a potentially different safety profile.[12][13]

The Rationale for Synergy: Dual Blockade of the BCR Pathway

The BCR signaling pathway is a complex network with multiple interconnected branches. Upon BCR engagement, BTK and PI3K are both activated, leading to the propagation of downstream survival signals.

BCR_PI3K_Pathway cluster_inhibitors Therapeutic Intervention BCR B-cell Receptor (BCR) SYK SYK BCR->SYK BTK BTK SYK->BTK PI3K PI3K SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 AKT AKT PI3K->AKT NFkB NF-κB PLCg2->NFkB mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival NFkB->Proliferation mTOR->Proliferation This compound This compound (TL-895) This compound->BTK inhibition PI3Ki PI3K Inhibitors PI3Ki->PI3K inhibition

Caption: Simplified BCR and PI3K signaling pathways in DLBCL.

Inhibition of BTK with this compound primarily blocks the PLCγ2-NF-κB axis, while PI3K inhibitors block the AKT/mTOR pathway. However, there is significant crosstalk between these pathways. In some cases, inhibition of one pathway can lead to a compensatory upregulation of the other, leading to therapeutic resistance. By simultaneously inhibiting both BTK and PI3K, it is possible to achieve a more complete blockade of BCR-driven survival signals, potentially leading to synergistic anti-tumor activity and overcoming mechanisms of resistance.

Surrogate Evidence for Synergy: BTK and PI3K Inhibitor Combinations in DLBCL

While direct data for this compound is pending, studies combining the first-generation BTK inhibitor ibrutinib with various PI3K inhibitors have demonstrated synergistic effects in preclinical DLBCL models.

CombinationDLBCL SubtypeKey FindingsReference
Ibrutinib + AS-605240 (PI3Kγ inhibitor)Canine & Human DLBCL cell linesSynergistic reduction in cell proliferation and increase in apoptosis.[14][15][16]
Ibrutinib + Idelalisib (PI3Kδ inhibitor)Ibrutinib-resistant human cell linesCombination induced apoptosis by downregulating AKT.[15]
Copanlisib (pan-PI3K inhibitor) + Venetoclax (BCL-2 inhibitor)Genetically defined DLBCL subtypesSynergistic activity observed in BCR-dependent DLBCLs.[17][18]
IRAK4 inhibitors + Idelalisib (PI3Kδ inhibitor)B-cell lymphoma cell linesPronounced synergism observed in combination.[19]

These studies show that dual targeting of the BCR pathway at different nodes can be a highly effective strategy. For instance, the combination of ibrutinib and the PI3Kγ inhibitor AS-605240 acted synergistically to reduce cell proliferation and induce apoptosis in DLBCL cell lines.[14][15][16]

Proposed Experimental Workflow to Evaluate Synergy

To formally evaluate the synergistic potential of this compound and PI3K inhibitors, a series of preclinical experiments would be necessary.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines DLBCL Cell Lines (ABC & GCB subtypes) SingleAgent Single Agent Titration (this compound & PI3Ki) CellLines->SingleAgent Combination Combination Studies (Checkerboard assay) SingleAgent->Combination Viability Cell Viability Assays (e.g., MTS, CellTiter-Glo) Combination->Viability Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase-Glo) Combination->Apoptosis WesternBlot Western Blot Analysis (pBTK, pAKT, etc.) Combination->WesternBlot SynergyAnalysis Synergy Analysis (Chou-Talalay method) Viability->SynergyAnalysis Apoptosis->SynergyAnalysis Xenograft DLBCL Xenograft Model (e.g., TMD8) TreatmentGroups Treatment Groups: - Vehicle - this compound alone - PI3Ki alone - Combination Xenograft->TreatmentGroups TumorVolume Tumor Volume Measurement TreatmentGroups->TumorVolume Toxicity Toxicity Assessment TreatmentGroups->Toxicity PD_Analysis Pharmacodynamic Analysis (Tumor lysates) TumorVolume->PD_Analysis

Caption: Proposed experimental workflow for synergy evaluation.

Experimental Protocols:

  • Cell Viability Assays: DLBCL cell lines (both ABC and GCB subtypes) would be treated with increasing concentrations of this compound and a selected PI3K inhibitor, both alone and in combination, for 48-72 hours. Cell viability would be assessed using a metabolic assay such as MTS or a luminescence-based assay like CellTiter-Glo.

  • Apoptosis Assays: To determine if the combination induces programmed cell death, cells would be treated as above and stained with Annexin V and a viability dye for analysis by flow cytometry. Alternatively, caspase activity could be measured using a luminescent assay.

  • Western Blot Analysis: To confirm the on-target effects of the combination, protein lysates from treated cells would be analyzed by western blot for key signaling proteins, including phosphorylated BTK (pBTK), phosphorylated AKT (pAKT), and downstream effectors.

  • Synergy Analysis: The data from the cell viability assays would be analyzed using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

  • In Vivo Xenograft Studies: The efficacy of the combination would be tested in a DLBCL xenograft mouse model. Mice bearing DLBCL tumors would be treated with this compound alone, a PI3K inhibitor alone, the combination of both, or a vehicle control. Tumor growth would be monitored over time, and at the end of the study, tumors would be harvested for pharmacodynamic analysis.

Conclusion

The combination of the highly selective BTK inhibitor this compound (TL-895) and a PI3K inhibitor represents a promising and mechanistically sound therapeutic strategy for the treatment of DLBCL. While direct experimental evidence for this specific pairing is awaited, the strong preclinical rationale and supportive data from other BTK/PI3K inhibitor combinations provide a compelling case for further investigation. Such a combination has the potential to induce deeper and more durable responses by achieving a more comprehensive blockade of the oncogenic BCR signaling pathway, and may represent a significant advancement in the treatment of this aggressive lymphoma. Future preclinical and clinical studies are warranted to validate this promising therapeutic approach.

References

Comparative Analysis of M7583 (TL-895) and Other BTK Inhibitors: A Guide to Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of M7583, now known as TL-895, with other Bruton's tyrosine kinase (BTK) inhibitors, focusing on the critical aspect of cross-resistance. As the landscape of BTK inhibitors expands, understanding the nuances of their efficacy against both wild-type and mutated forms of BTK is paramount for the development of next-generation therapies and the design of effective clinical trial strategies. This document summarizes key preclinical and clinical data, details relevant experimental methodologies, and visualizes essential biological pathways to offer a clear and objective overview.

Executive Summary

This compound (TL-895) is a potent and highly selective second-generation irreversible BTK inhibitor.[1][2] Like other covalent inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, it forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[3][4] This mechanism of action is central to its high potency but also dictates its likely cross-resistance profile with other covalent inhibitors. The emergence of resistance, most commonly through mutations at the Cys481 residue, is a significant clinical challenge for covalent BTK inhibitors.[4] Non-covalent BTK inhibitors have been developed to overcome this resistance mechanism. While direct comparative studies on the cross-resistance of this compound (TL-895) are limited, its shared mechanism of action with other covalent inhibitors allows for informed inferences regarding its efficacy in the context of known resistance mutations.

Data Presentation: Quantitative Comparison of BTK Inhibitors

The following tables summarize key quantitative data for this compound (TL-895) and other selected BTK inhibitors, providing a basis for performance comparison.

Table 1: In Vitro Potency of BTK Inhibitors

InhibitorTypeTargetIC50 (nM)Reference(s)
This compound (TL-895) Covalent, IrreversibleBTK1.5[1][5]
IbrutinibCovalent, IrreversibleBTK0.5 - 9.6[4]
AcalabrutinibCovalent, IrreversibleBTK3 - 5[2]
ZanubrutinibCovalent, IrreversibleBTK<1[4]

IC50 values can vary depending on the specific assay conditions.

Table 2: Preclinical Efficacy of this compound (TL-895) in B-Cell Malignancy Models

Model TypeCell Line / PDX ModelTreatment Dose (mg/kg)Tumor Growth InhibitionReference(s)
Mantle Cell Lymphoma (MCL) XenograftMinoNot SpecifiedSignificant inhibition[1][2]
Diffuse Large B-cell Lymphoma (DLBCL) PDXABC subtypeNot SpecifiedSignificant inhibition in 4/9 models[1][2]
Diffuse Large B-cell Lymphoma (DLBCL) PDXGCB subtypeNot SpecifiedSignificant inhibition in 1/11 models[1][2]

Table 3: Clinical Efficacy and Safety of this compound (Phase I/II Data)

ParameterValueReference(s)
Objective Response Rate (ORR) 50%[6]
Disease Control Rate (DCR) 78%[6]
BTK Occupancy (at 300 mg BID & 900 mg QD) >95%[6]
Common Adverse Events (Grade ≥3) 17% (treatment-related)[6]
Most Frequent Adverse Events Diarrhea (33%), Fatigue (22%), Vomiting (17%)[6]

Cross-Resistance Profile

Covalent BTK Inhibitors and Cys481 Mutations

The primary mechanism of acquired resistance to first and second-generation covalent BTK inhibitors is the mutation of the Cys481 residue in the BTK active site. The most common mutation is the substitution of cysteine with serine (C481S). This mutation prevents the formation of the covalent bond, thereby reducing the inhibitory activity of these drugs.

Given that this compound (TL-895) is a covalent irreversible inhibitor that targets Cys481, it is highly probable that it will exhibit cross-resistance with other covalent inhibitors in the presence of Cys481 mutations. Cells or patients that have developed resistance to ibrutinib, acalabrutinib, or zanubrutinib due to a C481S mutation are unlikely to respond to this compound (TL-895).

Non-Covalent BTK Inhibitors

A new class of non-covalent BTK inhibitors has been developed to address the challenge of Cys481-mediated resistance. These inhibitors bind to BTK through non-covalent interactions and do not rely on the presence of the Cys481 residue. As such, they have shown efficacy in patients who have progressed on covalent BTK inhibitors due to Cys481 mutations.

Mandatory Visualizations

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC IP3->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound (TL-895) (Covalent Inhibitor) This compound->BTK Inhibits

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme_Assay BTK Enzyme Assay (Wild-Type vs. Mutant) PDX_Model Patient-Derived Xenograft (PDX) Model with Resistance Mutations Enzyme_Assay->PDX_Model Cell_Viability Cell Viability Assay (Resistant Cell Lines) Cell_Viability->PDX_Model Efficacy_Study Tumor Growth Inhibition Study PDX_Model->Efficacy_Study end End: Assess Cross-Resistance Efficacy_Study->end start Start: Select BTK Inhibitors start->Enzyme_Assay start->Cell_Viability

Caption: Workflow for assessing BTK inhibitor cross-resistance.

Covalent_Inhibition_Mechanism BTK_WT BTK Active Site (Wild-Type) Cys481 ATP Binding Pocket BTK_Mutant BTK Active Site (C481S Mutant) Ser481 ATP Binding Pocket Covalent_Inhibitor Covalent BTK Inhibitor (e.g., this compound) Covalent_Inhibitor->BTK_WT:c481 Forms Covalent Bond (Inhibition) Covalent_Inhibitor->BTK_Mutant:s481 Binding Impaired (Resistance) NonCovalent_Inhibitor Non-Covalent BTK Inhibitor NonCovalent_Inhibitor->BTK_Mutant Binds Non-Covalently (Inhibition)

Caption: Mechanism of covalent BTK inhibition and resistance.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-resistance. Below are representative protocols for key experiments.

BTK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BTK inhibitors against wild-type and mutant BTK enzymes.

Materials:

  • Recombinant human wild-type BTK and C481S mutant BTK enzyme (e.g., from Promega or BPS Bioscience).[7]

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[7]

  • ATP and a suitable substrate (e.g., poly(Glu, Tyr) peptide).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.[8]

  • BTK inhibitors (this compound, ibrutinib, etc.) dissolved in DMSO.

  • 384-well assay plates.

Procedure:

  • Prepare serial dilutions of the BTK inhibitors in kinase assay buffer.

  • In a 384-well plate, add the BTK enzyme (wild-type or mutant) to each well.

  • Add the serially diluted inhibitors to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay

Objective: To assess the effect of BTK inhibitors on the viability of B-cell lymphoma cell lines, including those engineered to express BTK resistance mutations.

Materials:

  • B-cell lymphoma cell lines (e.g., TMD8, JeKo-1).

  • Cell lines engineered to express BTK C481S mutation.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics).

  • BTK inhibitors dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., alamarBlue).[9][10]

  • 96-well clear-bottom white plates.

Procedure:

  • Seed the B-cell lymphoma cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).

  • Allow the cells to adhere or stabilize for 24 hours.

  • Treat the cells with serial dilutions of the BTK inhibitors. Include a DMSO-only control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.

  • Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.

  • Determine the IC50 values by plotting the percent viability against the inhibitor concentration and fitting to a dose-response curve.

In Vivo Xenograft Model for Efficacy and Resistance Studies

Objective: To evaluate the in vivo anti-tumor efficacy of BTK inhibitors in a patient-derived xenograft (PDX) model of B-cell lymphoma, potentially harboring resistance mutations.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor tissue from a patient with a B-cell malignancy, or a cell line-derived xenograft.

  • BTK inhibitors formulated for oral administration.

  • Vehicle control solution.

  • Calipers for tumor measurement.

Procedure:

  • Establish the PDX model by subcutaneously implanting a small fragment of the patient's tumor tissue or injecting a suspension of tumor cells into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into different treatment groups (e.g., vehicle control, this compound, other BTK inhibitors).

  • Administer the BTK inhibitors or vehicle control to the mice daily via oral gavage at predetermined doses.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.

  • Continue the treatment for a specified duration (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Compare the tumor growth curves between the different treatment groups to determine the in vivo efficacy of the inhibitors.

Conclusion

This compound (TL-895) is a potent, second-generation covalent BTK inhibitor with demonstrated preclinical and early clinical activity in B-cell malignancies.[1][6] Based on its mechanism of action, it is anticipated to share a cross-resistance profile with other covalent BTK inhibitors, particularly in the context of Cys481 mutations. For patients who have developed resistance to covalent inhibitors via this mechanism, non-covalent BTK inhibitors represent a promising therapeutic alternative. Further head-to-head preclinical and clinical studies are warranted to definitively establish the cross-resistance profile of this compound (TL-895) and to guide its optimal clinical development and positioning in the evolving landscape of B-cell malignancy treatment.

References

Comparative Analysis of M7583's Efficacy on Wild-Type BTK vs. the C481S Mutant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected efficacy of M7583 (also known as TL-895), a second-generation irreversible Bruton's tyrosine kinase (BTK) inhibitor, on wild-type (WT) BTK and the clinically significant C481S mutant. The C481S mutation is a primary mechanism of acquired resistance to first- and second-generation covalent BTK inhibitors.

Introduction to this compound and BTK Inhibition

This compound is a potent and highly selective, orally active, ATP-competitive irreversible inhibitor of Bruton's tyrosine kinase.[1][2] As a second-generation inhibitor, it was designed for greater selectivity and potentially fewer off-target effects compared to the first-generation inhibitor, ibrutinib.[3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[4][5] By irreversibly binding to BTK, this compound effectively shuts down this signaling pathway, making it a valuable therapeutic agent for various B-cell malignancies.

The mechanism of irreversible BTK inhibitors involves the formation of a covalent bond with a cysteine residue at position 481 in the ATP-binding pocket of BTK.[6] The emergence of a mutation at this site, most commonly a substitution of cysteine with serine (C481S), abrogates the ability of these drugs to form this covalent bond, leading to therapeutic resistance.[6][7]

This compound: Expected Efficacy on BTK Wild-Type vs. C481S Mutant

Given its mechanism of action, which relies on covalent binding to Cys481, this compound is expected to have significantly reduced activity against the C481S mutant BTK. This pattern of reduced efficacy is well-documented for other second-generation irreversible BTK inhibitors, such as acalabrutinib and zanubrutinib.

Quantitative Data: A Comparative Look at Second-Generation Irreversible BTK Inhibitors

To illustrate the expected disparity in efficacy, the following table presents representative data from other second-generation irreversible BTK inhibitors against both wild-type and C481S mutant BTK.

InhibitorTargetIC50 (nM)Fold Change (C481S/WT)
This compound (TL-895) BTK Wild-Type 1.5 N/A
BTK C481S Data Not Available Expected to be significantly higher
AcalabrutinibBTK Wild-Type~3-5~5-10
BTK C481S~15-50
ZanubrutinibBTK Wild-Type~0.5-2~3-8
BTK C481S~4-10

Note: IC50 values for acalabrutinib and zanubrutinib are approximate and gathered from various sources for illustrative purposes. The precise values can vary depending on the specific assay conditions.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the efficacy of BTK inhibitors.

In Vitro BTK Kinase Assay (ADP-Glo™ Format)

This assay quantitatively measures the enzymatic activity of BTK and its inhibition.

  • Reagents and Materials : Recombinant human BTK (wild-type and C481S mutant), BTK substrate (e.g., poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ Kinase Assay Kit (Promega), this compound, and assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Procedure : a. Prepare serial dilutions of this compound in DMSO and then in assay buffer. b. In a 384-well plate, add the BTK enzyme (wild-type or C481S mutant) and the this compound dilution. c. Incubate for 30 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding the substrate and ATP mixture. e. Incubate for 1 hour at 30°C. f. Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. g. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. h. Measure luminescence using a plate reader.

  • Data Analysis : The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic curve.

Cell-Based BTK Autophosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block BTK activity within a cellular context.

  • Cell Culture : Use a B-cell lymphoma cell line (e.g., TMD8) engineered to express either wild-type BTK or the BTK C481S mutant.

  • Procedure : a. Plate the cells and treat with varying concentrations of this compound for 2-4 hours. b. Stimulate the B-cell receptor pathway to induce BTK autophosphorylation (e.g., with anti-IgM antibodies). c. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. d. Determine the protein concentration of the lysates using a BCA assay. e. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. f. Block the membrane with 5% BSA or non-fat milk in TBST. g. Incubate the membrane with a primary antibody specific for phosphorylated BTK (p-BTK Y223). h. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. j. Strip the membrane and re-probe with an antibody for total BTK as a loading control.

  • Data Analysis : Quantify the band intensities for p-BTK and total BTK. The inhibitory effect of this compound is determined by the reduction in the p-BTK/total BTK ratio.

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

BCR_Signaling cluster_membrane Plasma Membrane cluster_inhibitor Inhibitors BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK_WT BTK (WT) SYK->BTK_WT BTK_C481S BTK (C481S) SYK->BTK_C481S PLCg2 PLCγ2 BTK_WT->PLCg2 BTK_C481S->PLCg2 Resistance Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream This compound This compound This compound->BTK_WT Inhibition (Covalent) This compound->BTK_C481S Ineffective Non_covalent_inhibitor Non-covalent Inhibitor Non_covalent_inhibitor->BTK_C481S Inhibition Antigen Antigen Antigen->BCR Activation Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (BTK-WT/C481S, this compound, ATP, Substrate) start->prep_reagents incubation Incubate BTK with this compound prep_reagents->incubation reaction Initiate Kinase Reaction (Add ATP/Substrate) incubation->reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) reaction->stop_reaction luminescence Generate Luminescence (Add Kinase Detection Reagent) stop_reaction->luminescence read_plate Measure Luminescence luminescence->read_plate analysis Calculate IC50 read_plate->analysis M7583_Interaction cluster_btk BTK Active Site This compound This compound (Irreversible Inhibitor) BTK_WT Wild-Type BTK (Cysteine 481) This compound->BTK_WT BTK_C481S Mutant BTK (Serine 481) This compound->BTK_C481S Covalent_Bond Covalent Bond Formation BTK_WT->Covalent_Bond No_Bond No Covalent Bond BTK_C481S->No_Bond Inhibition Effective Inhibition Covalent_Bond->Inhibition Resistance Drug Resistance No_Bond->Resistance

References

A Comparative Analysis of M7583 and Pirtobrutinib: Second-Generation Covalent Versus Non-Covalent BTK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CAMBRIDGE, Mass. – October 30, 2025 – In the rapidly evolving landscape of targeted therapies for B-cell malignancies, two Bruton's tyrosine kinase (BTK) inhibitors, M7583 and pirtobrutinib, represent distinct and significant advancements in the field. This compound (also known as TL-895) is a second-generation, irreversible, covalent inhibitor designed for high selectivity, while pirtobrutinib is a novel, non-covalent, reversible inhibitor demonstrating efficacy in patients with resistance to covalent BTK inhibitors. This guide provides a detailed comparative analysis of their mechanisms of action, preclinical and clinical data, and the experimental protocols supporting these findings, aimed at researchers, scientists, and drug development professionals.

Executive Summary

This compound and pirtobrutinib are both potent inhibitors of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. However, their fundamental difference lies in their binding mechanism to BTK. This compound forms a covalent bond with the cysteine residue at position 481 (Cys481) in the BTK active site, leading to irreversible inhibition. In contrast, pirtobrutinib binds reversibly to BTK, and its efficacy is independent of the Cys481 residue, allowing it to overcome the most common mechanism of resistance to covalent BTK inhibitors.

Mechanism of Action

This compound: A Covalent Irreversible BTK Inhibitor

This compound is an adenosine triphosphate (ATP)-competitive inhibitor that covalently binds to Cys481 of BTK.[1] This irreversible binding ensures sustained inhibition of BTK activity even after the drug is cleared from circulation. As a second-generation inhibitor, this compound was designed to have greater selectivity for BTK than the first-generation inhibitor ibrutinib, thereby potentially reducing off-target side effects.

Pirtobrutinib: A Non-Covalent Reversible BTK Inhibitor

Pirtobrutinib represents a new class of BTK inhibitors that bind to the enzyme in a non-covalent, reversible manner.[2] Its binding site is distinct from the Cys481 residue, making it effective against BTK enzymes with mutations at this site (e.g., C481S), which is a common cause of acquired resistance to covalent BTK inhibitors.[2][3] This allows pirtobrutinib to be a viable treatment option for patients who have progressed on prior covalent BTK inhibitor therapy.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the B-cell receptor signaling pathway and a general workflow for evaluating BTK inhibitors in preclinical models.

B_Cell_Receptor_Signaling_Pathway B-Cell Receptor Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NF_kB_MAPK_AKT NF-κB, MAPK, AKT Pathways Ca_PKC->NF_kB_MAPK_AKT Proliferation_Survival B-Cell Proliferation & Survival NF_kB_MAPK_AKT->Proliferation_Survival This compound This compound (Covalent) This compound->BTK Inhibits (Irreversible) Pirtobrutinib Pirtobrutinib (Non-Covalent) Pirtobrutinib->BTK Inhibits (Reversible)

Caption: B-Cell Receptor Signaling Pathway and Inhibition by this compound and Pirtobrutinib.

Experimental_Workflow Preclinical Evaluation of BTK Inhibitors cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation B-Cell Proliferation Assay (e.g., CLL cells) Kinase_Assay->Cell_Proliferation Signaling_Assay BTK Phosphorylation Assay (e.g., Western Blot/Wes) Cell_Proliferation->Signaling_Assay ADCC_Assay ADCC Assay (Chromium-51 Release) Signaling_Assay->ADCC_Assay Xenograft Cell Line-Derived Xenograft (e.g., MCL) ADCC_Assay->Xenograft PDX Patient-Derived Xenograft (e.g., DLBCL) Xenograft->PDX Efficacy Tumor Growth Inhibition PDX->Efficacy Toxicity Toxicity Assessment PDX->Toxicity

Caption: General Experimental Workflow for Preclinical BTK Inhibitor Evaluation.

Preclinical Data

In Vitro Potency and Selectivity
ParameterThis compound (TL-895)Pirtobrutinib
BTK IC50 ~1.5 nM[1]Low nM potency[5]
Kinase Selectivity Highly selective. At 1 µM, only 6 other kinases were inhibited by >50%.[6]Highly selective.[7]
Effect on C481S Mutant Likely ineffective (inferred from covalent mechanism)Retains potency against C481S and C481R mutants.[8][9]

This compound demonstrated potent inhibition of BTK with high selectivity.[1][6] Preclinical studies with pirtobrutinib have shown that it maintains its inhibitory activity against both wild-type and C481S-mutated BTK.[8][9]

In Vivo Efficacy

In xenograft models of mantle cell lymphoma (MCL), this compound showed significant inhibition of tumor growth.[1] Similarly, in patient-derived xenograft (PDX) models of diffuse large B-cell lymphoma (DLBCL), this compound was effective in a subset of models.[1] Pirtobrutinib has also demonstrated in vivo efficacy in murine models, leading to a reduction in spleen and liver weight in mice with BTK wild-type and C481S expressing cells.[9]

Clinical Data

This compound (NCT02825836)

A Phase I/II first-in-human trial evaluated the safety and efficacy of this compound in patients with relapsed or refractory B-cell malignancies.[3][6][8]

ParameterThis compound[3]
Dosing 80/160 mg, 300 mg, 600 mg, 900 mg once daily; 300 mg twice daily
Objective Response Rate (ORR) 50%
Disease Control Rate (DCR) 78%
BTK Occupancy >95% at 300 mg BID and 900 mg QD
Common Adverse Events (AEs) Diarrhea (33%), fatigue (22%), vomiting (17%)
Grade ≥3 Treatment-Related AEs 17%
Pirtobrutinib (BRUIN Study - NCT03740529)

The Phase I/II BRUIN study assessed pirtobrutinib in patients with various B-cell malignancies who had been previously treated, including with a covalent BTK inhibitor.[4][10][11][12]

ParameterPirtobrutinib[4][10][11][12]
Recommended Phase 2 Dose 200 mg once daily
ORR in CLL/SLL (prior cBTKi) 81.6%
ORR in MCL (prior cBTKi) 57%
Median Progression-Free Survival (PFS) in CLL/SLL (prior cBTKi) 19.4 months
Median Duration of Response (DOR) in MCL (prior cBTKi) 17.6 months
Common Adverse Events (AEs) Fatigue (20%), diarrhea (17%), contusion (13%)
Grade ≥3 Neutropenia 10%

Experimental Protocols

BTK Phosphorylation Assay (Wes Analysis)

Objective: To determine the inhibition of BTK auto-phosphorylation.

Methodology:

  • Ramos Burkitt's lymphoma cells are treated with varying concentrations of the BTK inhibitor or vehicle control.

  • Cells are lysed, and protein concentration is determined.

  • Lysates are loaded into a Wes™ Simple Western system.

  • Proteins are separated by size and immunoprobed with antibodies against phosphorylated BTK (pBTK) and total BTK.

  • Chemiluminescent signals are detected and quantified to determine the IC50 of pBTK inhibition.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (Chromium-51 Release)

Objective: To assess the impact of the BTK inhibitor on the ADCC activity of therapeutic antibodies.

Methodology:

  • Target cells (e.g., Daudi) are labeled with Chromium-51 (⁵¹Cr).[2][9]

  • Labeled target cells are incubated with a therapeutic antibody (e.g., rituximab) and effector cells (e.g., peripheral blood mononuclear cells).[2]

  • The BTK inhibitor at various concentrations is added to the co-culture.

  • After incubation, the supernatant is collected, and the amount of released ⁵¹Cr is measured using a gamma counter.

  • Specific lysis is calculated to determine the effect of the inhibitor on ADCC.

Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo anti-tumor activity in a model that closely mimics human tumors.

Methodology:

  • Tumor tissue from patients with B-cell malignancies (e.g., DLBCL) is obtained with informed consent.[4]

  • The tumor tissue is implanted into immunocompromised mice (e.g., NOD-SCID).[4]

  • Once tumors are established, they can be serially passaged into new cohorts of mice.

  • Mice with established PDX tumors are treated with the BTK inhibitor or vehicle control.

  • Tumor volume and mouse body weight are monitored regularly to assess efficacy and toxicity.

Conclusion

This compound and pirtobrutinib are both highly potent and selective BTK inhibitors with demonstrated clinical activity in B-cell malignancies. The key distinction lies in their binding mechanisms, which has significant clinical implications. This compound, as a covalent inhibitor, offers sustained target inhibition. Pirtobrutinib, with its non-covalent, reversible binding, provides a crucial therapeutic option for patients who have developed resistance to covalent BTK inhibitors, particularly through the C481S mutation. The favorable safety profile of pirtobrutinib, with low rates of common BTK inhibitor-associated adverse events, further enhances its clinical utility. The choice between these and other BTK inhibitors will likely depend on the patient's prior treatment history, resistance mutation status, and overall clinical profile. Further head-to-head clinical trials would be invaluable in definitively establishing the comparative efficacy and safety of these promising agents.

References

In Vivo Validation of M7583 (TL-895) Anti-Tumor Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor activity of M7583, also known as TL-895, against other Bruton's tyrosine kinase (BTK) inhibitors. The information is supported by experimental data and detailed methodologies.

This compound (TL-895) is a potent, highly selective, and irreversible second-generation BTK inhibitor.[1] It is an adenosine triphosphate (ATP)-competitive inhibitor with a high degree of occupancy and inhibitory activity that persists after clearance from circulation.[1] This guide summarizes the preclinical in vivo data validating its anti-tumor efficacy in various B-cell malignancy models and provides a comparison with other BTK inhibitors such as ibrutinib and acalabrutinib.

Comparative In Vivo Anti-Tumor Activity

The anti-tumor activity of this compound has been evaluated in several preclinical xenograft models of B-cell lymphomas. The data presented below is a summary of the key findings from these studies, offering a quantitative comparison with other BTK inhibitors.

Model Drug Dose Treatment Duration Tumor Growth Inhibition (TGI) Reference
Mino (Mantle Cell Lymphoma) Xenograft This compound (TL-895)15 mg/kg, once daily (p.o.)27 daysSignificantly inhibited tumor growth (P < 0.001 vs. vehicle)[1]
Ibrutinib25 mg/kg, once daily (p.o.)27 daysSignificantly inhibited tumor growth (P < 0.001 vs. vehicle)[1]
ABC-DLBCL Patient-Derived Xenograft (PDX) This compound (TL-895)15 mg/kg, twice daily (p.o.)Not specifiedSignificant tumor growth inhibition in 4 of 9 ABC models (P < 0.05 vs. vehicle)[1]
Acalabrutinib15 mg/kg, twice daily (p.o.)Not specifiedSignificant tumor growth inhibition in 4 of 9 ABC models (P < 0.05 vs. vehicle)[1]
Ibrutinib25 mg/kg, once daily (p.o.)Not specifiedSignificant tumor growth inhibition in 1 of 9 ABC models (P < 0.05 vs. vehicle)[1]
GCB-DLBCL Patient-Derived Xenograft (PDX) This compound (TL-895)15 mg/kg, twice daily (p.o.)Not specifiedSignificant tumor growth inhibition in 1 of 11 GCB models (P < 0.05 vs. vehicle)[1]
Acalabrutinib15 mg/kg, twice daily (p.o.)Not specifiedSignificant tumor growth inhibition in 1 of 11 GCB models (P < 0.05 vs. vehicle)[1]
Ibrutinib25 mg/kg, once daily (p.o.)Not specifiedSignificant tumor growth inhibition in 1 of 11 GCB models (P < 0.05 vs. vehicle)[1]

Note: p.o. refers to oral administration.

Mechanism of Action: BTK Inhibition in the B-Cell Receptor Signaling Pathway

This compound, as a BTK inhibitor, targets a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately promoting B-cell proliferation, survival, and differentiation. In malignant B-cells, this pathway is often constitutively active, driving tumor growth. This compound irreversibly binds to BTK, blocking its activity and thereby inhibiting the pro-survival signals in cancer cells.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen BCR BCR Antigen->BCR binds CD79A/B CD79A/B LYN/SYK LYN/SYK BCR->LYN/SYK activates BTK BTK LYN/SYK->BTK phosphorylates & activates PLCg2 PLCg2 BTK->PLCg2 activates Downstream Signaling Downstream Signaling PLCg2->Downstream Signaling Gene Transcription Gene Transcription Downstream Signaling->Gene Transcription This compound This compound This compound->BTK irreversibly inhibits Proliferation & Survival Proliferation & Survival Gene Transcription->Proliferation & Survival

Caption: B-Cell Receptor signaling pathway and this compound inhibition.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Cell Line-Derived Xenograft (CDX) Model (Mino)
  • Cell Line: Mino, a human mantle cell lymphoma cell line, is used.

  • Animal Model: Female severe combined immunodeficient (SCID) mice, 5-6 weeks old, are utilized.

  • Tumor Implantation: Mino cells are suspended in a 1:1 mixture of medium and Matrigel. A volume of 0.2 mL containing 1 x 107 cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured three times per week using calipers. The volume is calculated using the formula: (length x width2) / 2.

  • Treatment: When tumors reach a volume of 100-250 mm3, mice are randomized into treatment and control groups. This compound (15 mg/kg) and ibrutinib (25 mg/kg) are administered orally once daily for 27 days. The control group receives a vehicle solution.

  • Endpoint: Tumor growth inhibition is calculated at the end of the treatment period.

Patient-Derived Xenograft (PDX) Model (ABC-DLBCL)
  • Tumor Source: Tumor tissues are obtained from patients with activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL).

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) are used as hosts.

  • Tumor Implantation: Fresh tumor tissue fragments are surgically implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Passaging: Once the initial tumors (P0) reach a certain size, they are harvested and can be subsequently passaged into new cohorts of mice (P1, P2, etc.) for expansion and experimental studies.

  • Treatment: When tumors in the experimental cohort reach a predetermined size, mice are randomized to receive this compound (15 mg/kg, twice daily), acalabrutinib (15 mg/kg, twice daily), ibrutinib (25 mg/kg, once daily), or vehicle.

  • Endpoint: Tumor volumes are monitored, and the efficacy of the treatments is determined by comparing the tumor growth in the treated groups to the vehicle control group. Statistical analysis is performed to determine significance.[1]

In_Vivo_Workflow Start Start Cell_Line_or_PDX_Prep Prepare Cancer Cells (Cell Line or PDX) Start->Cell_Line_or_PDX_Prep Tumor_Implantation Subcutaneous Tumor Implantation Cell_Line_or_PDX_Prep->Tumor_Implantation Animal_Model Select Immunodeficient Mouse Model Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Tumors Reach Target Volume? Tumor_Growth->Randomization Randomization->Tumor_Growth No Treatment_Groups Randomize into Treatment Groups Randomization->Treatment_Groups Yes Drug_Administration Administer this compound, Competitors, or Vehicle Treatment_Groups->Drug_Administration Data_Collection Measure Tumor Volume and Body Weight Drug_Administration->Data_Collection Endpoint Endpoint Analysis (e.g., TGI calculation) Data_Collection->Endpoint Stop Stop Endpoint->Stop

Caption: General workflow for in vivo anti-tumor activity validation.

References

Safety Operating Guide

Proper Disposal Procedures for M7583: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling the potent and selective Bruton's tyrosine kinase (BTK) inhibitor M7583, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal protocols for this compound (CAS No. 1415823-49-2) is not readily found, this guide provides essential safety information based on general best practices for handling chemical compounds of this nature. All procedures should be conducted in accordance with institutional and local regulations.

Summary of this compound Chemical Data

PropertyValueSource
Chemical Name This compoundSelleck Chemicals
Synonyms TL-895MedchemExpress
CAS Number 1415823-49-2Selleck Chemicals
Molecular Weight 447.51 g/mol Selleck Chemicals
Mechanism of Action Potent, orally active, ATP-competitive, and highly selective irreversible BTK inhibitor.Selleck Chemicals
Solubility DMSO: 90 mg/mL (201.11 mM)Selleck Chemicals
Ethanol: 22 mg/mLSelleck Chemicals
Water: InsolubleSelleck Chemicals

Experimental Protocols: General Disposal and Decontamination

Given the absence of a specific Safety Data Sheet for this compound, the following are generalized experimental protocols for the disposal of potent, non-volatile, solid chemical compounds used in research settings. These protocols should be adapted to comply with your institution's specific safety guidelines.

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: Standard laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization.

Disposal of Unused Solid this compound:

  • Consult Safety Office: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidance on disposing of potent chemical inhibitors.

  • Packaging:

    • Ensure the original container is securely sealed.

    • If repackaging is necessary, use a clearly labeled, compatible container. The label should include the chemical name ("this compound"), CAS number (1415823-49-2), and any known hazard warnings.

  • Waste Stream: Dispose of as hazardous chemical waste through your institution's designated waste management program. Do not mix with other waste streams unless explicitly permitted by your EHS office.

Disposal of this compound Solutions (e.g., in DMSO):

  • Waste Collection: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should indicate the solvent (e.g., DMSO) and the solute (this compound) with its approximate concentration.

  • Avoid Drains: Do not dispose of solutions containing this compound down the drain.

  • Institutional Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS-approved waste pickup service.

Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent that will solubilize this compound (e.g., ethanol or DMSO), collecting the rinsate as hazardous waste.

  • Secondary Wash: Wash with an appropriate laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with water.

  • Verification: If a method for trace analysis is available, consider verifying the effectiveness of the decontamination procedure.

Visualizing the Disposal Workflow

The following diagram illustrates a generalized logical workflow for the proper disposal of a research chemical like this compound.

cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_contaminated Contaminated Material Disposal cluster_final Final Disposal A Identify this compound for Disposal B Consult Institutional EHS Guidelines A->B C Gather Required PPE B->C D Determine Waste Form (Solid, Liquid, Contaminated Material) C->D E Package in Labeled, Sealed Container D->E Solid G Collect in Labeled, Sealed Waste Container D->G Liquid I Decontaminate (if possible) Collect rinsate as liquid waste D->I Contaminated F Store in Designated Hazardous Waste Area E->F K Arrange for EHS Waste Pickup F->K H Store in Secondary Containment G->H H->K I->G J Package solid contaminated items (e.g., tips, tubes) J->F L Complete Waste Disposal Manifest K->L

Safeguarding Researchers: A Comprehensive Guide to Handling M7583

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with M7583, a potent Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Risk Assessment

This compound is a highly potent, orally active, ATP-competitive, and selective irreversible BTK inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent kinase inhibitor necessitates handling with a high degree of caution. Potent compounds, by nature, can elicit biological effects at very low concentrations.

A thorough risk assessment is the first step before handling this compound. This involves evaluating the potential for exposure during all stages of use, from receiving and storage to experimental procedures and disposal. The American Chemical Society recommends a RAMP approach: Recognize hazards, Assess the risks of those hazards, Minimize the risks, and Prepare for emergencies.[1]

Key Considerations for Risk Assessment:

  • Toxicity: The intrinsic tendency of the chemical to cause harm.

  • Reactivity: The likelihood of the chemical to undergo a chemical change.

  • Flammability: The tendency of the chemical to produce ignitable vapors.

  • Corrosiveness: The ability of the chemical to damage living tissue or equipment upon contact.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent inhalation, ingestion, and skin contact. The following PPE should be considered the minimum requirement.

PPE CategorySpecificationRationale
Hand Protection Powder-free nitrile gloves, double-gloving recommended.Prevents skin contact with the potent compound. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols.
Body Protection Disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of this compound or when there is a potential for aerosol generation.Minimizes the risk of inhaling the potent compound.

This data is synthesized from general laboratory safety guidelines for handling potent compounds.

Operational Plan: Safe Handling Procedures

All work with this compound, especially when handling the solid compound, should be conducted within a certified chemical fume hood or a glove box to minimize exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare all required equipment and reagents before introducing this compound to the work area.

    • Have a spill kit readily accessible.

  • Weighing and Reconstitution:

    • Perform all weighing of solid this compound within a fume hood or other ventilated enclosure.

    • Use a dedicated set of spatulas and weighing papers.

    • When reconstituting, add the solvent slowly to the solid to avoid splashing.

  • Experimental Use:

    • Keep all containers with this compound clearly labeled and sealed when not in use.

    • Avoid generating aerosols.

    • Work on a disposable, absorbent bench liner to contain any potential spills.

  • Decontamination:

    • After each use, decontaminate all surfaces and equipment that may have come into contact with this compound. The appropriate decontamination solution will depend on the chemical properties of this compound; in the absence of specific data, a solution known to degrade similar compounds should be used cautiously after a small-scale test.

    • Carefully remove and dispose of PPE as contaminated waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Disposal Protocol:

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weighing papers, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Waste Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Waste Disposal:

    • Hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office.[2][3]

    • Do not pour this compound waste down the drain or dispose of it in the regular trash.[4][5]

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

SafeHandlingWorkflow Start Start: Acquire this compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Don Appropriate PPE RiskAssessment->PPE Handling Handling in Ventilated Enclosure PPE->Handling Experiment Perform Experiment Handling->Experiment Decontamination Decontaminate Work Area and Equipment Experiment->Decontamination WasteDisposal Segregate and Label Hazardous Waste Decontamination->WasteDisposal EHS Dispose via EHS WasteDisposal->EHS End End EHS->End

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.